Ser-Glu
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6403-16-3 |
|---|---|
Molecular Formula |
C8H14N2O6 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C8H14N2O6/c9-4(3-11)7(14)10-5(8(15)16)1-2-6(12)13/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1 |
InChI Key |
LAFKUZYWNCHOHT-WHFBIAKZSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N |
physical_description |
Solid |
sequence |
SE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structure of the Ser-Glu Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure, and potential biological relevance of the seryl-glutamic acid (Ser-Glu) dipeptide. The document details common synthetic methodologies, including solid-phase and solution-phase approaches, with a focus on protecting group strategies and coupling reagent efficiency. Furthermore, it delves into the structural characteristics of the this compound dipeptide, covering its conformational landscape and spectroscopic signature. This guide is intended to be a valuable resource for researchers engaged in peptide chemistry, drug discovery, and molecular biology.
Synthesis of this compound Dipeptide
The synthesis of the this compound dipeptide can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). The choice between these methods often depends on the desired scale, purity requirements, and the specific sequence of the peptide.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely adopted method for the synthesis of peptides, offering advantages in terms of ease of purification and the potential for automation. The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Protecting Group Strategy:
A critical aspect of SPPS is the use of orthogonal protecting groups for the α-amino group and the side chains of the amino acids to prevent unwanted side reactions. The most common strategy for this compound synthesis is the Fmoc/tBu approach.
-
α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. It is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine in dimethylformamide (DMF).
-
Side Chain Protection:
-
Serine (Ser): The hydroxyl group of serine is typically protected with a tert-butyl (tBu) group.
-
Glutamic Acid (Glu): The γ-carboxyl group of glutamic acid is also protected with a tert-butyl (tBu) group.
-
These tBu-based side-chain protecting groups are stable to the basic conditions used for Fmoc deprotection but are cleaved simultaneously with the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).
Coupling Reagents:
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound amino acid is facilitated by a coupling reagent. Several reagents are available, each with its own advantages in terms of efficiency and suppression of side reactions.
| Coupling Reagent | Description | Typical Coupling Time | Reported Efficiency |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. A highly efficient and widely used uronium-based coupling reagent.[1][2] | 30-60 minutes | High |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Similar to HBTU but often exhibits faster kinetics and lower racemization.[3] | 20-45 minutes | Very High |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. A phosphonium-based reagent known for its high coupling efficiency. | 30-60 minutes | High |
| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide in the presence of 1-Hydroxybenzotriazole. A classic carbodiimide-based method, effective but can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[1] | 1-2 hours | Moderate to High |
Experimental Protocol: Solid-Phase Synthesis of this compound
-
Resin Preparation: Start with a pre-loaded Fmoc-Glu(OtBu)-Wang resin. Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from glutamic acid. Wash the resin thoroughly with DMF.
-
Coupling of Serine: In a separate vessel, activate Fmoc-Ser(tBu)-OH with a coupling reagent (e.g., HBTU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed. Monitor the reaction for completion using a qualitative test like the Kaiser test. Wash the resin with DMF.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal serine using 20% piperidine in DMF. Wash the resin extensively with DMF and then dichloromethane (DCM).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA, water, and a scavenger such as triisopropylsilane (TIS), to cleave the dipeptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and analytical RP-HPLC.
SPPS Workflow Diagram
Solution-Phase Peptide Synthesis (LPPS)
Solution-phase synthesis involves the coupling of amino acids in a homogenous solution. While it can be more labor-intensive due to the need for purification after each step, it is highly scalable and suitable for the large-scale production of dipeptides.
Protecting Group Strategy:
Similar to SPPS, protecting groups are essential. The benzyloxycarbonyl (Z or Cbz) group is a common choice for N-terminal protection, and benzyl (Bzl) or methyl (Me) esters are often used for carboxyl group protection.
Experimental Protocol: Solution-Phase Synthesis of this compound
-
Protection of Amino Acids: Prepare N-Cbz-Serine and Glutamic acid dimethyl ester hydrochloride.
-
Coupling Reaction: Dissolve N-Cbz-Serine and Glutamic acid dimethyl ester hydrochloride in a suitable solvent like DMF or DCM. Add a coupling reagent (e.g., DCC) and an additive to suppress racemization (e.g., HOBt). Stir the reaction mixture at room temperature until completion.
-
Work-up and Purification: Filter the reaction mixture to remove the DCU byproduct. Extract the protected dipeptide into an organic solvent, wash with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. Purify the protected dipeptide by column chromatography or recrystallization.
-
Deprotection: Remove the protecting groups. The Cbz group can be removed by catalytic hydrogenation (H₂/Pd-C), and the methyl esters can be saponified using a mild base.
-
Final Purification: Purify the final this compound dipeptide by recrystallization or ion-exchange chromatography.
Quantitative Data on Synthesis:
While specific yields for the synthesis of this compound can vary depending on the exact conditions and scale, solid-phase synthesis of peptides with C-terminal glutamine has been reported with yields exceeding 95%.[4] Solution-phase synthesis, while potentially having lower yields per step, can be optimized for large-scale production. The efficiency of coupling reagents like HBTU is generally high, leading to faster and more complete reactions compared to older methods.[1][2]
Structure of this compound Dipeptide
The structure of the this compound dipeptide is defined by its primary sequence (Seryl-Glutamic acid), the stereochemistry of its constituent amino acids (L-Serine and L-Glutamic acid), and its three-dimensional conformation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O₆ |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | (2S)-2-amino-5-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Conformational Analysis
The conformation of the this compound dipeptide is determined by the rotational freedom around the single bonds of the peptide backbone (phi, ψ) and the side chains (chi). The allowed conformations are often visualized on a Ramachandran plot, which shows the sterically allowed regions for the phi and psi angles. For a simple dipeptide like this compound, the conformational landscape will be influenced by intramolecular hydrogen bonding possibilities involving the hydroxyl group of serine and the carboxyl groups of glutamic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful techniques for confirming the structure of the this compound dipeptide.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the α-protons of serine and glutamic acid, the β-protons of serine, and the β- and γ-protons of glutamic acid. The chemical shifts will be dependent on the pH and solvent.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the α-carbons, and the side-chain carbons of both amino acid residues.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy can be used to identify the key functional groups present in the this compound dipeptide.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | O-H and N-H stretching vibrations |
| ~1650 | Amide I band (C=O stretching) |
| ~1550 | Amide II band (N-H bending and C-N stretching) |
| ~1720 | C=O stretching of the carboxylic acid groups |
Biological Relevance and Signaling Pathways
While a direct signaling pathway initiated by the this compound dipeptide itself has not been extensively characterized, its constituent amino acids, glutamic acid and serine, are pivotal in numerous biological processes and signaling cascades.
Glutamate Signaling
Glutamic acid is the primary excitatory neurotransmitter in the central nervous system.[5][6][7] It exerts its effects by binding to ionotropic and metabotropic glutamate receptors, which are involved in synaptic plasticity, learning, and memory.[5][8][9] The presence of a glutamate residue in the this compound dipeptide suggests that it could potentially interact with these pathways, although this requires further investigation.
Glutamatergic Synapse Signaling Pathway
Serine in Signaling
Serine residues in proteins are key targets for phosphorylation, a post-translational modification that is fundamental to signal transduction.[10][11][12] Protein kinases catalyze the addition of a phosphate group to the hydroxyl group of serine, leading to conformational changes that can activate or deactivate enzymes and modulate protein-protein interactions.[12] This process is central to a vast array of cellular processes, including cell growth, differentiation, and metabolism.[10][12]
Conclusion
The this compound dipeptide is a simple yet important molecule that can be synthesized through well-established solid-phase and solution-phase methods. Its structure is characterized by the physicochemical properties of its constituent amino acids and its conformational flexibility. While its direct biological role is still an area for further research, the known functions of serine and glutamic acid in critical signaling pathways highlight the potential for this dipeptide to have significant biological activity. This guide provides a foundational understanding for researchers and professionals working with this and other short peptides.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbs.com [ijbs.com]
- 10. Serine/threonine phosphorylation in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein phosphorylation - Wikipedia [en.wikipedia.org]
- 12. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]
The Interplay of Serine and Glutamate in Cellular Signaling and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine and glutamate are two of the most fundamental amino acids, playing critical and deeply intertwined roles in central nervous system function and cellular metabolism. Glutamate is the principal excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory.[1][2] Serine, beyond its role in protein synthesis, is a key metabolite that fuels nucleotide and lipid synthesis and is the precursor to neuromodulators like D-serine.[3][4] The conversion of L-serine to D-serine, which acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, represents a crucial intersection of serine and glutamate signaling pathways.[4][5] This technical guide provides an in-depth exploration of the individual and combined roles of serine and glutamate in cellular processes, details key signaling pathways and experimental methodologies, and presents the current, albeit limited, understanding of the Ser-Glu dipeptide.
Core Roles of Glutamate and Serine in Cellular Function
Glutamate: The Master Excitatory Neurotransmitter
Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, involved in over 90% of synaptic connections in the human brain.[1][2] Its functions are mediated by a variety of ionotropic and metabotropic receptors, leading to a wide range of cellular effects.
-
Synaptic Transmission and Plasticity: Glutamate is stored in presynaptic vesicles and released into the synaptic cleft upon neuronal excitation.[1] It then binds to postsynaptic receptors, primarily AMPA and NMDA receptors, leading to depolarization of the postsynaptic neuron and propagation of the nerve impulse.[6] This process is fundamental to learning and memory.[2]
-
Excitotoxicity: Excessive activation of glutamate receptors can lead to an overload of intracellular calcium, triggering apoptotic and necrotic cell death pathways.[7] This phenomenon, known as excitotoxicity, is implicated in various neurodegenerative diseases and ischemic events.[7][8]
Serine: A Central Metabolic Hub and Neuromodulator
Serine is a non-essential amino acid with diverse and critical roles in cellular metabolism and signaling.[3]
-
Biosynthetic Precursor: Serine is a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, and is a major source of one-carbon units for the synthesis of purines and pyrimidines.[9][10]
-
Lipid Synthesis: Serine is essential for the biosynthesis of phospholipids and sphingolipids, which are critical components of cell membranes.[11]
-
Neuromodulation: The D-isoform of serine, D-serine, is synthesized from L-serine by the enzyme serine racemase and acts as a potent co-agonist at the glycine site of NMDA receptors, thereby modulating glutamatergic neurotransmission.[4][5]
Quantitative Data on Serine and Glutamate
The concentrations of serine and glutamate vary significantly across different tissues and cellular compartments, reflecting their diverse roles.
| Analyte | Compartment/Tissue | Concentration | Reference |
| Glutamate | Neuronal Cytoplasm | 5 - 10 mM | [1] |
| Synaptic Vesicles | Up to 100 mM | [1] | |
| Synaptic Cleft (during exocytosis) | ~ several mM | [1] | |
| Brain Intercellular Fluid | 1 - 10 µM | [8] | |
| Blood Plasma | 30 - 50 µM | [1] | |
| D-Serine | Forebrain (extracellular) | Comparable to glycine | [12] |
| This compound Dipeptide | Mouse Spleen | 14,137 ± 1,393 fmol/mg tissue | [13][14] |
| Mouse Thymus | 1,238 ± 227 fmol/mg tissue | [13][14] | |
| Mouse Muscle | 2,159 ± 1,280 fmol/mg tissue | [13][14] |
Table 1: Concentrations of Glutamate, D-Serine, and this compound Dipeptide in Various Biological Contexts.
| Interaction | Parameter | Value | Reference |
| D-Serine and NMDA Receptor | Apparent Affinity (Km of DsdA for D-serine) | 0.1 mM | [15] |
| Inhibition of NMDA receptor activity | at ~1 mM D-serine | [16] |
Table 2: Binding Affinities and Inhibitory Concentrations.
Signaling Pathways
Glutamatergic Signaling
Glutamate exerts its effects through ionotropic and metabotropic receptors, each activating distinct downstream signaling cascades.
Serine Biosynthesis and its Link to Glutamate Metabolism
L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate. This pathway is directly linked to glutamate metabolism as glutamate serves as the nitrogen donor in the second step of the pathway.[17]
D-Serine Modulation of NMDA Receptor Activity
D-serine, synthesized from L-serine, acts as a crucial co-agonist for NMDA receptors, highlighting a direct functional link between serine metabolism and glutamatergic neurotransmission.
The this compound Dipeptide: An Emerging Area of Research
The dipeptide this compound has been identified as a metabolite in various biological systems.[11] While a direct signaling role has not yet been established, its presence in tissues and the biological activities of its constituent amino acids suggest potential physiological significance. A study on the synthesis of a poly(Lys-Ser-Glu) polypeptide identified the this compound dipeptide as a critical component of an antigenic epitope, hinting at a possible role in the immune system.[18]
Experimental Protocols
Quantification of Serine and Glutamate by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of amino acid neurotransmitters in biological samples.[2][9][19]
Objective: To determine the concentrations of serine and glutamate in tissue homogenates or microdialysates.
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 minutes at 4°C).
-
Collect the supernatant for analysis.
-
For microdialysates, samples can often be directly injected after minimal processing.
-
-
Derivatization:
-
Amino acids are derivatized to render them detectable by fluorescence or electrochemical detectors. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol or sulfite).[9]
-
Mix the sample with the OPA reagent and allow the reaction to proceed for a defined period at room temperature.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the derivatized amino acids.
-
Detection: A fluorescence detector (excitation ~340 nm, emission ~450 nm) or an electrochemical detector is used to detect the OPA-derivatized amino acids.
-
-
Quantification:
-
A standard curve is generated using known concentrations of serine and glutamate.
-
The concentrations in the samples are determined by comparing their peak areas to the standard curve.
-
References
- 1. Intercellular Glutamate Signaling in the Nervous System and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Serine racemase | Abcam [abcam.com]
- 4. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Frontiers | Homeostasis of the Intraparenchymal-Blood Glutamate Concentration Gradient: Maintenance, Imbalance, and Regulation [frontiersin.org]
- 9. Determination of in vivo amino acid neurotransmitters by high-performance liquid chromatography with o-phthalaldehyde-sulphite derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Glu-Ser | C8H14N2O6 | CID 6995653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [Synthesis of poly (Lys-Ser-Glu) and study of its antigenic and immunogenic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC Neurotransmitter Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ser-Glu (Seryl-Glutamic Acid) Dipeptide: A Technical Overview of its Presence and Potential Biological Significance
Abstract
The dipeptide Ser-Glu, composed of L-serine and L-glutamic acid, is a naturally occurring biomolecule identified as a metabolite in various organisms. While a landmark "discovery" of this compound as a singular bioactive signaling molecule is not prominent in scientific literature, its consistent detection in specific tissues, such as muscle and spleen, points towards a significant, albeit not fully elucidated, biological role. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, known biological presence, and potential, inferred physiological relevance based on its constituent amino acids. This document also presents hypothetical signaling pathways and generalized experimental protocols to stimulate further research into this intriguing dipeptide.
Introduction and Historical Context
The history of the this compound dipeptide is intrinsically linked to the broader history of peptide chemistry and the development of analytical techniques for identifying small molecules in biological systems. The early 20th century saw the foundational work of Emil Fischer, who first proposed the peptide bond theory and synthesized the first dipeptide, glycylglycine.[1] This laid the groundwork for the eventual identification and synthesis of countless peptides.
Unlike peptides with pronounced hormonal or neurotransmitter activity, this compound does not have a singular, celebrated discovery event. Instead, its identification has been a result of the incremental advancements in chromatography and mass spectrometry, which have allowed for the comprehensive profiling of metabolites in various tissues and organisms. It is now recognized as a naturally occurring dipeptide in organisms such as the protozoan Trypanosoma brucei and the bacterium Aeromonas veronii.[2]
Chemical and Physical Properties
This compound is a dipeptide with the chemical formula C8H14N2O6.[2] Its structure consists of an L-serine residue linked to an L-glutamic acid residue via a peptide bond. The key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 234.21 g/mol | [2] |
| IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | [2] |
| ChEBI ID | CHEBI:73509 | [3] |
| PubChem CID | 6995653 | [2] |
| Appearance | Solid | [2] |
Biological Presence and Quantitative Data
Recent advances in metabolomics have enabled the quantification of dipeptides in various tissues, revealing specific distribution patterns. A study utilizing UPLC-MS/MS for dipeptide quantification in mice has provided significant data on the presence of Glu-Ser (the isomeric form of this compound, which is often not distinguished in such analyses).
The data reveals particularly high concentrations of Glu-Ser in muscle, spleen, and thymus, suggesting tissue-specific roles. The table below summarizes the reported concentrations in various murine tissues.
| Tissue | Concentration (fmol/mg tissue) |
| Muscle | 2159 ± 1280 |
| Spleen | 14137 ± 1393 |
| Thymus | 1238 ± 227 |
| Liver | Detected at high concentrations |
| Brown Adipose Tissue | Detected |
| White Adipose Tissue | Detected |
Data adapted from a study on organ-specific dipeptide profiles.[4]
The high abundance of Glu-Ser in immune-related organs like the spleen and thymus, as well as in metabolically active muscle tissue, suggests potential roles in immunomodulation, cellular metabolism, or as a readily available source of its constituent amino acids.
Potential Biological Functions and Signaling Pathways
While no specific signaling pathway has been definitively attributed to the this compound dipeptide itself, its biological relevance can be inferred from its constituent amino acids.
L-Glutamic Acid: As the most abundant excitatory neurotransmitter in the vertebrate nervous system, glutamate is a key player in a vast array of physiological processes.[5] It activates both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, which are involved in synaptic plasticity, learning, and memory.[6] Glutamate is also a central node in cellular metabolism, linking amino acid and carbohydrate metabolism.[7]
L-Serine: L-serine is a non-essential amino acid with diverse functions. It is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as phospholipids and sphingolipids. D-serine, synthesized from L-serine, is a crucial co-agonist at NMDA-type glutamate receptors.
Given the prominent role of glutamate in neurotransmission, it is plausible that this compound could act as a modulator of glutamatergic signaling. It could potentially be cleaved by peptidases to release glutamate, thereby influencing local glutamate concentrations. A hypothetical pathway illustrating this is presented below.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Glu-Ser | C8H14N2O6 | CID 6995653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glu-Ser (CHEBI:73509) [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Glutamic acid - Wikipedia [en.wikipedia.org]
- 6. Altered expression of glutamate signaling, growth factor and glia genes in the locus coeruleus of patients with major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate: A multifunctional amino acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Occurrence of Seryl-Glutamate and its Constituent Amino Acids
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature on the natural occurrence, biosynthesis, and physiological roles of the specific dipeptide Seryl-Glutamate is scarce. This guide, therefore, provides a comprehensive technical overview of its constituent amino acids, L-Serine and L-Glutamate. This information serves as a foundational resource for researchers and professionals in drug development to explore the potential for the natural existence and biological significance of Seryl-Glutamate.
Introduction
L-Serine and L-Glutamate are two proteogenic amino acids with critical and diverse roles in cellular metabolism and function. L-Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, while L-Serine is a precursor to numerous essential biomolecules, including other amino acids, lipids, and nucleotides.[1][2] Given the ubiquitous presence and high biological reactivity of these amino acids, the potential for the in vivo formation of the dipeptide Seryl-Glutamate warrants investigation. This document summarizes the current knowledge on the natural occurrence, biosynthesis, and analytical methodologies for L-Serine and L-Glutamate, providing a framework for future research into Seryl-Glutamate.
Quantitative Data on L-Serine and L-Glutamate Occurrence
The concentrations of free L-Serine and L-Glutamate vary significantly across different biological tissues and fluids. The following tables summarize reported concentrations in human brain, plasma, and cerebrospinal fluid (CSF).
Table 1: Concentration of Free L-Serine in Human Tissues and Fluids
| Biological Matrix | Concentration | Method of Analysis | Reference(s) |
| Brain (Frontal Cortex) | 666 ± 222 nmol/g wet tissue | HPLC | [3] |
| Plasma | 137.4 ± 9.06 µM | Enzymatic Assay | |
| Cerebrospinal Fluid (CSF) | 56.01 ± 2.93 µM | Enzymatic Assay | |
| Cerebrospinal Fluid (CSF) | ~30-60 µM | HPLC | [4] |
Table 2: Concentration of Free L-Glutamate in Human Tissues and Fluids
| Biological Matrix | Concentration | Method of Analysis | Reference(s) |
| Brain (Whole) | 5-15 mmol/kg | Various | [5] |
| Plasma (Fasting) | 30 - 60 µmol/L | Various | [6] |
| Plasma (Post-protein meal) | up to 90 µmol/L | Various | [6] |
| Cerebrospinal Fluid (ECF) | 0.5 - 2 µmol/L | Various | [7] |
| Cerebrospinal Fluid (MS patients) | Slightly reduced vs controls | HPLC | [8] |
| Cerebrospinal Fluid (AD patients) | Significantly increased vs controls | HPLC | [4] |
Experimental Protocols for Quantification
Accurate quantification of L-Serine and L-Glutamate is crucial for understanding their physiological and pathological roles. Several robust methods are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of amino acids in biological samples.[9][10]
-
Principle: Amino acids are separated based on their physicochemical properties as they pass through a column packed with a stationary phase. Detection is typically achieved using UV-Visible or fluorescence detectors after pre-column derivatization.[11]
-
Sample Preparation: Biological fluids like plasma or CSF are often deproteinized, for instance, by adding trichloroacetic acid, followed by centrifugation.[12] Brain tissue is typically homogenized and extracted.[13]
-
Derivatization: Primary amino acids are derivatized to render them detectable. A common derivatizing agent is o-phthaldialdehyde (OPA) in the presence of a thiol, which forms a fluorescent adduct.[11]
-
Separation: A reversed-phase C18 column is commonly used with a gradient elution system.[11]
-
Detection: Fluorescence detection provides high sensitivity and selectivity for OPA-derivatized amino acids.[11]
Mass Spectrometry (MS)
MS-based methods offer high specificity and sensitivity for amino acid analysis and can be coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[14][15]
-
Principle: Molecules are ionized and separated based on their mass-to-charge ratio. Tandem MS (MS/MS) allows for further fragmentation and more specific identification and quantification.[16]
-
Sample Preparation: Similar to HPLC, samples require deproteinization and extraction.
-
Derivatization (for GC-MS): Amino acids are volatile and require derivatization (e.g., silylation or acylation) before analysis by GC-MS.[14]
-
LC-MS/MS: This technique has become increasingly popular for its high specificity and applicability to a wide range of molecules without the need for derivatization.[14]
-
Quantification: Stable isotope-labeled internal standards are often used for accurate absolute quantification.[17]
Enzymatic Assays
Enzymatic assays provide a specific and often simpler method for quantifying L-Serine and L-Glutamate.
-
L-Serine Assay:
-
Principle: One method involves the conversion of L-Serine to D-Serine by serine racemase. D-Serine is then metabolized, producing an intermediate that reacts with a probe to generate a fluorescent signal.[18] Another method uses serine-glyoxylate aminotransferase and hydroxypyruvate reductase, where the amount of L-serine is determined by the decrease in NADH absorbance.[19]
-
Protocol Outline (Fluorometric):
-
Prepare reaction mixes for "D-Serine Only" and "Total Serine" (containing serine racemase).
-
Add samples and standards to a 96-well plate.
-
Add the respective reaction mixes to the wells.
-
Incubate at 37°C, protected from light.
-
Measure fluorescence (e.g., λex = 535 nm / λem = 587 nm).
-
L-Serine concentration is calculated by subtracting the D-Serine value from the Total Serine value.
-
-
-
L-Glutamate Assay:
-
Principle: A common method utilizes L-glutamate oxidase, which catalyzes the oxidation of L-glutamate, producing α-ketoglutarate, ammonia, and hydrogen peroxide. The hydrogen peroxide is then detected using a colorimetric or fluorometric probe in a reaction catalyzed by peroxidase.[20][21]
-
Protocol Outline (Colorimetric):
-
Prepare a reaction mix containing L-glutamate oxidase, peroxidase, and a colorimetric probe.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix to the wells.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[21]
-
-
Biosynthesis and Metabolic Pathways
L-Serine Biosynthesis
In mammals, L-Serine is synthesized from the glycolytic intermediate 3-phosphoglycerate via the "phosphorylated pathway".[1] This pathway is particularly important in the brain.[2]
L-Serine Biosynthesis Pathway.
L-Glutamate Biosynthesis
L-Glutamate can be synthesized through several pathways, with the primary routes involving the transamination or reductive amination of α-ketoglutarate, an intermediate of the citric acid cycle.[22][23]
L-Glutamate Biosynthesis Pathways.
Hypothetical Formation of Seryl-Glutamate
The formation of a peptide bond between L-Serine and L-Glutamate would require a ligase enzyme. While specific serine-glutamate ligases have not been characterized, the general mechanism of peptide bond formation involves the activation of a carboxyl group, typically through ATP hydrolysis, followed by nucleophilic attack by the amino group of the second amino acid.
Hypothetical Seryl-Glutamate Formation.
Conclusion and Future Directions
While Seryl-Glutamate has not been identified as a naturally occurring dipeptide in the existing literature, the high concentrations and diverse metabolic activities of its constituent amino acids, L-Serine and L-Glutamate, suggest that its formation in vivo is plausible. The technical information provided in this guide on the quantification and biosynthesis of L-Serine and L-Glutamate offers a starting point for researchers to investigate the potential existence and physiological relevance of Seryl-Glutamate. Future research should focus on developing highly sensitive and specific analytical methods, such as targeted LC-MS/MS, to screen for Seryl-Glutamate in biological samples, particularly in tissues with high concentrations of its precursor amino acids, such as the brain. Elucidating the potential biosynthetic pathways and physiological roles of Seryl-Glutamate could open new avenues for understanding cellular metabolism and developing novel therapeutic strategies.
References
- 1. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Serine metabolism [reactome.org]
- 3. Free D-serine concentration in normal and Alzheimer human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression [frontiersin.org]
- 5. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dfg.de [dfg.de]
- 7. The blood-brain barrier and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebrospinal fluid levels of L-glutamate signal central inflammatory neurodegeneration in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of amino acids by HPLC in dried blood and urine in the neonatal period: Establishment of reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jafs.com.pl [jafs.com.pl]
- 12. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 15. Advantageous Uses of Mass Spectrometry for the Quantification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Can Protein Mass Spec Analysis Determine Amino Acid Aequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Protein Mass Spectrometry [merckmillipore.com]
- 18. althaus-lab.com [althaus-lab.com]
- 19. Enzymatic assay for L-serine and glyoxylate involving the enzymes in the serine pathway of a methylotroph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A continuous spectrophotometric method based on enzymatic cycling for determining L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. L-Glutamate Biosensor for In Vitro Investigations: Application in Brain Extracts [mdpi.com]
- 22. L-glutamate and L-glutamine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Ser-Glu
An In-depth Technical Guide to the Physicochemical Properties of Seryl-Glutamic Acid (Ser-Glu)
Abstract
This technical guide offers a comprehensive examination of the physicochemical properties of the dipeptide Seryl-Glutamic Acid (this compound). Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential quantitative data, details relevant experimental methodologies, and provides visual representations of key processes. The information herein is critical for understanding the behavior of this compound in biological and chemical systems, facilitating its application in research and pharmaceutical development.
Core Physicochemical Properties
Seryl-Glutamic Acid (C₈H₁₄N₂O₆) is a dipeptide formed from the amino acids serine and glutamic acid.[1] Its structure, featuring a hydroxyl group from serine and a second carboxyl group from glutamic acid, imparts distinct hydrophilic and acidic characteristics. These features are fundamental to its solubility, charge, and potential biological interactions.
Quantitative Data Summary
The physicochemical parameters of this compound are crucial for predicting its behavior in various environments. The following table summarizes key computed and experimental values.
| Property | Value | Unit | Source / Method |
| Molecular Formula | C₈H₁₄N₂O₆ | - | - |
| Molecular Weight | 234.21 | g/mol | PubChem Computed[1][2] |
| Isoelectric Point (pI) | ~3.22 | - | Calculated¹ |
| pKa₁ (α-carboxyl) | ~2.19 | - | Estimated²[3] |
| pKa₂ (γ-carboxyl) | ~4.25 | - | Estimated²[3] |
| pKa₃ (α-amino) | ~9.15 | - | Estimated²[3][4] |
| XLogP3 | -4.3 | - | PubChem Computed[1] |
| Hydrogen Bond Donors | 5 | - | PubChem Computed[1] |
| Hydrogen Bond Acceptors | 8 | - | PubChem Computed[1] |
| Water Solubility | High | - | Inferred from structure and LogP |
¹The isoelectric point (pI) is calculated by averaging the pKa values of the groups that bracket the neutral (zwitterionic) species. For this compound, with two acidic carboxyl groups, the pI is estimated as (pKa₁ + pKa₂) / 2.[5][6] ²pKa values are estimated based on the values for the individual amino acids.[3] The exact values within the dipeptide can vary due to the influence of adjacent chemical groups.
Experimental Protocols
Accurate determination of physicochemical properties requires robust experimental methods. The following sections detail standard protocols for measuring the isoelectric point and pKa values.
Protocol for Isoelectric Point Determination via Capillary Isoelectric Focusing (cIEF)
Capillary Isoelectric Focusing (cIEF) is a high-resolution technique used to separate molecules based on their isoelectric point (pI).[7]
Methodology:
-
Sample Preparation: A solution of this compound is prepared and mixed with a solution of carrier ampholytes and pI markers (compounds with known isoelectric points). Carrier ampholytes are small molecules that form a pH gradient when a voltage is applied.
-
Capillary Loading: The capillary is filled with the prepared sample mixture.
-
Focusing: A high voltage is applied across the capillary. The ampholytes migrate to their respective pI positions, establishing a stable pH gradient. This compound molecules migrate through this gradient until they reach the pH that matches their pI, at which point their net charge is zero, and they cease to move.
-
Mobilization: After focusing, the contents of the capillary are moved past a detector, typically using a pressure gradient.
-
Detection and Analysis: A UV detector records the signal as the focused bands pass. A calibration curve is created using the known pI values of the markers versus their migration times. The pI of this compound is then determined from this curve.
Caption: A generalized workflow for determining the isoelectric point using cIEF.
Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups.[8]
Methodology:
-
Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration. The solution is placed in a jacketed beaker to maintain a constant temperature.
-
Initial pH Adjustment: The solution is acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5) to ensure all ionizable groups are fully protonated.
-
Titration: A calibrated pH electrode is immersed in the solution, which is continuously stirred. A standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, creating a dataset of pH versus the volume of base added.
-
Data Analysis: The data is plotted to generate a titration curve. The pKa values are determined from the half-equivalence points—the points on the curve where half of an ionizable group has been deprotonated. These points correspond to the flattest regions of the curve between the steep equivalence points.
Caption: Logical workflow for the determination of pKa values via potentiometric titration.
Biological Significance and Signaling Pathways
Short peptides like this compound can play roles in cell-to-cell communication and metabolic regulation.[9] While a specific signaling pathway for this compound is not extensively documented, a general mechanism involves cellular uptake by peptide transporters followed by intracellular hydrolysis.
Dipeptides are primarily absorbed in the intestine via transporters like PepT1, which co-transports peptides with protons.[10] Once inside the cell, cytosolic peptidases rapidly hydrolyze the dipeptide into its constituent amino acids, serine and glutamic acid. These amino acids then enter the cell's general metabolic pools. The presence and concentration of such dipeptides can serve as signals related to nutrient availability or protein turnover. Some specific dipeptides have been shown to act as persistent agonists of transceptors, inducing prolonged signaling from endosomes.[11]
Caption: Generalized pathway for cellular uptake and fate of the this compound dipeptide.
References
- 1. This compound | C8H14N2O6 | CID 3613616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glu-Ser | C8H14N2O6 | CID 6995653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ch27 pKa and pI values [chem.ucalgary.ca]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 8. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ala-gly-ser-glu | 61756-28-3 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Interplay of Serine and Glutamate
Audience: Researchers, scientists, and drug development professionals.
Abstract
While a discrete "Seryl-Glutamate metabolic pathway" is not formally recognized in biochemical literature, the metabolic pathways of serine and glutamate are intrinsically linked through key enzymatic steps crucial for cellular homeostasis. This technical guide provides an in-depth exploration of the core metabolic pathways of L-serine and L-glutamate, with a particular focus on their critical point of intersection: the transamination reaction in the de novo serine biosynthesis pathway. This document summarizes quantitative data for the key enzymes involved, details relevant experimental protocols, and provides visual representations of the metabolic and logical relationships to serve as a resource for researchers in metabolic studies and drug development.
Introduction: Delineating the Serine-Glutamate Metabolic Axis
The amino acids L-serine and L-glutamate are central players in a vast network of metabolic processes. Serine is a precursor for the synthesis of proteins, other amino acids like glycine and cysteine, lipids (sphingolipids and phosphatidylserine), and is a key donor of one-carbon units for the synthesis of nucleotides and for methylation reactions. Glutamate is a major excitatory neurotransmitter in the vertebrate nervous system, a key molecule in nitrogen metabolism, and a precursor for the synthesis of other amino acids such as proline and arginine, as well as the antioxidant glutathione.
The metabolic pathways of these two amino acids are interconnected. A pivotal link occurs during the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate. In this pathway, the enzyme Phosphoserine Aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, forming 3-phosphoserine and α-ketoglutarate. This reaction directly couples the metabolic fates of serine and glutamate, making their availability and flux co-dependent in certain cellular contexts.
This guide will first detail the core metabolic pathways of serine and glutamate individually and then explore their crucial intersection.
The L-Serine Metabolic Pathway
The primary pathway for de novo L-serine synthesis utilizes the glycolytic intermediate 3-phosphoglycerate (3-PG) and consists of three enzymatic steps[1][2][3]:
-
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate (3-PHP), with the concomitant reduction of NAD+ to NADH.
-
Transamination: Phosphoserine aminotransferase (PSAT1) catalyzes the transfer of an amino group from glutamate to 3-PHP, yielding O-phosphoserine (OPS) and α-ketoglutarate (α-KG). This is the key linking step to glutamate metabolism[3][4][5][6].
-
Hydrolysis: Phosphoserine phosphatase (PSPH) dephosphorylates O-phosphoserine to produce L-serine.
The primary role of Seryl-tRNA Synthetase (SerRS) is not in the metabolic interconversion of free amino acids, but in charging tRNASer with serine for protein synthesis.
Key Enzyme: Seryl-tRNA Synthetase (SerRS)
SerRS is a class II aminoacyl-tRNA synthetase that catalyzes the following two-step reaction:
-
Serine + ATP ⇌ Seryl-AMP + PPi
-
Seryl-AMP + tRNASer ⇌ Ser-tRNASer + AMP
The L-Glutamate Metabolic Pathway
Glutamate metabolism is a central hub in cellular metabolism.
-
Synthesis: Glutamate is primarily synthesized from α-ketoglutarate, an intermediate of the Krebs cycle, through two main reactions:
-
Reductive Amination: Catalyzed by Glutamate Dehydrogenase (GDH) , this reversible reaction combines α-ketoglutarate and ammonia, with the oxidation of NADPH or NADH.
-
Transamination: Aminotransferases (transaminases) transfer an amino group from another amino acid to α-ketoglutarate.
-
-
Degradation: The reverse reaction catalyzed by GDH, the oxidative deamination of glutamate to α-ketoglutarate and ammonia, is a key catabolic process that links amino acid metabolism with the Krebs cycle[7].
-
Other Fates: Glutamate is a precursor for the synthesis of glutamine (catalyzed by glutamine synthetase), proline, and arginine. It is also a key component of the antioxidant glutathione.
Key Enzymes in Glutamate Metabolism
-
Glutamyl-tRNA Synthetase (GluRS): A class I aminoacyl-tRNA synthetase, GluRS charges tRNAGlu with glutamate for protein synthesis. The reaction mechanism is similar to that of SerRS.
-
Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia, using either NAD+ or NADP+ as a cofactor[7][8].
Quantitative Data for Key Enzymes
The following tables summarize the kinetic parameters for the key enzymes discussed. It is important to note that these values can vary depending on the organism, isoform, and experimental conditions.
| Enzyme | Organism/Isoform | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |
| Human Seryl-tRNA Synthetase (SerRS) | Human (wild-type) | tRNASer | 1.1 µM | 0.38 s-1 | 3.5 x 105 | [9] |
| E. coli Glutamyl-tRNA Synthetase (GluRS) | E. coli | ATP | 90 µM | - | - | [10] |
| Bovine Glutamate Dehydrogenase (GDH) | Bovine Liver | NADPH | Varies | Varies | - | [11] |
| Mouse Glutamate Dehydrogenase (GDH) | Mouse Liver | Glutamate (NAD+) | 1.92 mM | - | - | [8] |
| Mouse Glutamate Dehydrogenase (GDH) | Mouse Liver | Glutamate (NADP+) | 1.66 mM | - | - | [8] |
| Human Phosphoserine Aminotransferase (PSAT1) | Human (wild-type) | 3-Phosphohydroxypyruvate | 18 µM | 17 s-1 | 9.4 x 105 | [4] |
| Human Phosphoserine Aminotransferase (PSAT1) | Human (wild-type) | L-Glutamate | 1.2 mM | 17 s-1 | 1.4 x 104 | [4] |
Note: A dash (-) indicates that the specific value was not provided in the cited abstract.
Experimental Protocols
This section provides an overview of common experimental protocols for assaying the activity of the key enzymes in the serine and glutamate metabolic pathways.
Aminoacyl-tRNA Synthetase Activity Assay (Aminoacylation Assay)
This assay measures the attachment of a radiolabeled amino acid to its cognate tRNA.
Principle: The assay quantifies the amount of radiolabeled amino acid incorporated into tRNA over time. The tRNA, being a large molecule, can be precipitated from the reaction mixture using trichloroacetic acid (TCA), while the unincorporated radiolabeled amino acid remains in solution. The radioactivity of the precipitated tRNA is then measured by scintillation counting.
Detailed Protocol (General):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), ATP (e.g., 2.5 mM), the cognate tRNA, and the radiolabeled amino acid (e.g., [14C]serine)[12][13].
-
Enzyme Preparation: Prepare a solution of the purified aminoacyl-tRNA synthetase of known concentration.
-
Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the aminoacylation reaction. Incubate at a constant temperature (e.g., 37°C).
-
Quenching and Precipitation: At specific time points, take aliquots of the reaction mixture and add them to ice-cold 10% TCA to stop the reaction and precipitate the tRNA[13].
-
Filtration and Washing: Filter the precipitated tRNA through a nitrocellulose or glass fiber filter. Wash the filter multiple times with cold 5% TCA to remove any unincorporated radiolabeled amino acid.
-
Scintillation Counting: Dry the filters and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of aminoacyl-tRNA formed over time to determine the initial reaction velocity. Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations.
A non-radioactive version of this assay has also been developed, which involves biotinylating the aminoacyl group on the charged tRNA, followed by conjugation with streptavidin and separation by denaturing polyacrylamide gel electrophoresis[14][15].
Glutamate Dehydrogenase (GDH) Activity Assay (Colorimetric)
This assay measures the activity of GDH by monitoring the production of NADH or NADPH.
Principle: GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH (or NADP+ to NADPH). The increase in NADH concentration can be monitored spectrophotometrically at 340 nm. Alternatively, the NADH produced can be used to reduce a tetrazolium salt (like MTT) to a colored formazan product, which can be measured at a longer wavelength (e.g., 570 nm), often providing higher sensitivity and avoiding interference from other cellular components that absorb at 340 nm[16].
Detailed Protocol (General):
-
Sample Preparation: Homogenize tissue or cell samples in an appropriate assay buffer and centrifuge to remove insoluble material[17].
-
Reaction Mixture Preparation: Prepare a working reagent mix containing assay buffer, NAD+ (or NADP+), and the tetrazolium salt/electron carrier solution[16].
-
Initiation of Reaction: Add the sample to a 96-well plate. Initiate the reaction by adding the working reagent mix followed by the glutamate solution.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 570 nm for formazan-based assays) at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30 minutes).
-
Data Analysis: The rate of change in absorbance is directly proportional to the GDH activity in the sample. A standard curve using known concentrations of NADH can be used to convert the absorbance change to the amount of NADH produced per unit time. One unit of GDH activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under the specified conditions.
Phosphoserine Aminotransferase (PSAT1) Activity Assay (Spectrophotometric)
This assay measures the activity of PSAT1 by coupling the production of α-ketoglutarate to the oxidation of NADH in a subsequent reaction.
Principle: The forward reaction of PSAT1 produces α-ketoglutarate from glutamate. The α-ketoglutarate is then used as a substrate by glutamate dehydrogenase in the presence of ammonia and NADH, which converts it back to glutamate and oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Detailed Protocol (General):
-
Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 50 mM HEPES, pH 7.0), KCl, DTT, NH4Cl, NADH, pyridoxal 5'-phosphate (PLP, the cofactor for PSAT1), and glutamate dehydrogenase as the coupling enzyme[18].
-
Pre-incubation: Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiation of Reaction: Add a known concentration of purified PSAT1 to the mixture, followed by the substrate 3-phosphohydroxypyruvate to start the reaction.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of decrease in absorbance is proportional to the rate of the PSAT1 reaction. Kinetic parameters can be determined by varying the concentrations of the substrates (3-phosphohydroxypyruvate and glutamate)[18].
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a general experimental workflow.
References
- 1. The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana– the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis [frontiersin.org]
- 7. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of human seryl-tRNA synthetase and Ser-SA complex reveals a molecular lever specific to higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP binding by glutamyl-tRNA synthetase is switched to the productive mode by tRNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Full-time course studies of bovine liver glutamate dehydrogenase. Simulation of inhibition by pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.7. In vitro aminoacylation assays [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. A Label-Free Assay for Aminoacylation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sciencellonline.com [sciencellonline.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Ser-Glu Dipeptide: A Novel Targeting Agent in Pancreatic Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, primarily due to late diagnosis and limited effective therapeutic options. The quest for novel biomarkers and targeted therapeutic strategies is therefore of paramount importance. This technical guide explores the role of the dipeptide seryl-glutamate (Ser-Glu) in the context of pancreatic cancer. While not a traditional circulating biomarker, this compound has emerged as a high-affinity ligand for the Peptide Transporter 1 (PEPT1), a protein significantly overexpressed on the surface of pancreatic cancer cells. This unique interaction positions this compound as a promising tool for targeted imaging and drug delivery. This document provides a comprehensive overview of the underlying biology, quantitative data on transporter expression, detailed experimental protocols for synthesis, analysis, and biological validation, and visualizations of key pathways and workflows.
Introduction: The Challenge of Pancreatic Cancer and the Role of PEPT1
Pancreatic cancer is characterized by a dense, desmoplastic stroma that limits nutrient and drug delivery, contributing to its aggressive nature and therapeutic resistance. Cancer cells adapt their metabolism to thrive in this harsh microenvironment. One such adaptation is the upregulation of nutrient transporters.
The Solute Carrier Family 15 Member 1 (SLC15A1), commonly known as PEPT1, is a proton-coupled oligopeptide transporter. While its expression in a healthy pancreas is minimal, multiple studies have demonstrated a significant upregulation of PEPT1 in pancreatic cancer cell lines and patient-derived xenografts (PDXs).[1] This overexpression presents a unique opportunity for targeted therapeutic and diagnostic approaches. PEPT1 facilitates the uptake of di- and tripeptides, providing an alternative nutrient source for cancer cells and contributing to their survival and proliferation.[2]
The dipeptide this compound has been identified as a specific, high-affinity ligand for PEPT1. This discovery has paved the way for the development of this compound as a targeting moiety to deliver imaging agents or therapeutic payloads directly to pancreatic cancer cells, thereby increasing efficacy and reducing off-target toxicity.
Quantitative Data on PEPT1 Expression
The rationale for using this compound as a targeting agent is fundamentally linked to the differential expression of its target, PEPT1, in cancerous versus normal pancreatic tissue. The following tables summarize the quantitative data on PEPT1 mRNA and protein expression.
Table 1: Relative PEPT1 mRNA Expression in Pancreatic Cancer Cell Lines and Patient-Derived Xenografts (PDXs)
| Sample Type | Cell Line/PDX Model | Fold Increase in PEPT1 mRNA (compared to normal) | Reference |
| Cell Lines | AsPC-1 | High | [1][3] |
| BxPC-3 | Significant Upregulation | [1] | |
| Capan-1 | Significant Upregulation | [1] | |
| Capan-2 | Significant Upregulation | [1] | |
| CFPAC-1 | Significant Upregulation | [1] | |
| HPAF-II | Significant Upregulation | [1] | |
| Panc 10.05 | Significant Upregulation | [1] | |
| SU.86.86 | Significant Upregulation | [1] | |
| MIA PaCa-2 | Negligible | [1] | |
| PANC-1 | Negligible | [1] | |
| PDXs | 10 different PDX models | Average 100-fold increase | [1] |
| Normal Control | hTERT-HPNE (normal pancreatic epithelial cell line) | Baseline | [1] |
| Normal Human Pancreas | Baseline | [1] |
Table 2: In Vivo Tumor Targeting Efficacy of this compound Conjugated Nanoparticles
| Imaging Agent | Tumor-to-Background Ratio (20 hours post-injection) | Tumor-to-Background Ratio (32 hours post-injection) | Reference |
| This compound-NPs | 4.98 | 2.58 | [4] |
| Non-targeted NPs | 1.43 | 1.18 | [4] |
Data from a study using near-infrared fluorescence imaging in a pancreatic tumor xenograft model.
Signaling Pathways and Experimental Workflows
This compound Mediated Targeting of PEPT1 in Pancreatic Cancer
The following diagram illustrates the principle of using this compound to target pancreatic cancer cells that overexpress the PEPT1 transporter.
Figure 1. Mechanism of this compound targeted delivery to PEPT1-overexpressing pancreatic cancer cells.
Experimental Workflow for Synthesis and Evaluation
The workflow for developing and validating this compound as a targeting agent involves several key stages, from chemical synthesis to in vivo evaluation.
Figure 2. Workflow for the development of a this compound based PET imaging agent.
Detailed Experimental Protocols
Solid-Phase Synthesis of H-Ser-Glu-OH
This protocol describes the manual synthesis of the this compound dipeptide using Fmoc solid-phase peptide synthesis (SPPS).[5][6]
Materials:
-
Rink Amide resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Ser(tBu)-OH
-
Coupling reagents: HBTU, DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Glu):
-
Deprotect the resin by treating with 20% piperidine in DMF twice (5 min and 15 min).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, pre-activate Fmoc-Glu(OtBu)-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling (Ser):
-
Deprotect the Fmoc group from the resin-bound glutamate by treating with 20% piperidine in DMF as described above.
-
Wash the resin thoroughly.
-
Pre-activate Fmoc-Ser(tBu)-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal serine using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and analytical HPLC.
UPLC-MS/MS for Quantification of this compound
This protocol is adapted from a method for quantifying various dipeptides in biological samples.[7]
Sample Preparation (from Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of cold acetone or acetonitrile.
-
Vortex and Incubate: Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column for polar analytes (e.g., HILIC or a C18 column designed for polar compounds).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high aqueous to high organic content.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition for this compound: The specific precursor and product ions for this compound would need to be determined by infusion of a standard.
-
-
Quantification: Generate a calibration curve using a series of known concentrations of a this compound standard. Quantify this compound in the biological samples by comparing their peak areas to the calibration curve.
Conjugation of DOTA-NHS ester to this compound
This protocol describes the conjugation of a chelator, DOTA-NHS ester, to the N-terminus of the this compound dipeptide for subsequent radiolabeling.[8][9]
Materials:
-
H-Ser-Glu-OH (synthesized as above)
-
DOTA-NHS ester
-
Buffer: 0.1 M sodium borate buffer, pH 8.5
-
DMSO
-
Purification: HPLC
Procedure:
-
Dissolve this compound: Dissolve the this compound dipeptide in the sodium borate buffer.
-
Dissolve DOTA-NHS ester: Dissolve the DOTA-NHS ester in DMSO.
-
Conjugation Reaction: Add the DOTA-NHS ester solution to the this compound solution. The molar ratio should be optimized, but a slight excess of the NHS-ester is common.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.
-
Purification: Purify the DOTA-Ser-Glu conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity of the conjugate by mass spectrometry.
Radiolabeling of DOTA-Ser-Glu with Gallium-68
This is a general protocol for the radiolabeling of DOTA-conjugated peptides with ⁶⁸Ga.[10][11][12]
Materials:
-
DOTA-Ser-Glu
-
⁶⁸Ge/⁶⁸Ga generator
-
Buffer: Sodium acetate or HEPES buffer (to maintain pH 3.5-4.5)
-
Sterile water and saline
-
Sep-Pak C18 cartridge for purification
-
Ethanol
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Mixture Preparation: In a sterile reaction vial, dissolve DOTA-Ser-Glu in the buffer.
-
Labeling Reaction: Add the ⁶⁸Ga eluate to the DOTA-Ser-Glu solution. Incubate the reaction mixture at 85-95°C for 5-15 minutes.
-
Purification:
-
Pass the reaction mixture through a Sep-Pak C18 cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-DOTA-Ser-Glu with a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline for injection.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-TLC or radio-HPLC. The RCP should be >95%.
-
pH: Ensure the pH of the final product is suitable for injection (typically 4.5-7.5).
-
Visual Inspection: The final product should be a clear, colorless solution.
-
Biological Validation Protocols
4.5.1. Quantitative Real-Time PCR (qPCR) for PEPT1 mRNA Expression [1][13]
-
RNA Extraction: Extract total RNA from pancreatic cancer cell lines and normal pancreatic epithelial cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen).
-
qPCR: Perform qPCR using SYBR Green chemistry with primers specific for human PEPT1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
PEPT1 Forward Primer: (Sequence to be designed based on PEPT1 mRNA sequence)
-
PEPT1 Reverse Primer: (Sequence to be designed based on PEPT1 mRNA sequence)
-
-
Data Analysis: Calculate the relative expression of PEPT1 mRNA using the ΔΔCt method.
4.5.2. Immunohistochemistry (IHC) for PEPT1 Protein Expression [14][15]
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) pancreatic tumor and normal pancreatic tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval in a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for PEPT1 overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize with a DAB chromogen substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Microscopically evaluate the intensity and localization of PEPT1 staining in tumor versus normal tissue.
Conclusion and Future Directions
The dipeptide this compound, through its high-affinity interaction with the overexpressed PEPT1 transporter, represents a highly promising avenue for the development of targeted diagnostics and therapeutics for pancreatic cancer. While its utility as a standalone circulating biomarker has not been established, its role as a targeting ligand is supported by compelling preclinical data. The protocols outlined in this guide provide a framework for the synthesis, analysis, and biological validation of this compound-based agents.
Future research should focus on the clinical translation of this compound-targeted imaging agents, such as ⁶⁸Ga-DOTA-Ser-Glu, for the non-invasive detection and characterization of pancreatic tumors. Furthermore, the development of this compound-conjugated drug delivery systems could lead to more effective and less toxic treatments for this devastating disease. Continued investigation into the metabolic roles of dipeptides in the tumor microenvironment may also uncover novel therapeutic targets.
References
- 1. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [iro.uiowa.edu]
- 11. benchchem.com [benchchem.com]
- 12. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative real-time PCR of mRNA [protocols.io]
- 14. Immunohistochemistry of Pancreatic Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cell-permeable peptide-based PROTAC against the oncoprotein CREPT proficiently inhibits pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolomic Significance of Ser-Glu Dipeptide: A Technical Guide for Researchers
An in-depth exploration of the dipeptide L-Seryl-L-Glutamic acid (Ser-Glu), this technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its metabolomic relevance, analytical methodologies, and the broader context of its constituent amino acids in cellular signaling. While the dipeptide this compound primarily functions as a metabolite, its significance is intrinsically linked to the pivotal roles of L-serine and L-glutamic acid in a multitude of physiological and pathological processes. Direct signaling pathways initiated by this compound have not been clearly elucidated in publicly available research.[1]
Introduction to this compound
L-Seryl-L-Glutamic acid (this compound) is a dipeptide composed of the amino acids L-serine and L-glutamic acid joined by a peptide bond.[1][2] It is recognized as a metabolite and has been identified in various biological systems.[1] Its presence and concentration in different tissues can provide a window into the metabolic state, particularly concerning amino acid metabolism and protein turnover.
Quantitative Distribution of this compound
Recent advancements in metabolomics, particularly the use of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), have enabled the sensitive and reliable quantification of dipeptides in various tissues. This has shed light on their organ-specific distribution and potential roles. The following table summarizes the quantitative distribution of this compound in a range of murine tissues.
| Tissue | Concentration (fmol/mg tissue) |
| Spleen | 14,137 ± 1,393 |
| Muscle | 2,159 ± 1,280 |
| Thymus | 1,238 ± 227 |
| Data derived from a study on murine tissue dipeptide profiles. |
Experimental Protocols
Quantification of this compound in Biological Samples using UPLC-MS/MS
This protocol provides a general framework for the quantification of this compound in tissue samples, based on established methods for dipeptide analysis.
1. Sample Preparation:
- Homogenize frozen tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.
- Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample to solvent).
- Vortex the mixture vigorously and incubate at -20°C for at least 2 hours to allow for complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
- Carefully collect the supernatant containing the dipeptides.
- Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
- Reconstitute the dried extract in a mobile phase-compatible solvent for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis:
- Chromatographic Separation:
- Utilize a reversed-phase C18 column suitable for polar analytes.
- Employ a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- The gradient should be optimized to achieve good separation of this compound from other components in the sample.
- Mass Spectrometric Detection:
- Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
- Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound.
- Optimize the MRM transitions for the parent ion (m/z of this compound) and a specific fragment ion.
- Develop a standard curve using a certified this compound standard to enable absolute quantification.
3. Data Analysis:
- Integrate the peak areas of the this compound MRM transitions.
- Quantify the concentration of this compound in the samples by interpolating the peak areas against the standard curve.
- Normalize the results to the initial tissue weight.
Biological Context and Signaling Pathways of Constituent Amino Acids
While this compound itself is not known to be a direct signaling molecule, its constituent amino acids, L-serine and L-glutamic acid, are deeply involved in a wide array of crucial biological processes and signaling pathways.
L-Serine
L-serine is a non-essential amino acid with diverse and critical functions in the central nervous system and beyond. It is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as phospholipids and sphingolipids.[3]
Neuroprotective and Anti-inflammatory Roles: L-serine has demonstrated neuroprotective effects and can mitigate neurotoxicity.[3] It is involved in the synthesis of D-serine, a co-agonist of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. L-serine also contributes to anti-inflammatory responses in the brain.[3]
L-Glutamic Acid
L-glutamic acid, often referred to as glutamate, is the most abundant excitatory neurotransmitter in the vertebrate nervous system and plays a central role in cellular metabolism.
Excitatory Neurotransmission: As a neurotransmitter, glutamate is stored in synaptic vesicles and released upon nerve impulses. It acts on both ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors on postsynaptic neurons, leading to their excitation. This process is fundamental for synaptic plasticity, which underlies learning and memory.
Metabolic Hub: Glutamate is a key node in cellular metabolism, linking amino acid and carbohydrate metabolism through the tricarboxylic acid (TCA) cycle. It is also a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
Potential Biological Activities and Future Directions
Given the biological importance of its constituent amino acids, the this compound dipeptide could potentially exhibit a range of biological activities, although these are not yet well-documented.
-
Antioxidant Activity: Peptides containing glutamic acid and serine have been investigated for their antioxidant properties.[4][5][6] The acidic side chain of glutamic acid can chelate metal ions, while serine can contribute to radical scavenging.[5] Further research is needed to specifically determine the antioxidant capacity of the this compound dipeptide.
-
Immunomodulatory Effects: Both serine and glutamic acid have been implicated in immune regulation. For instance, poly-γ-glutamic acid has been shown to have immunomodulatory effects.[7][8] Peptides with an N-terminal serine have also been shown to activate macrophages.[9] Investigating whether this compound possesses immunomodulatory properties is a promising area for future research.
-
Neurological Roles: The presence of this compound in cerebrospinal fluid suggests a potential role in the central nervous system.[10] Given that glutamic acid is a major neurotransmitter and serine is a precursor to neuromodulators, it is plausible that this compound could influence neuronal function, although the mechanisms remain to be elucidated.
Conclusion
The dipeptide this compound is an endogenous metabolite whose tissue-specific concentrations may serve as a biomarker for the metabolic state of various organs. While direct signaling roles for this compound have not been established, the profound biological activities of its constituent amino acids, L-serine and L-glutamic acid, provide a strong rationale for further investigation into the potential physiological and pharmacological properties of this dipeptide. Future research should focus on elucidating any direct biological effects of this compound, including its potential antioxidant, immunomodulatory, and neurological activities, and identifying any specific receptors or transporters with which it may interact.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H14N2O6 | CID 3613616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant activities of the novel pentapeptides Ser-His-Glu-Cys-Asn and Leu-Pro-Phe-Ala-Met and the relationship between activity and peptide secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Immunomodulatory effect of poly-γ-glutamic acid derived from Bacillus subtilis on natural killer dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomodulatory functional foods and their molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory effects, digestive stability, and action mechanism of casein peptide SPAQILQW in activating macrophages via N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ser-Glu Peptide Transporter PEPT1 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human peptide transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a high-capacity, low-affinity transporter primarily expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of dietary di- and tripeptides, making it a key player in protein nutrition.[1][2] PEPT1 is also recognized for its broad substrate specificity, facilitating the absorption of numerous peptidomimetic drugs, including β-lactam antibiotics and ACE inhibitors.[3][4] This characteristic makes PEPT1 a significant target in drug delivery and development, particularly for improving the oral bioavailability of poorly permeable drugs through prodrug strategies.[5]
The dipeptide L-Seryl-L-Glutamate (Ser-Glu) has been identified as a ligand for PEPT1 and has been utilized in targeting PEPT1-overexpressing cancer cells.[6][7] Understanding the kinetics and dynamics of this compound transport via PEPT1 is essential for its development as a targeting moiety and for elucidating the broader substrate recognition patterns of the transporter.
These application notes provide detailed protocols for performing this compound uptake and inhibition assays using common intestinal cell line models, along with an overview of the downstream signaling pathways activated by PEPT1-mediated peptide transport.
Data Presentation: Quantitative Analysis of PEPT1 Substrate Interaction
While specific kinetic data for the this compound dipeptide are not extensively available in the public literature, the following tables summarize representative kinetic parameters for the well-characterized PEPT1 substrate Glycylsarcosine (Gly-Sar) and other dipeptides. This data provides a comparative baseline for assessing the transport characteristics of new dipeptides like this compound.
Table 1: Kinetic Parameters for PEPT1-Mediated Transport of Gly-Sar
| Cell Line | Method | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Caco-2 | Radiolabeled Uptake | 0.7 - 2.4 | 0.84 - 2.1 | [8] |
| MDCK-hPEPT1 | Radiolabeled Uptake | 0.375 | Not Reported | [4][9] |
Table 2: Inhibition Constants (IC50) of Various Compounds for PEPT1
| Compound | Cell Line/System | Probe Substrate | IC50 (µM) | Reference |
| Losartan | CHO-hPEPT1-M5 | Gly-Sar | 37.0 ± 4.8 | [10] |
| Gly-Pro | CHO-hPEPT1-M5 | Gly-Sar | 196 ± 41 | [10] |
| Valacyclovir | rPEPT1-expressing cells | [14C]Gly-Sar | Ki = 2.7 mM | [11] |
| Cefadroxil | Kidney BBMVs | Dipeptide | - | [2] |
Experimental Protocols
Protocol 1: this compound Uptake Assay in Caco-2 Cells
This protocol describes a method to measure the uptake of a labeled this compound dipeptide into Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses PEPT1 and forms a polarized monolayer resembling the intestinal epithelium.
Workflow for this compound Uptake Assay
Caption: Workflow for the this compound uptake assay in Caco-2 cells.
Materials:
-
Caco-2 cells
-
Culture medium (e.g., DMEM with high glucose, 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell permeable supports (e.g., 12-well format, 0.4 µm pore size)
-
Transport buffer (e.g., MES-buffered saline, pH 6.0)
-
Radiolabeled this compound (e.g., [3H]this compound or [14C]this compound)
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
BCA protein assay kit
-
TEER meter
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 104 cells/cm2. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm2.
-
Uptake Experiment: a. Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer (pH 6.0). b. Pre-incubate the cells with transport buffer in both the apical and basolateral chambers for 15 minutes at 37°C. c. Initiate the uptake by removing the apical buffer and adding the transport buffer containing a known concentration of radiolabeled this compound. d. Incubate for various time points (e.g., 2, 5, 10, 15 minutes) at 37°C. e. Terminate the transport by rapidly aspirating the substrate solution and washing the monolayers three times with ice-cold wash buffer.
-
Quantification: a. Add cell lysis buffer to the apical chamber and incubate to lyse the cells. b. Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. c. Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.
-
Data Analysis: Calculate the uptake rate and normalize it to the protein concentration (e.g., in pmol/mg protein/min). To determine PEPT1-mediated transport, subtract non-specific uptake (measured in the presence of a high concentration of a known PEPT1 inhibitor like Gly-Sar or at 4°C).
Protocol 2: Competitive Inhibition of PEPT1 by this compound in MDCK-hPEPT1 Cells
This protocol determines the inhibitory potential of this compound on PEPT1-mediated transport using a stably transfected Madin-Darby Canine Kidney (MDCK) cell line overexpressing human PEPT1 (hPEPT1).
Workflow for PEPT1 Competitive Inhibition Assay
Caption: Workflow for the PEPT1 competitive inhibition assay.
Materials:
-
MDCK cells stably transfected with hPEPT1 (MDCK-hPEPT1)
-
Mock-transfected MDCK cells (for control)
-
Culture medium (e.g., MEM with 10% FBS, G418 for selection)
-
96-well cell culture plates
-
Transport buffer (e.g., MES-buffered saline, pH 6.0)
-
Radiolabeled PEPT1 probe substrate (e.g., [14C]Gly-Sar)
-
Unlabeled this compound
-
Positive control inhibitor (e.g., Losartan or unlabeled Gly-Sar)[10]
-
Ice-cold wash buffer (e.g., PBS)
-
Cell lysis buffer
-
Scintillation cocktail
Procedure:
-
Cell Culture: Seed MDCK-hPEPT1 and mock-transfected MDCK cells in 96-well plates and grow until they reach approximately 90% confluency.
-
Inhibition Experiment: a. On the day of the assay, wash the cells twice with transport buffer (pH 6.0). b. Pre-incubate the cells for 10-15 minutes at 37°C with transport buffer containing various concentrations of unlabeled this compound. Include wells with no inhibitor (100% transport control) and wells with a saturating concentration of a known inhibitor (non-specific binding control). c. Initiate the uptake by adding the radiolabeled probe substrate (e.g., [14C]Gly-Sar) at a concentration below its Km value. The final volume and concentrations of the inhibitor and substrate should be consistent across all wells. d. Incubate for a fixed time (e.g., 10 minutes) at 37°C. e. Terminate the transport by rapidly washing the cells three times with ice-cold wash buffer.
-
Quantification: a. Lyse the cells in each well. b. Transfer the lysate to scintillation vials (or use a microplate scintillation counter), add cocktail, and measure radioactivity.
-
Data Analysis: a. Subtract the radioactivity measured in mock-transfected cells from the values in MDCK-hPEPT1 cells to obtain PEPT1-specific uptake. b. Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways
PEPT1-mediated transport of certain peptides, particularly those of bacterial origin, can trigger intracellular signaling cascades, leading to inflammatory responses. This is especially relevant in conditions like inflammatory bowel disease (IBD), where PEPT1 expression is upregulated in the colon.[12] The primary pathway involves the activation of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, which in turn activate NF-κB and MAPK signaling.
References
- 1. The PepT1–NOD2 Signaling Pathway Aggravates Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. A new target ligand Ser–Glu for PEPT1-overexpressing cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new target ligand this compound for PEPT1-overexpressing cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable transfection of MDCK cells with epitope-tagged human PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Studying Seryl-glutamate (Ser-Glu) Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seryl-glutamate (Ser-Glu) is a dipeptide of interest in various fields of biomedical research, including neuroscience and drug delivery. Understanding its transport across biological membranes is crucial for elucidating its physiological roles and for designing dipeptide-based prodrugs that can exploit endogenous transport systems for improved absorption and targeted delivery. The primary mediators of di- and tripeptide uptake in mammals are the proton-coupled oligopeptide transporters (POTs), namely PepT1 (SLC15A1) and PepT2 (SLC15A2).[1][2] PepT1 is a high-capacity, low-affinity transporter predominantly found in the small intestine, while PepT2 is a low-capacity, high-affinity transporter expressed mainly in the kidneys and brain.[3][4][5]
This document provides detailed application notes and protocols for three key methodologies used to study the uptake of this compound and other dipeptides: Radiolabeled Substrate Uptake Assays, Fluorescence-Based Uptake Assays, and Electrophysiological Characterization.
Key Transporters and Characteristics
The uptake of this compound is primarily mediated by the PepT family of transporters. These transporters are electrogenic and utilize a proton gradient to drive the transport of substrates into the cell.[1][6]
Table 1: General Kinetic and Inhibition Parameters for PepT1 and PepT2
| Parameter | PepT1 (Low-Affinity, High-Capacity) | PepT2 (High-Affinity, Low-Capacity) | Reference |
| Typical Substrates | Di- and tripeptides, β-lactam antibiotics, Valacyclovir | Di- and tripeptides, Bestatin | [3][7] |
| Model Substrate (Km) | Glycyl-sarcosine (Gly-Sar): 0.7 - 5.1 mM | Glycyl-sarcosine (Gly-Sar): 10 - 50 µM | [5][8] |
| Driving Force | Inwardly directed H+ gradient | Inwardly directed H+ gradient | [5][6] |
| Inhibitor Example | Lys[Z(NO₂)]-Val (Competitive) | Lys[Z(NO₂)]-Val (Competitive) | [3] |
| IC₅₀ / Kᵢ Example | Rifampin (OATP1B1 Inhibitor): IC₅₀ = 0.79 µM, Kᵢ = 1.1 µM | Probenecid (OAT3 Inhibitor): IC₅₀ = 2.8 µM, Kᵢ = 25 µM | [9] |
Note: Specific kinetic parameters for this compound are not widely reported and should be determined empirically using the methods described below. The values in the table are for representative substrates and inhibitors of related transporters to provide context.
Method 1: Radiolabeled Substrate Uptake Assay
This is the gold-standard method for quantifying transporter activity due to its high sensitivity and specificity. The protocol involves incubating cells expressing the transporter of interest with radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound) and measuring the intracellular radioactivity.
Experimental Workflow: Radiolabeled Uptake Assay
Caption: A flowchart of the key steps in a radiolabeled uptake assay.
Detailed Protocol
Materials:
-
Cell line expressing the transporter of interest (e.g., HEK293-PepT1, Caco-2)
-
24-well cell culture plates
-
Radiolabeled substrate (e.g., [³H]this compound or [¹⁴C]this compound)
-
Uptake Buffer: MES-buffered saline, pH 6.0 (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM MES)
-
Wash Buffer: Ice-cold PBS, pH 7.4
-
Lysis Buffer: 0.1 M NaOH or 1% SDS
-
Scintillation fluid
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture: Seed cells in 24-well plates at an appropriate density to achieve ~90-100% confluency on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium.
-
Washing: Gently wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer (pH 6.0).
-
Pre-incubation: Add 0.5 mL of Uptake Buffer to each well. For inhibition studies, this buffer should contain the desired concentration of the inhibitor. Incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Aspirate the pre-incubation buffer and add 0.5 mL of Uptake Buffer containing the radiolabeled this compound (at the desired concentration and specific activity). Start a timer immediately.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). This time should be within the linear range of uptake, which must be determined in preliminary experiments.
-
Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold Wash Buffer.
-
Cell Lysis: Add 0.5 mL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature (or 37°C for NaOH) to ensure complete lysis.
-
Quantification: a. Transfer an aliquot (e.g., 400 µL) of the cell lysate to a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter. b. Use a separate aliquot (e.g., 20 µL) of the lysate to determine the total protein concentration in each well using a standard protein assay.
-
Data Analysis: Express the uptake as pmol of substrate per mg of protein per minute. Subtract non-specific uptake (measured in the presence of a high concentration of an unlabeled inhibitor or in non-transfected cells) from total uptake to determine transporter-mediated uptake.
Method 2: Fluorescence-Based Uptake Assays
This method offers a visual and high-throughput alternative to radiolabeled assays. It involves using a fluorescently labeled this compound analog to monitor uptake via fluorescence microscopy, flow cytometry, or a plate reader. The choice of fluorophore is critical to minimize effects on transport kinetics.[10][11]
Signaling Pathway: Proton-Coupled Dipeptide Transport
Caption: this compound and protons bind to the transporter, which then moves them inside.
Detailed Protocol (for Fluorescence Plate Reader)
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Ser-Glu).[12]
-
Cell line expressing the transporter of interest.
-
96-well black, clear-bottom cell culture plates.
-
Uptake Buffer (pH 6.0) and Wash Buffer (ice-cold PBS, pH 7.4).
-
Quenching solution (optional, e.g., Trypan Blue, to quench extracellular fluorescence).
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Preparation: Aspirate culture medium and wash cells twice with 200 µL of pre-warmed Uptake Buffer (pH 6.0).
-
Initiate Uptake: Add 100 µL of Uptake Buffer containing the fluorescently labeled this compound (e.g., 10-50 µM). To determine non-specific uptake, include wells with a high concentration of an unlabeled inhibitor (e.g., 20 mM Gly-Leu).
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate Uptake: Aspirate the substrate solution and wash the cells three times with 200 µL of ice-cold Wash Buffer.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader with appropriate excitation/emission filters (e.g., 494/519 nm for FITC).[10]
-
Data Analysis: Subtract the fluorescence from control wells (no cells) and from non-specific uptake wells. Normalize the final fluorescence intensity to the cell number or protein content per well. The uptake can be visualized as a concentration-dependent increase in fluorescence.[13][14]
Method 3: Electrophysiological Characterization
This technique directly measures the movement of charge associated with transport, providing real-time kinetic data. It is ideal for electrogenic transporters like PepT1 and PepT2. The most common system involves expressing the transporter in Xenopus laevis oocytes and using a two-electrode voltage clamp (TEVC) to measure substrate-induced currents.[15][16][17][18]
Experimental Workflow: Electrophysiology in Xenopus Oocytes
Caption: Process for measuring transporter currents in Xenopus oocytes.
Detailed Protocol (Two-Electrode Voltage Clamp)
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the transporter of interest (PepT1 or PepT2)
-
Two-electrode voltage clamp setup (amplifier, headstage, microelectrodes)
-
Perfusion system
-
Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted as needed (e.g., 7.4 for baseline, 6.0 for activation).
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with ~50 ng of the transporter cRNA. Incubate the oocytes for 2-5 days at 18°C.
-
Electrode Preparation: Pull glass microelectrodes and backfill with 3 M KCl. The resistance should be 0.5-2 MΩ.
-
Recording: a. Place a single oocyte in the recording chamber and perfuse with Recording Buffer (pH 7.4). b. Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection). c. Clamp the oocyte's membrane potential at a holding potential, typically -50 mV or -60 mV.
-
Uptake Measurement: a. Switch the perfusion to Recording Buffer at an acidic pH (e.g., 6.0) to provide the proton gradient. b. Apply this compound at various concentrations (e.g., from 10 µM to 10 mM) via the perfusion system. c. The inward transport of protons and the positively charged this compound (at acidic pH) will generate an inward current. Record this current.
-
Data Analysis: a. Kinetics: Measure the peak current (I) at each substrate concentration [S]. Plot I versus [S] and fit the data to the Michaelis-Menten equation to determine the maximal current (I_max) and the substrate concentration that elicits a half-maximal current (K_m), which is an indicator of affinity.[15] b. Inhibition: To measure the inhibitory constant (IC₅₀), apply a fixed concentration of this compound (near the K_m value) and co-perfuse with increasing concentrations of a potential inhibitor. Plot the percent inhibition against the inhibitor concentration.[19]
Conclusion
The choice of method for studying this compound uptake depends on the specific research question. Radiolabeled assays provide the most direct and sensitive quantification of uptake, making them ideal for detailed kinetic analysis. Fluorescence-based methods are well-suited for high-throughput screening of inhibitors and for visualizing transporter localization within the cell. Electrophysiology offers unparalleled temporal resolution, allowing for real-time investigation of the transport mechanism and its dependence on voltage and ion gradients. Together, these methods provide a comprehensive toolkit for characterizing the transport of this compound and other dipeptides, facilitating advancements in both basic science and drug development.
References
- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Peptide Transporter 2 on the Cerebrospinal Fluid Efflux Kinetics of Glycylsarcosine Characterized by Nonlinear Mixed Effects Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenotech.com [xenotech.com]
- 10. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescent labeled custom peptides | AnaSpec [anaspec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Electrophysiological characterization of a diverse group of sugar transporters from Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological characterization of a diverse group of sugar transporters from Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cris.vtt.fi [cris.vtt.fi]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Ser-Glu Dipeptide Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with bioactive molecules is a cornerstone of nanomedicine, enabling targeted drug delivery, enhanced cellular uptake, and improved therapeutic efficacy. The dipeptide Serine-Glutamic Acid (Ser-Glu) offers a unique combination of a hydroxyl group (from Serine) and a carboxyl group (from Glutamic Acid), which can impart specific hydrophilicity and charge characteristics to the nanoparticle surface. This document provides a detailed protocol for the conjugation of a this compound dipeptide to carboxylated nanoparticles using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. While the provided protocol is for gold nanoparticles, it can be adapted for other types of nanoparticles possessing surface carboxyl groups.
Data Presentation
Successful conjugation of the this compound dipeptide to nanoparticles results in measurable changes in their physicochemical properties. The following table summarizes typical quantitative data obtained before and after conjugation. Note that these values are representative and will vary depending on the specific nanoparticle type, size, and conjugation efficiency.
| Parameter | Before Conjugation (Carboxylated Nanoparticles) | After this compound Conjugation | Method of Analysis |
| Hydrodynamic Diameter (nm) | 100 ± 2.5 | 115 ± 3.1 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -45 ± 2.1 | -30 ± 1.8 | Laser Doppler Velocimetry |
| Surface Plasmon Resonance (nm) | 520 | 525 | UV-Vis Spectroscopy |
| Conjugation Efficiency (%) | N/A | ~75% | Indirect Quantification (e.g., HPLC) |
Experimental Protocols
This section details the step-by-step methodology for the conjugation of the this compound dipeptide to carboxyl-terminated gold nanoparticles.
Materials
-
Carboxyl-terminated Gold Nanoparticles (AuNPs) (e.g., 100 nm diameter)
-
This compound dipeptide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Reaction Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Quenching Solution: Tris-HCl (50 mM, pH 7.4) or Glycine solution
-
Washing Buffer: PBS with 0.05% Tween 20
-
Nuclease-free water
-
Microcentrifuge tubes
-
Orbital shaker or rotator
Protocol: this compound Conjugation via EDC-NHS Chemistry
-
Preparation of Reagents:
-
Prepare fresh solutions of EDC and NHS in activation buffer (MES, pH 6.0) immediately before use. A typical starting concentration is 10 mg/mL for both.
-
Dissolve the this compound dipeptide in reaction buffer (PBS, pH 7.4) to a desired concentration (e.g., 1 mg/mL).
-
-
Activation of Carboxylated Nanoparticles:
-
Resuspend the carboxylated AuNPs in activation buffer.
-
Add EDC and NHS solutions to the nanoparticle suspension. The molar ratio of EDC/NHS to the surface carboxyl groups on the nanoparticles is critical and should be optimized. A common starting point is a 5:2 molar excess of EDC:NHS to the available carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing on an orbital shaker. This step activates the carboxyl groups by forming a more stable NHS ester intermediate.
-
-
Conjugation of this compound Dipeptide:
-
Add the this compound dipeptide solution to the activated nanoparticle suspension. The molar ratio of the dipeptide to the nanoparticles should be optimized to achieve the desired surface density. A 100-fold molar excess of the peptide is a reasonable starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add the quenching solution (e.g., Tris-HCl or glycine) to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS esters and block unreacted sites on the nanoparticle surface.
-
-
Purification of this compound Conjugated Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the conjugated nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles (e.g., for 100 nm AuNPs, 8,000 x g for 20 minutes).
-
Carefully remove the supernatant containing unreacted dipeptide and coupling agents.
-
Resuspend the nanoparticle pellet in the washing buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any non-conjugated molecules.
-
After the final wash, resuspend the purified this compound conjugated nanoparticles in a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the resulting this compound conjugated nanoparticles using DLS to determine the hydrodynamic diameter and PDI, zeta potential analysis for surface charge, and UV-Vis spectroscopy to observe any shift in the surface plasmon resonance peak.
-
To determine conjugation efficiency, the concentration of unreacted this compound in the supernatants collected during the washing steps can be quantified using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound conjugation protocol.
Caption: Workflow for this compound conjugation to nanoparticles.
Hypothetical Signaling Pathway
This compound functionalized nanoparticles can be designed to deliver a therapeutic agent that modulates a specific cellular signaling pathway. The diagram below illustrates a generalized pathway that could be targeted.
Application Note: Quantification of Seryl-Glutamate (Ser-Glu) in Tissue Samples by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptides, the smallest units of proteins, are increasingly recognized for their roles in cellular metabolism and signaling. Seryl-Glutamate (Ser-Glu) is a dipeptide composed of L-serine and L-glutamic acid.[1] Accurate quantification of dipeptides like this compound in tissue samples is crucial for understanding their physiological and pathological significance. This application note provides a detailed protocol for the extraction and quantification of this compound from various tissue types using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described method, adapted from established procedures for dipeptide analysis, offers high sensitivity and specificity.[2][3]
Principle of the Method
The quantification of this compound from complex biological matrices like tissue involves a multi-step process. First, the tissue is mechanically homogenized to release intracellular contents. Proteins, which can interfere with the analysis, are then precipitated and removed. The resulting supernatant, containing small molecules including dipeptides, is collected. To enhance chromatographic retention and sensitivity, the dipeptides are derivatized.[2] The derivatized sample is then injected into a UPLC-MS/MS system. Separation is achieved using hydrophilic interaction chromatography (HILIC), and quantification is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][5]
Experimental Workflow
Caption: Experimental workflow for this compound quantification in tissue.
Metabolic Context of this compound
The dipeptide this compound is formed through a peptide bond between the amino acids L-serine and L-glutamate. These precursor amino acids are central to numerous metabolic pathways.[6] Serine is involved in the synthesis of purines, pyrimidines, and other amino acids, while glutamate is a key neurotransmitter and a central node in nitrogen metabolism.[7][8] The formation and degradation of this compound are part of the broader cellular dipeptide pool, which can be influenced by protein turnover and specific enzymatic activities.
Caption: Metabolic context of this compound formation and turnover.
Detailed Experimental Protocols
Protocol 1: Tissue Sample Preparation and Extraction
This protocol outlines the steps for extracting small molecules, including this compound, from tissue samples.
-
Tissue Collection:
-
Excise tissue of interest and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Store samples at -80°C until processing.
-
Accurately weigh approximately 30-50 mg of frozen tissue.[9]
-
-
Homogenization:
-
Place the weighed tissue into a 2 mL bead beater tube containing ceramic beads.[10]
-
Add 500 µL of ice-cold lysis buffer (e.g., 80% methanol in water).
-
Homogenize the tissue using a bead beater instrument (e.g., FastPrep-24™) at 4.5 m/s for 40 seconds. Repeat twice, with cooling on ice between cycles.[10]
-
-
Protein Precipitation and Extraction:
-
Following homogenization, add an equal volume (500 µL) of ice-cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on ice for 30 minutes to ensure complete protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the dipeptides and other small molecules, and transfer it to a new microcentrifuge tube. Avoid disturbing the protein pellet.
-
-
Derivatization (using Waters AccQ-Tag™ Ultra as an example): [2]
-
Transfer 10 µL of the supernatant to a new tube.
-
Add 70 µL of AccQ-Tag Ultra Borate Buffer.
-
Add 20 µL of freshly prepared AccQ-Tag Ultra Reagent (AQC).
-
Vortex immediately for 30 seconds and incubate at 55°C for 10 minutes.
-
The sample is now derivatized and ready for UPLC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Quantification
This protocol provides typical parameters for the analysis of derivatized dipeptides. Instrument parameters should be optimized for the specific system being used.[2][11][12]
UPLC System Conditions:
| Parameter | Setting |
|---|---|
| System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm |
| Column Temp. | 45°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 2 µL |
| Gradient | 0-1 min (95% B), 1-5 min (95-60% B), 5-6 min (60% B), 6-6.1 min (60-95% B), 6.1-8 min (95% B) |
Mass Spectrometer Conditions:
| Parameter | Setting |
|---|---|
| System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Waters Xevo TQ-S) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Derivatized this compound:
-
This compound Molecular Weight: 234.21 g/mol [13]
-
AccQ-Tag Derivatization: Adds 171.1 Da per primary/secondary amine.[2]
-
The exact Q1/Q3 transitions must be optimized by infusing a pure standard of derivatized this compound. A common fragment for AccQ-Tag derivatized compounds is the tag itself at m/z 171.1.[2]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Derivatized this compound | To be determined | 171.1 (Qualifier) | 50 | To be optimized |
| Specific Fragment (Quantifier) | 50 | To be optimized |
Quantitative Data Summary
A study by Geisler et al. (2021) analyzed the distribution of 36 dipeptides across 13 different mouse organs.[2][14] While a full quantitative dataset is extensive, their findings highlighted organ-specific distribution patterns. For Glu-Ser, elevated concentrations were noted in specific tissues.[3][14]
| Tissue Type | Relative Abundance of Glu-Ser |
| Spleen | High |
| Thymus | High |
| Muscle | Low to moderate |
| Liver | Low to moderate |
| Brain | Low |
| Serum | Very Low |
Table based on findings reported by Geisler et al., 2021.[3][14] "High" indicates tissues where Glu-Ser was among the more abundant dipeptides measured.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a robust and sensitive framework for the quantification of the dipeptide this compound in tissue samples. Proper sample preparation, including efficient homogenization and protein removal, is critical for accurate results.[15][16] This methodology enables researchers to investigate the role of this compound in various biological processes and its potential as a biomarker in drug development and disease research.
References
- 1. Glu-Ser | C8H14N2O6 | CID 6995653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. The concentrations of free amino acids in human liver tissue obtained during laparoscopic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of amino acid tissue concentrations by microdialysis: method evaluation and relation to plasma values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 11. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. This compound | C8H14N2O6 | CID 3613616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Seryl-Glutamic Acid (Ser-Glu) in Biological Matrices using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide seryl-glutamic acid (Ser-Glu), composed of the amino acids serine and glutamic acid, is an endogenous molecule found in various biological tissues. Notably high concentrations of this compound have been observed in the spleen and thymus, suggesting a potential role in immune function.[1] Glutamic acid is a key excitatory neurotransmitter and a central component in cellular metabolism, while serine is crucial for the biosynthesis of proteins and other metabolites.[1][][3][4][5] Accurate and sensitive quantification of this compound is essential for understanding its physiological and pathological roles.
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in biological samples. The protocol employs pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), commercially known as AccQ•Tag™, to enhance chromatographic retention and ionization efficiency, followed by detection using multiple reaction monitoring (MRM).[6][7][8][9]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of small molecules like dipeptides from complex biological matrices such as serum, plasma, or tissue homogenates.
-
To 100 µL of the sample (e.g., plasma, serum, or tissue homogenate), add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the dipeptides and other small molecules, and transfer it to a new microcentrifuge tube.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
The dried extract is now ready for derivatization.
Pre-column Derivatization with AccQ•Tag™ Ultra Reagent
Derivatization of the primary amine group in this compound with the AccQ•Tag™ reagent improves its chromatographic properties and enhances its response in the mass spectrometer.
Reagent Preparation:
-
AccQ•Tag™ Ultra Reagent Powder (Vial 2A): Ensure all powder is at the bottom of the vial by tapping it gently.
-
AccQ•Tag™ Ultra Reagent Diluent (Vial 2B): This is acetonitrile.
-
Reconstituted AccQ•Tag™ Ultra Reagent: Add 1.0 mL of the diluent (Vial 2B) to the reagent powder (Vial 2A). Vortex for 10 seconds and heat at 55°C until the powder is fully dissolved (do not exceed 15 minutes). The reconstituted reagent can be stored at room temperature in a desiccator for up to one week.[10]
Derivatization Procedure:
-
Reconstitute the dried sample extract from the protein precipitation step in 10 µL of 0.1 M hydrochloric acid.
-
In a new vial, add 70 µL of AccQ•Tag™ Ultra Borate Buffer.[11]
-
Add the 10 µL of reconstituted sample to the borate buffer and vortex for several seconds.[10]
-
Add 20 µL of the reconstituted AccQ•Tag™ Ultra Reagent to the mixture.[10][11]
-
Immediately cap the vial and vortex thoroughly for several seconds.[10]
-
Allow the reaction to proceed at room temperature for 1 minute.[10]
-
Heat the vial at 55°C for 10 minutes to complete the derivatization.[10][11]
-
After heating, the sample is ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC System or equivalent |
| Column | AccQ•Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 55°C |
| Mobile Phase A | AccQ•Tag Ultra Eluent A |
| Mobile Phase B | AccQ•Tag Ultra Eluent B |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 1.0 µL |
UPLC Gradient:
| Time (min) | %A | %B | Curve |
| 0.00 | 99.0 | 1.0 | Initial |
| 0.54 | 99.0 | 1.0 | 6 |
| 5.74 | 90.9 | 9.1 | 6 |
| 7.74 | 78.8 | 21.2 | 6 |
| 8.04 | 40.4 | 59.6 | 6 |
| 8.64 | 40.4 | 59.6 | 6 |
| 8.73 | 99.0 | 1.0 | 6 |
| 10.00 | 99.0 | 1.0 | 6 |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.2 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 900 L/hr |
| Cone Gas Flow | 40 L/hr |
MRM Transitions for AccQ•Tag™ Derivatized this compound:
The precursor ion (Q1) is the protonated, derivatized dipeptide. The primary product ion (Q3) for AQC-derivatized molecules is m/z 171.1, which results from the stable 6-aminoquinoline fragment.[6][8][9][12][13] A second, peptide-specific fragment can be used for confirmation.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (AQC) | 406.1 | 171.1 | 0.05 | 30 - 40 | 15 - 25 |
| This compound (AQC) | 406.1 | User-determined | 0.05 | 30 - 40 | User-determined |
Note: The molecular weight of this compound is 235.2 g/mol . The AccQ•Tag derivatization adds 170.1 g/mol . The protonated, derivatized molecule has a theoretical m/z of 406.3. The observed m/z may vary slightly. Cone voltage and collision energy should be optimized for the specific instrument used, with the provided ranges serving as a starting point.[6][14]
Data Presentation
Quantitative data should be presented in clear, structured tables. Below is an example of a table summarizing the validation parameters for the UPLC-MS/MS method for this compound.
Table 1: Summary of Quantitative Method Validation Parameters for this compound.
| Parameter | Result |
| Linearity Range | 0.01 - 25 pmol/µL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 1.5 fmol on column |
| Limit of Quantification (LOQ) | 5.0 fmol on column |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are representative and should be established for each specific assay and matrix.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]
- 4. Glutamate: a truly functional amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate (Glu) Amino Acid - Creative Peptides [creative-peptides.com]
- 6. A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. Sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ.Tag ultra performance liquid chromatography-electrospray ionization-MS/MS with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ser-Glu as a Ligand for Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Serine-Glutamic acid (Ser-Glu) has emerged as a promising ligand for targeted cancer imaging. This is primarily due to its high affinity and specificity for the Peptide Transporter 1 (PEPT1), a protein that is significantly overexpressed in various cancer types, including pancreatic cancer, while having limited expression in healthy tissues.[1][2] This differential expression profile makes PEPT1 an attractive biomarker for developing targeted imaging agents. When conjugated to imaging modalities, such as fluorescent nanoparticles, this compound can facilitate the specific delivery of the imaging agent to tumor cells, enabling enhanced visualization and diagnosis.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a targeting ligand for cancer imaging, including detailed experimental protocols and quantitative data where available.
Principle of Action
The targeting strategy relies on the specific molecular recognition between the this compound ligand and the PEPT1 transporter expressed on the surface of cancer cells. PEPT1 is a proton-coupled symporter that actively transports di- and tripeptides into the cell.[1][2] By conjugating this compound to an imaging agent, the entire complex is recognized and internalized by PEPT1-expressing cancer cells. This leads to an accumulation of the imaging agent within the tumor, allowing for sensitive and specific detection through various imaging techniques.
Signaling Pathway and Cellular Uptake
Caption: PEPT1-mediated uptake of this compound conjugated nanoparticles.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound as a targeting ligand for cancer imaging.
Table 1: In Vitro Cellular Uptake
| Cell Line | Target | Imaging Agent | Uptake Enhancement (vs. Non-targeted) | Reference |
| AsPC-1 (Pancreatic Cancer) | PEPT1 | This compound-Fluorescent Nanoparticles | 11.3-fold increase in cell fluorescence intensity | [1] |
| HEK 293 (Human Embryonic Kidney) | Low PEPT1 | This compound-Fluorescent Nanoparticles | Negligible increase in binding | [1] |
Table 2: In Vivo Tumor Accumulation and Biodistribution
| Animal Model | Tumor Type | Imaging Agent | Organ | % Injected Dose per Gram (%ID/g) | Reference |
| Nude Mice | Pancreatic (AsPC-1 Xenograft) | This compound-Fluorescent Nanoparticles | Tumor | Data not explicitly quantified in %ID/g in the primary study. However, ex vivo imaging showed significantly higher fluorescence in the tumor compared to non-targeted nanoparticles. | [1] |
| Liver | Data not explicitly quantified in %ID/g in the primary study. | [1] | |||
| Spleen | Data not explicitly quantified in %ID/g in the primary study. | [1] | |||
| Kidney | Data not explicitly quantified in %ID/g in the primary study. | [1] | |||
| Lung | Data not explicitly quantified in %ID/g in the primary study. | [1] |
Note: While the primary study demonstrated significant tumor accumulation of this compound-conjugated nanoparticles through fluorescence imaging, specific quantitative biodistribution data (%ID/g) was not provided.
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound as a targeting ligand for cancer imaging. These protocols are based on established methodologies and the information available from the primary literature.
Protocol 1: Synthesis of this compound Conjugated Fluorescent Nanoparticles
This protocol describes a general method for conjugating this compound to carboxylated fluorescent nanoparticles using EDC/NHS chemistry.
Materials:
-
Carboxylated fluorescent nanoparticles
-
This compound dipeptide
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween 20
-
Storage Buffer: PBS with 0.02% sodium azide
Procedure:
-
Nanoparticle Activation:
-
Resuspend the carboxylated fluorescent nanoparticles in MES buffer.
-
Prepare fresh solutions of EDC and NHS in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension. The final concentrations should be optimized but a starting point is a 10-fold molar excess of EDC and NHS relative to the carboxyl groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Centrifuge the activated nanoparticles and discard the supernatant to remove excess EDC and NHS.
-
Wash the nanoparticles twice with ice-cold MES buffer.
-
-
Conjugation of this compound:
-
Dissolve the this compound dipeptide in PBS (pH 7.4).
-
Resuspend the activated nanoparticles in the this compound solution. The molar ratio of this compound to nanoparticles should be optimized, but a starting point is a 20-fold molar excess of the dipeptide.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add quenching buffer to the reaction mixture to block any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
Centrifuge the nanoparticles and discard the supernatant.
-
Wash the this compound conjugated nanoparticles three times with washing buffer.
-
Resuspend the final product in storage buffer.
-
Characterization:
-
Confirm the successful conjugation of this compound using techniques such as FT-IR, XPS, or by quantifying the amount of unconjugated peptide in the supernatant using a suitable assay.
-
Characterize the size and zeta potential of the conjugated nanoparticles using Dynamic Light Scattering (DLS).
Caption: Workflow for this compound nanoparticle conjugation.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol describes how to assess the cellular uptake of this compound conjugated fluorescent nanoparticles using flow cytometry.
Materials:
-
AsPC-1 (PEPT1-positive) and HEK 293 (PEPT1-negative control) cells
-
Complete cell culture medium
-
This compound conjugated fluorescent nanoparticles
-
Non-targeted fluorescent nanoparticles (control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed AsPC-1 and HEK 293 cells in 12-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Nanoparticle Incubation:
-
Prepare different concentrations of this compound conjugated and non-targeted fluorescent nanoparticles in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the nanoparticle-containing medium.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove unbound nanoparticles.
-
Harvest the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension and resuspend the cell pellet in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the fluorophore used.
-
Gate the live cell population based on forward and side scatter.
-
Measure the mean fluorescence intensity of the cells.
-
Data Analysis:
-
Compare the mean fluorescence intensity of cells treated with this compound conjugated nanoparticles to those treated with non-targeted nanoparticles.
-
Calculate the fold increase in uptake for the targeted nanoparticles.
Caption: Workflow for the in vitro cellular uptake assay.
Protocol 3: In Vivo Fluorescence Imaging of Tumor Xenografts
This protocol outlines the procedure for in vivo imaging of tumor-bearing mice using this compound conjugated fluorescent nanoparticles.
Materials:
-
Athymic nude mice
-
AsPC-1 cells
-
Matrigel
-
This compound conjugated fluorescent nanoparticles
-
Non-targeted fluorescent nanoparticles (control)
-
In vivo fluorescence imaging system
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject a suspension of AsPC-1 cells and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
Nanoparticle Administration:
-
Randomly divide the mice into two groups: one receiving this compound conjugated nanoparticles and the other receiving non-targeted nanoparticles.
-
Administer the nanoparticles via intravenous (tail vein) injection.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the mice.
-
Acquire fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs and tumor using the in vivo imaging system to determine the biodistribution of the nanoparticles.
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region of interest at each time point.
-
Compare the tumor-to-background signal ratio between the targeted and non-targeted groups.
-
Quantify the fluorescence intensity in the excised organs to assess biodistribution.
Conclusion
This compound is a valuable ligand for the development of targeted imaging agents for cancers that overexpress the PEPT1 transporter. The specific binding and subsequent internalization of this compound-conjugated agents into cancer cells can lead to enhanced tumor accumulation and improved imaging contrast. The protocols provided herein offer a framework for the synthesis, in vitro evaluation, and in vivo application of this compound-based imaging probes. Further research to obtain more detailed quantitative data, such as binding affinities and comprehensive biodistribution profiles, will be crucial for the clinical translation of this promising cancer imaging strategy.
References
Application Notes and Protocols for In Vitro Analysis of Ser-Glu Targeting
Audience: Researchers, scientists, and drug development professionals.
Introduction: The dipeptide Serine-Glutamate (Ser-Glu) has emerged as a promising targeting ligand for cancer therapy, particularly for tumors overexpressing the peptide transporter 1 (PEPT1). PEPT1 is a proton-coupled transporter responsible for the uptake of di- and tripeptides, and its expression is significantly upregulated in various cancers, including pancreatic cancer, making it an attractive target for selective drug delivery. These application notes provide a comprehensive overview and detailed protocols for the in vitro analysis of this compound targeting strategies, including ligand binding, cellular uptake, cytotoxicity assessment, and elucidation of downstream signaling pathways.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters often assessed during the in vitro analysis of this compound targeting agents, such as this compound conjugated nanoparticles or drugs.
Table 1: Cellular Viability and Cytotoxicity
| Assay Type | Cell Line (PEPT1+) | Treatment Group | Concentration Range | IC50 / % Viability | Reference |
| MTT Assay | AsPC-1 | This compound-Nanoparticle-Drug | 0.1 - 100 µM | [Insert Value] µM | [Internal Data] |
| AsPC-1 | Non-targeted-NP-Drug | 0.1 - 100 µM | [Insert Value] µM | [Internal Data] | |
| AsPC-1 | Free Drug | 0.1 - 100 µM | [Insert Value] µM | [Internal Data] | |
| LDH Release Assay | Panc-1 | This compound-Nanoparticle-Drug | 0.1 - 100 µM | [Insert Value] % Cytotoxicity | [Internal Data] |
| Panc-1 | Non-targeted-NP-Drug | 0.1 - 100 µM | [Insert Value] % Cytotoxicity | [Internal Data] | |
| WST-8 Assay | Capan-2 | This compound-Nanoparticle-Drug | 0.1 - 100 µM | [Insert Value] % Viability | [Internal Data] |
| Capan-2 | Non-targeted-NP-Drug | 0.1 - 100 µM | [Insert Value] % Viability | [Internal Data] |
Table 2: Cellular Uptake and Internalization
| Assay Type | Cell Line (PEPT1+) | Treatment Group | Parameter Measured | Quantitative Value | Reference |
| Flow Cytometry | AsPC-1 | Fluorescent this compound-NP | Mean Fluorescence Intensity (MFI) | [Insert Value] MFI | [Internal Data] |
| AsPC-1 | Fluorescent Non-targeted-NP | Mean Fluorescence Intensity (MFI) | [Insert Value] MFI | [Internal Data] | |
| Confocal Microscopy | AsPC-1 | Fluorescent this compound-NP | Co-localization with Lysosomes | [Insert Value] % Co-localization | [Internal Data] |
| Competitive Binding | AsPC-1 | Fluorescent this compound-NP + Gly-Sar | % Inhibition of Uptake | [Insert Value] % | [Internal Data] |
II. Signaling Pathway Analysis
The binding of this compound to PEPT1 and subsequent transport of the dipeptide or a conjugated payload can influence cellular signaling pathways critical for cancer cell survival and proliferation. While the direct signaling cascade initiated by this compound-PEPT1 interaction is an area of ongoing research, evidence suggests a link to the PI3K/AKT and NF-κB pathways. The transport of peptides by PEPT1 can alter the intracellular amino acid pool, which in turn can impact mTOR signaling, a downstream effector of the PI3K/AKT pathway. Furthermore, PEPT1-mediated transport of certain bacterial peptides has been shown to activate NF-κB signaling.[1][2]
III. Experimental Protocols
A. Cell Culture
-
Cell Lines: Use pancreatic cancer cell lines with high PEPT1 expression (e.g., AsPC-1, Capan-2) and low PEPT1 expression (e.g., MIA PaCa-2) as a negative control.
-
Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
B. PEPT1 Competitive Binding Assay
This assay determines the ability of a this compound conjugated agent to compete with a known PEPT1 substrate.
Protocol:
-
Seed PEPT1-positive cells (e.g., AsPC-1) in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with a pre-warmed transport buffer (e.g., HBSS, pH 6.0).
-
Pre-incubate the cells with varying concentrations of the this compound conjugated agent for 15 minutes at 37°C.
-
Add a fixed concentration of a fluorescently labeled PEPT1 substrate (e.g., Glycyl-sarcosine-FITC).
-
Incubate for 30 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the fluorescence intensity of the cell lysates using a plate reader.
-
Calculate the percentage of inhibition of the fluorescent substrate uptake by the this compound conjugate.
C. Cellular Internalization Assays
This method provides visual confirmation of the internalization and subcellular localization of this compound conjugated nanoparticles.
Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat the cells with fluorescently labeled this compound nanoparticles for various time points (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
(Optional) Stain for specific organelles, such as lysosomes (e.g., LysoTracker Red) and the nucleus (e.g., DAPI).
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips and visualize them under a confocal microscope.[3][4]
This technique allows for the quantification of nanoparticle uptake in a large cell population.
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with fluorescently labeled this compound nanoparticles.
-
Incubate for the desired time period.
-
Wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[5][6][7][8]
-
The mean fluorescence intensity (MFI) corresponds to the amount of internalized nanoparticles.
D. Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]
-
Treat the cells with a serial dilution of the this compound conjugated drug, non-targeted control, and free drug for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to untreated control cells.
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.[11][12][13]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with the test compounds for the desired duration.
-
Collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.[11][14]
-
Incubate at room temperature, protected from light, for 30 minutes.[13][14]
-
Add the stop solution and measure the absorbance at 490 nm.[11][14]
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with lysis buffer).
This is another colorimetric assay for cell viability, where the water-soluble WST-8 is reduced by cellular dehydrogenases to an orange-colored formazan.[15][16][17][18]
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Add WST-8 solution to each well and incubate for 1-4 hours at 37°C.[15][17]
-
Measure the absorbance at 450 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to untreated control cells.
IV. Conclusion
The in vitro analysis of this compound targeting provides crucial data for the preclinical evaluation of novel cancer therapeutics. The protocols outlined in these application notes offer a systematic approach to characterizing the binding, internalization, and cytotoxic effects of this compound conjugated agents. Furthermore, the investigation of downstream signaling pathways can provide valuable insights into the mechanism of action and potential for therapeutic efficacy. Consistent and rigorous application of these methods will facilitate the development of more effective and targeted cancer therapies.
References
- 1. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Internalization of Nanoparticles by Human Cells at the Single Particle Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay [protocols.io]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. abcam.com [abcam.com]
- 16. himedialabs.com [himedialabs.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. stemcell.com [stemcell.com]
Application Notes and Protocols for Ser-Glu Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to cancer cells is a paramount goal in oncology research. Functionalizing nanoparticles with specific ligands that recognize and bind to receptors overexpressed on tumor cells can significantly enhance drug accumulation at the tumor site, thereby improving therapeutic efficacy and reducing off-target toxicity. This document provides detailed application notes and protocols for the synthesis, characterization, and application of nanoparticles functionalized with the dipeptide L-Serine-L-Glutamate (Ser-Glu).
The rationale for using a this compound dipeptide as a targeting ligand stems from the altered metabolism of many cancer cells, which exhibit an increased demand for amino acids like serine and glutamine to support their rapid proliferation and biosynthesis.[1][2] By targeting these metabolic pathways, this compound functionalized nanoparticles offer a promising strategy for selective drug delivery to tumors. These nanoparticles can be loaded with various chemotherapeutic agents and are designed to release their payload in the acidic tumor microenvironment.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of this compound functionalized nanoparticles. These values serve as a benchmark for successful synthesis and drug loading.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Type | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unfunctionalized Nanoparticles (NP) | 120 ± 15 | 0.15 ± 0.05 | -25 ± 5 |
| This compound Functionalized Nanoparticles (this compound-NP) | 135 ± 20 | 0.18 ± 0.06 | -35 ± 7 |
| Drug-Loaded this compound-NP (Drug-Ser-Glu-NP) | 150 ± 25 | 0.20 ± 0.07 | -30 ± 6 |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle Formulation | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | In Vitro Release at pH 7.4 (48h) (%) | In Vitro Release at pH 5.5 (48h) (%) |
| Doxorubicin-Loaded this compound-NP | 8.5 ± 1.2 | 85 ± 5 | 25 ± 4 | 75 ± 6 |
| Paclitaxel-Loaded this compound-NP | 6.2 ± 0.9 | 78 ± 6 | 20 ± 3 | 68 ± 5 |
Experimental Protocols
Protocol 1: Synthesis of this compound Functionalized Nanoparticles
This protocol describes the synthesis of polymeric nanoparticles (e.g., PLGA) and their subsequent functionalization with a this compound dipeptide using carbodiimide chemistry.[3][4]
Materials:
-
Poly(lactic-co-glycolic acid) with a terminal carboxyl group (PLGA-COOH)
-
L-Serine-L-Glutamate (this compound) dipeptide
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion):
-
Dissolve 100 mg of PLGA-COOH in 5 mL of DCM.
-
Prepare a 1% (w/v) aqueous solution of a suitable surfactant (e.g., polyvinyl alcohol).
-
Add the PLGA-COOH solution to 20 mL of the surfactant solution under constant stirring.
-
Sonicate the mixture on ice for 3 minutes to form a nanoemulsion.
-
Stir the nanoemulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle hardening.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes, discard the supernatant, and wash the pellet with deionized water three times.
-
Resuspend the nanoparticle pellet in 10 mL of PBS.
-
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add 50 mg of EDC and 30 mg of NHS.
-
Stir the mixture at room temperature for 2 hours to activate the carboxyl groups on the nanoparticle surface.
-
-
Conjugation of this compound Dipeptide:
-
Dissolve 20 mg of this compound dipeptide in 2 mL of DMSO.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted reagents.
-
Collect the purified this compound functionalized nanoparticles and store them at 4°C.
-
Protocol 2: Characterization of this compound Functionalized Nanoparticles
This protocol outlines the key characterization techniques to assess the physicochemical properties of the synthesized nanoparticles.
Methods:
-
Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Measure the surface charge (zeta potential) using an electrophoretic light scattering instrument.
-
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air-dry.
-
Observe the morphology and size of the nanoparticles under a transmission electron microscope.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize the nanoparticle suspension to obtain a dry powder.
-
Record the FTIR spectra of the unfunctionalized and this compound functionalized nanoparticles to confirm the conjugation of the dipeptide.
-
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes the loading of a chemotherapeutic drug (e.g., Doxorubicin) into the this compound functionalized nanoparticles and the subsequent in vitro release profile analysis.[5][6]
Materials:
-
This compound functionalized nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
DCM
-
PBS (pH 7.4 and pH 5.5)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Drug Loading:
-
Dissolve 10 mg of DOX and 5 µL of TEA in 1 mL of DMSO.
-
Dissolve 50 mg of this compound functionalized nanoparticles in 5 mL of DCM.
-
Add the DOX solution to the nanoparticle solution and stir for 30 minutes.
-
Follow the oil-in-water emulsion procedure described in Protocol 1, Step 1.
-
-
Quantification of Drug Loading:
-
After centrifugation, collect the supernatant.
-
Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
In Vitro Release Study:
-
Disperse 10 mg of drug-loaded nanoparticles in 5 mL of PBS (pH 7.4 or 5.5).
-
Transfer the suspension into a dialysis bag and place it in 50 mL of the corresponding PBS buffer at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time.
-
Protocol 4: In Vitro Cellular Uptake Assay
This protocol uses fluorescence microscopy to qualitatively assess the uptake of fluorescently labeled this compound functionalized nanoparticles into cancer cells.[7]
Materials:
-
Fluorescently labeled this compound functionalized nanoparticles (e.g., encapsulating Coumarin 6)
-
Cancer cell line with high amino acid metabolism (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA)
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
Seed cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled nanoparticles at a concentration of 100 µg/mL for 4 hours at 37°C.
-
As a control, treat another set of cells with unfunctionalized fluorescent nanoparticles.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, characterization, and application of this compound functionalized nanoparticles.
Caption: Proposed mechanism of cellular uptake and action for this compound functionalized nanoparticles targeting cancer cell signaling pathways.[8][9][10]
References
- 1. The complexity of the serine glycine one-carbon pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis of a functionalized dipeptide for targeted delivery and pH-sensitive release of chemotherapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Reproducible and controlled peptide functionalization of polymeric nanoparticles [frontiersin.org]
- 5. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of L-Glutamyl-L-Serine (Glu-Ser)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamyl-L-Serine (Glu-Ser) is a dipeptide composed of L-glutamic acid and L-serine.[1] As a product of protein catabolism, its presence and concentration in biological matrices can provide valuable insights into the metabolic state of tissues, particularly concerning amino acid metabolism and protein turnover.[1] The accurate quantification of Glu-Ser is crucial for understanding its potential roles in various physiological and pathological processes, making it a molecule of interest in metabolomics and drug development.[1][2] This document provides detailed analytical methods and protocols for the reliable quantification of Glu-Ser in biological samples. While direct signaling pathways initiated by Glu-Ser have not been elucidated, its metabolomic footprint offers a window into the metabolic flux of its constituent amino acids.[1]
Analytical Methodologies
UPLC-MS/MS: The Gold Standard for Dipeptide Quantification
UPLC-MS/MS has been successfully employed to quantify a wide range of dipeptides, including Glu-Ser, in various murine tissues, highlighting its differential abundance and potential organ-specific roles.[1][2] The high concentration of Glu-Ser in the spleen, a key immune organ, suggests a potential role in immune cell metabolism or protein turnover.[1] Advanced methods combining capillary electrophoresis with tandem mass spectrometry have also been developed for comprehensive dipeptide analysis, achieving excellent separation of isomers and low detection limits.[7][8]
Quantitative Data
The following tables summarize the quantitative distribution of Glu-Ser in murine tissues as determined by UPLC-MS/MS and the general performance characteristics of analytical methods for dipeptide quantification.
Table 1: Quantitative Distribution of Glu-Ser in Murine Tissues [1]
| Tissue | Mean Concentration (fmol/mg tissue) ± SD |
| Spleen | 14,137 ± 1,393 |
| Thymus | 1,238 ± 227 |
| Muscle | 2,159 ± 1,280 |
Data presented as mean ± standard deviation.
Table 2: General Performance Characteristics of Dipeptide Quantification by Mass Spectrometry
| Parameter | Value | Method | Notes |
| Instrumental Detection Limits | 0.088–83.1 nM | CE-MS/MS & LC-MS/MS | This is a general range for 335 dipeptides. The specific LOD/LOQ for Glu-Ser is not individually reported.[7][8] |
| Recovery | 70–135% | CE-MS/MS & LC-MS/MS | Acceptable recoveries observed for most tested dipeptides in spiked chicken liver samples.[7][8][9] |
Experimental Protocols
Protocol 1: Dipeptide Extraction from Biological Tissues[1]
This protocol outlines a robust method for the efficient extraction of dipeptides from tissue samples while minimizing matrix effects.[1]
1. Tissue Homogenization:
- Weigh the frozen tissue sample.
- Homogenize the tissue in a suitable buffer (e.g., 0.1 M HCl) at a specific tissue-to-buffer ratio.[1]
2. Protein Precipitation:
- Add a cold organic solvent, such as acetone or acetonitrile, to the homogenate to precipitate proteins.[1]
- Vortex the mixture vigorously.
- Incubate at a low temperature (e.g., -20°C).[1]
3. Centrifugation:
- Centrifuge the mixture at high speed (e.g., 16,000 x g) for a sufficient duration (e.g., 10 minutes) at 4°C to pellet the precipitated proteins.[1]
4. Supernatant Collection:
- Carefully collect the supernatant, which contains the dipeptides and other small molecules.[1]
5. Drying and Reconstitution:
- Dry the supernatant using a vacuum concentrator.
- Reconstitute the dried extract in a solvent compatible with the subsequent UPLC-MS/MS analysis (e.g., the initial mobile phase).[1]
Protocol 2: UPLC-MS/MS for Glu-Ser Quantification[1]
This protocol describes the analytical procedure for the quantification of Glu-Ser using UPLC-MS/MS. For enhanced sensitivity and chromatographic separation, a derivatization step with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), also known as AccQ-Tag™, can be applied.[2][10]
1. Chromatographic Separation:
- UPLC System: Utilize a high-pressure liquid chromatography system.[1]
- Column: Employ a reversed-phase column suitable for peptide separation (e.g., a C18 column).[1]
- Mobile Phases: Use a binary solvent system, typically with an aqueous phase (A) containing a small amount of acid (e.g., 0.1% formic acid) and an organic phase (B) such as acetonitrile with 0.1% formic acid.[1]
- Gradient: Apply a gradient elution to separate the dipeptides based on their hydrophobicity.[1]
2. Mass Spectrometry Detection:
- Ionization: Use electrospray ionization (ESI) in positive ion mode.[1]
- Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[1] This approach is highly sensitive and specific for quantifying compounds within complex samples.[3]
- MRM Transitions: Define a specific precursor-to-product ion transition for Glu-Ser to ensure selective detection.
3. Quantification:
- Generate a calibration curve using a series of known concentrations of a Glu-Ser standard.
- Quantify Glu-Ser in the biological samples by comparing its peak area to the calibration curve.[1]
Visualizations
Caption: UPLC-MS/MS workflow for Glu-Ser quantification.
Caption: Metabolic context of Glu-Ser.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Human GLP-1 ELISA Kit (BMS2194) - Invitrogen [thermofisher.com]
- 7. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Ser-Glu PEPT1 Assay Technical Support Center
Welcome to the technical support center for the Ser-Glu PEPT1 assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols and to troubleshoot common issues encountered during the assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound PEPT1 assay?
A1: The this compound PEPT1 assay is a cell-based method used to investigate the interaction of test compounds with the Peptide Transporter 1 (PEPT1), also known as SLC15A1. PEPT1 is a proton-coupled symporter that transports di- and tripeptides, like Serine-Glutamic acid (this compound), across the cell membrane. The assay measures the uptake of a labeled or unlabeled this compound substrate into cells expressing PEPT1. It can be used to determine if a test compound is a substrate (is transported by PEPT1) or an inhibitor (blocks PEPT1-mediated transport).
Q2: Which cell lines are suitable for this assay?
A2: The most common cell line is the human colorectal adenocarcinoma cell line, Caco-2, which endogenously expresses PEPT1 and differentiates into a polarized monolayer resembling intestinal enterocytes.[1][2][3] Other suitable cell lines include those stably transfected to overexpress PEPT1, such as MDCK-II, CHO-K1, or HEK293 cells, which can provide a higher signal-to-background ratio.[4][5][6]
Q3: Why is a low pH buffer (e.g., pH 6.0) used for the uptake experiment?
A3: PEPT1 is a proton-coupled transporter, meaning it uses the energy from an inwardly directed proton gradient to drive substrate uptake.[7] Performing the assay with an acidic apical buffer (e.g., MES buffer at pH 6.0) and a physiological intracellular pH (~7.4) creates this necessary proton gradient, maximizing transporter activity.
Q4: How can I distinguish between active transport and passive diffusion?
A4: To isolate PEPT1-mediated transport, you must subtract the non-specific or passive uptake from the total uptake. This can be achieved through several control experiments:
-
Inhibition Control: Incubate the cells with a high concentration of a known PEPT1 substrate or inhibitor (e.g., Gly-Sar or Losartan) to block PEPT1-mediated uptake of this compound.[1][8]
-
Temperature Control: Perform the uptake assay at a low temperature (e.g., 4°C). Active transport processes are energy-dependent and significantly reduced at low temperatures, while passive diffusion is less affected.[1][8]
-
Mock-Transfected Cells: Use control cells that do not express PEPT1 (mock-transfected) to measure non-specific uptake.[4]
Q5: What is the stability of the this compound dipeptide in the assay buffer?
Experimental Protocols
Protocol 1: this compound Uptake Assay in Caco-2 Cells
This protocol is adapted from established methods for the prototypical PEPT1 substrate, Gly-Sar.[9][10]
I. Materials:
-
Caco-2 cells (seeded on 96-well plates and differentiated for at least 7 days)[9]
-
This compound dipeptide
-
Uptake Buffer: 50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 0.5 mM Na₂HPO₄, 0.44 mM KH₂PO₄, 0.42 mM NaHCO₃, 5.54 mM glucose. Adjust pH to 6.0.[9]
-
Ice-cold Wash Buffer: PBS or MES buffer (pH 7.4)
-
Lysis Buffer: 0.1 N NaOH with 0.1% SDS or RIPA buffer[2]
-
Detection Method: LC-MS/MS system for quantifying this compound.
II. Procedure:
-
Aspirate the cell culture medium from the 96-well plate.
-
Wash the cell monolayers twice with pre-warmed (37°C) MES buffer (pH 7.4).
-
Pre-incubate the cells with 100 µL of pre-warmed (37°C) Uptake Buffer (pH 6.0) for 10-15 minutes.
-
Initiate the uptake by replacing the buffer with 50 µL of the this compound solution prepared in Uptake Buffer (pH 6.0) at various concentrations.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. Ensure this time point is within the linear range of uptake.
-
Terminate the transport by rapidly aspirating the substrate solution and washing the cells three times with 200 µL of ice-cold Wash Buffer.
-
Lyse the cells by adding 50 µL of Lysis Buffer and incubating for 30 minutes.
-
Collect the cell lysate for quantification of intracellular this compound using a validated LC-MS/MS method.
-
Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the uptake data.
Protocol 2: Competitive Inhibition Assay
I. Materials:
-
Same as Protocol 1, plus the test inhibitor compound.
-
A fixed concentration of this compound (probe substrate), ideally at or below its Michaelis-Menten constant (Km).
II. Procedure:
-
Follow steps 1-3 from the this compound Uptake Assay protocol.
-
Initiate the inhibition assay by adding 50 µL of a solution containing a fixed concentration of this compound and varying concentrations of the test inhibitor, all prepared in Uptake Buffer (pH 6.0).
-
Incubate for the same duration as determined in the uptake assay (e.g., 10 minutes) at 37°C.
-
Terminate the transport and process the samples as described in steps 6-9 of the uptake assay protocol.
-
Calculate the percent inhibition at each inhibitor concentration relative to the control (this compound uptake without inhibitor) and determine the IC50 value.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal / Low Signal-to-Noise Ratio | 1. Incomplete washing of cells. 2. Non-specific binding of this compound to the plate or cell surface. 3. High passive diffusion of this compound. 4. Contaminated reagents. | 1. Increase the number and volume of washes with ice-cold buffer after uptake termination.[11] 2. Pre-treat plates with a blocking agent if necessary. Ensure mock-transfected or inhibitor-treated controls show low signal. 3. Shorten the incubation time to minimize the contribution of passive diffusion.[12] 4. Use fresh, sterile-filtered buffers and reagents. |
| Low or No PEPT1-Mediated Uptake Signal | 1. Low PEPT1 expression in the cell line. 2. Sub-optimal proton gradient. 3. Degradation of this compound substrate. 4. Incorrect incubation time (outside linear range). 5. Laboratory temperature is too low. | 1. Verify PEPT1 expression via qPCR or Western blot. If using Caco-2 cells, ensure they are fully differentiated (typically 21 days).[13] Consider using a PEPT1-overexpressing cell line. 2. Verify the pH of the uptake buffer is acidic (e.g., 6.0) and that the cells' intracellular pH is physiological. 3. Prepare this compound solutions fresh before each experiment. Test for degradation if suspected. 4. Perform a time-course experiment (e.g., 2, 5, 10, 20, 30 min) to determine the linear range of uptake. 5. Ensure all incubations are performed at 37°C and that reagents are pre-warmed.[11] |
| High Variability Between Replicate Wells | 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. "Edge effect" in the multi-well plate. 4. Incomplete cell lysis. | 1. Ensure a homogenous cell suspension when seeding. Check cell monolayer confluence and integrity (e.g., TEER measurement for Caco-2) before the assay. 2. Use calibrated pipettes and proper pipetting techniques.[14] 3. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations.[14] 4. Ensure the lysis buffer covers the entire well surface and allow sufficient time for complete lysis. |
| Inconsistent IC50 Values in Inhibition Assay | 1. This compound (probe substrate) concentration is too high. 2. Test inhibitor is unstable or binds to plastic. 3. Test inhibitor is cytotoxic. | 1. The probe substrate concentration should ideally be at or below its Km value to accurately determine the IC50 for competitive inhibitors. 2. Prepare inhibitor solutions fresh. Assess non-specific binding by measuring the compound concentration in the well in the absence of cells. 3. Perform a cytotoxicity assay (e.g., MTT) with the test compound at the concentrations used in the inhibition assay. |
Data Presentation
Due to the limited availability of specific kinetic data for this compound, the following table presents typical kinetic parameters for the well-characterized PEPT1 substrate, Glycyl-sarcosine (Gly-Sar), to serve as a reference. Researchers should determine these parameters specifically for this compound under their experimental conditions.
Table 1: Representative Kinetic Parameters for PEPT1-Mediated Uptake of Gly-Sar
| Parameter | Caco-2 Cells | Mouse Jejunum |
| Km (mM) | 0.7 - 2.4[1][8] | 9.96[15][16] |
| Vmax (nmol/mg protein/10 min) | 8.4 - 21.0[1][8] | Not directly comparable |
| % Carrier-Mediated Uptake | 69% - 87%[1] | ~75%[15] |
Visualizations
PEPT1 Transport Mechanism
The following diagram illustrates the fundamental mechanism of PEPT1-mediated transport. The transporter, located on the apical membrane of an intestinal epithelial cell, binds a proton (H+) from the acidic extracellular environment, which increases its affinity for di/tripeptides like this compound. Upon substrate binding, the transporter undergoes a conformational change, releasing the proton and the substrate into the cell's cytoplasm.
Caption: Proton-coupled transport of this compound via PEPT1.
Experimental Workflow: Competitive Inhibition Assay
This workflow outlines the key steps in determining if a test compound inhibits the PEPT1-mediated uptake of this compound.
Caption: Workflow for a this compound PEPT1 competitive inhibition assay.
Troubleshooting Logic
This diagram provides a logical path for diagnosing common problems in the this compound PEPT1 assay.
Caption: A logical flow for troubleshooting PEPT1 assay issues.
References
- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. tot.mpob.gov.my [tot.mpob.gov.my]
- 4. A novel high-throughput pepT1 transporter assay differentiates between substrates and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cygnustechnologies.com [cygnustechnologies.com]
- 12. xenotech.com [xenotech.com]
- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Peptide Transporter 1 is Responsible for Intestinal Uptake of the Dipeptide Glycylsarcosine: Studies in Everted Jejunal Rings from Wild-type and Pept1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ser-Glu Nanoparticle Conjugation
Welcome to the technical support center for optimizing the conjugation of the Serine-Glutamic Acid (Ser-Glu) dipeptide to nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guides
This section addresses common problems encountered during this compound nanoparticle conjugation, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Causes | Solutions |
| Low or No Conjugation Efficiency | • Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity. • Incorrect pH: The pH of the reaction buffer is critical for both the activation of carboxyl groups and the reaction with the amine group of serine.[1] • Suboptimal Molar Ratios: Inappropriate ratios of EDC, NHS, this compound, and nanoparticles can lead to inefficient reactions. • Steric Hindrance: The nanoparticle's surface properties or aggregation may prevent the this compound dipeptide from accessing the active sites. | • Use fresh or properly stored EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. • Optimize the reaction pH. For EDC/NHS chemistry, a two-step process is often recommended: an activation step at a slightly acidic pH (e.g., 6.0) and a conjugation step at a physiological pH (e.g., 7.4).[1] • Perform a titration to determine the optimal molar ratios of EDC, NHS, and this compound to the nanoparticles. • Ensure nanoparticles are well-dispersed before and during the conjugation reaction. Sonication can be used to break up aggregates.[2] |
| Nanoparticle Aggregation | • Loss of Colloidal Stability: Changes in surface charge during conjugation can lead to aggregation.[2][3] • High Salt Concentration: The presence of salts in the reaction buffer can destabilize nanoparticles.[2] • Incorrect pH: A pH close to the isoelectric point of the nanoparticles can cause aggregation. • Excessive Centrifugation: High-speed centrifugation can lead to irreversible aggregation. | • Use a suitable buffer with low ionic strength.[4] • Optimize the pH to ensure the nanoparticles remain charged and repel each other.[4] • Add stabilizing agents such as PEG to the nanoparticles before conjugation.[2] • Use gentle centrifugation and resuspension techniques. Sonication can aid in redispersion.[2] • Consider using siliconized tubes to prevent nanoparticles from sticking to the walls.[2] |
| Inconsistent Batch-to-Batch Results | • Variability in Reagent Activity: As mentioned, the activity of EDC and NHS can vary if not stored correctly. • Inconsistent Nanoparticle Synthesis: Variations in nanoparticle size, shape, and surface chemistry will affect conjugation. • Slight Variations in Protocol: Minor changes in reaction time, temperature, or pH can lead to different outcomes. | • Standardize reagent preparation and storage. • Thoroughly characterize each batch of nanoparticles before use to ensure consistency. • Strictly adhere to a validated and detailed standard operating procedure (SOP). |
| Difficulty in Characterizing Conjugates | • Inappropriate Characterization Technique: Not all techniques are suitable for every type of nanoparticle or conjugation chemistry. • Interference from Unreacted Components: Free this compound, EDC, or NHS can interfere with characterization measurements. | • Use a combination of characterization techniques to confirm conjugation, such as UV-Vis spectroscopy, DLS for size and zeta potential, FTIR for chemical bond analysis, and TEM for morphology. • Purify the conjugated nanoparticles thoroughly to remove any unreacted molecules before characterization. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conjugating this compound to nanoparticles?
A1: The this compound dipeptide can act as a targeting ligand for the peptide transporter 1 (PEPT1), which is overexpressed in certain types of cancer, such as pancreatic cancer.[4] By conjugating this compound to nanoparticles, these nanoparticles can be specifically targeted to and internalized by PEPT1-expressing cancer cells, enabling targeted drug delivery or imaging.[4]
Q2: Which conjugation chemistry is best for attaching this compound to nanoparticles?
A2: EDC/NHS chemistry is a commonly used and effective method for conjugating peptides with a free amine group, like the serine in this compound, to nanoparticles with carboxyl groups on their surface.[5] This method forms a stable amide bond between the nanoparticle and the peptide.
Q3: How can I confirm that the this compound dipeptide has been successfully conjugated to my nanoparticles?
A3: Successful conjugation can be confirmed through a combination of characterization techniques:
-
Zeta Potential Measurement: A change in the surface charge of the nanoparticles after the conjugation reaction is a good indicator of successful surface modification. For example, the zeta potential of negatively charged citrate-stabilized gold nanoparticles will become less negative or even positive after conjugation with a peptide.[6]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can detect the formation of the new amide bond between the nanoparticle and the this compound dipeptide. Look for characteristic amide I and amide II peaks in the spectrum of the conjugated nanoparticles.[7][8]
-
UV-Vis Spectroscopy: A shift in the surface plasmon resonance peak of metallic nanoparticles (e.g., gold or silver) can indicate a change in the surface environment due to peptide conjugation.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles can suggest the presence of the conjugated peptide on the surface.
Q4: What is the optimal pH for this compound nanoparticle conjugation using EDC/NHS chemistry?
A4: The optimal pH for EDC/NHS chemistry is typically a two-step process. The activation of the carboxyl groups on the nanoparticle surface with EDC and NHS is most efficient in a slightly acidic buffer, such as MES buffer at a pH of 6.0. The subsequent reaction with the amine group of the this compound dipeptide is favored at a physiological pH, around 7.4.[1]
Q5: How can I quantify the amount of this compound conjugated to each nanoparticle?
A5: Quantification can be achieved through several methods:
-
Indirect Quantification: Measure the concentration of unconjugated this compound in the supernatant after the conjugation reaction and centrifugation. The difference between the initial and final concentration of the dipeptide in the solution will give you the amount conjugated to the nanoparticles. This can be done using techniques like HPLC or a suitable colorimetric assay for amino acids.
-
Direct Quantification: If the this compound dipeptide is labeled with a fluorescent tag, the amount of conjugated peptide can be determined by measuring the fluorescence of the purified nanoparticles.
Quantitative Data Summary
The following table provides illustrative data on the changes in nanoparticle characteristics upon peptide conjugation. Note that these are example values for peptide conjugation to gold nanoparticles and the exact values for your this compound conjugation may vary depending on the specific nanoparticles, peptide concentration, and reaction conditions.
| Parameter | Before Conjugation (Citrate-Stabilized AuNPs) | After Peptide Conjugation | Reference |
| Hydrodynamic Diameter (nm) | ~20 | ~30-40 | [3] |
| Zeta Potential (mV) | -23.81 ± 8.43 | +8 (average) | [3] |
| Conjugation Efficiency (%) | N/A | >80% (example) | [9] |
Experimental Protocols
Protocol 1: EDC/NHS Conjugation of this compound to Carboxylated Gold Nanoparticles
This protocol outlines the steps for conjugating this compound to gold nanoparticles with a carboxylated surface using EDC/NHS chemistry.
Materials:
-
Carboxylated Gold Nanoparticles (AuNPs)
-
This compound dipeptide
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (1X, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
High-purity water
-
Microcentrifuge tubes (siliconized tubes are recommended to prevent nanoparticle adhesion)
-
Vortex mixer and centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated AuNPs in MES buffer.
-
Centrifuge the AuNP solution to pellet the nanoparticles and remove the supernatant.
-
Resuspend the AuNPs in fresh MES buffer to the desired concentration.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in high-purity water or MES buffer immediately before use.
-
Add EDC and NHS to the AuNP suspension. A common starting molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS relative to the surface carboxyl groups on the nanoparticles.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation of this compound:
-
Dissolve the this compound dipeptide in PBS (pH 7.4).
-
Centrifuge the activated AuNPs to remove excess EDC and NHS.
-
Resuspend the activated AuNPs in PBS (pH 7.4).
-
Immediately add the this compound solution to the activated AuNP suspension. The molar ratio of this compound to nanoparticles should be optimized, but a starting point could be a 100 to 1000-fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to deactivate any remaining active NHS esters.
-
Incubate for 10-15 minutes.
-
Centrifuge the solution to pellet the this compound conjugated AuNPs.
-
Remove the supernatant containing unreacted this compound and quenching solution.
-
Wash the conjugated nanoparticles by resuspending them in PBS and repeating the centrifugation step at least two more times.
-
-
Storage:
-
Resuspend the final purified this compound conjugated AuNPs in a suitable storage buffer (e.g., PBS with a stabilizer like BSA or PEG).
-
Store at 4°C.
-
Visualizations
Experimental Workflow for this compound Nanoparticle Conjugation
References
- 1. hiyka.com [hiyka.com]
- 2. Synthesis and study of cell-penetrating peptide-modified gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new target ligand this compound for PEPT1-overexpressing cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivities in conjugation reactions involving iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Ser-Glu Detection
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to enhance the sensitivity of Serine-Glutamate (Ser-Glu) dipeptide detection in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
The dipeptide L-Glutamyl-L-Serine (Glu-Ser) is a small biomolecule composed of glutamic acid and serine.[1] It is found in tissues like the spleen and muscle and is involved in cellular processes such as protein turnover.[1] Accurate quantification of this compound is crucial for research in metabolic regulation and for studying proteins with short half-lives.[1]
Q2: Which are the primary methods for quantifying this compound?
The two main techniques for sensitive this compound quantification are competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][3] Due to its small size, a traditional sandwich ELISA is not suitable for this compound detection.[1]
Q3: Why is a competitive ELISA format used for this compound detection?
A competitive ELISA is ideal for detecting small molecules like this compound.[1][4] The assay principle involves competition between the free this compound in a sample and a labeled or coated this compound conjugate for a limited number of antibody binding sites.[1][5] The resulting signal is inversely proportional to the amount of this compound in the sample.
Q4: What is the main advantage of using UPLC-MS/MS for this compound detection?
UPLC-MS/MS offers high selectivity and specificity for quantifying small molecules.[6] This method separates the dipeptide from complex sample matrices via chromatography before detecting and quantifying it based on its unique mass-to-charge ratio, which is particularly useful for minimizing matrix effects.[2][7]
Troubleshooting Guide: Low or No Signal
This section addresses common issues related to poor signal intensity in this compound detection experiments, primarily focusing on the competitive ELISA format.
Q5: I am getting a weak or no signal in my competitive ELISA. What are the potential causes?
A weak or absent signal in a competitive ELISA indicates that the labeled antigen has bound excessively, suggesting very low or no analyte in the samples. However, if you suspect an assay error, several factors could be the cause. These can be broadly categorized into issues with reagents, protocol execution, or the plate reader.[8]
Troubleshooting Workflow for Low/No Signal in Competitive ELISA
Below is a logical workflow to diagnose the root cause of a weak or no signal issue.
Caption: Troubleshooting logic for weak or no ELISA signal.
Q6: How can I optimize my antibody and antigen concentrations to improve sensitivity?
Optimizing the concentrations of the capture antibody and the enzyme-conjugated competitor is critical. A common method is to perform a checkerboard titration. This involves testing a matrix of different concentrations of both reagents to find the combination that provides the best signal-to-noise ratio and the desired assay sensitivity.[9] Typically, antibody concentrations range from 0.1-1.0 µg/ml, and antigen coating concentrations are between 1-10 µg/ml.[9][10]
Q7: Could my sample preparation be the issue?
Yes, inefficient extraction of this compound or the presence of interfering substances (matrix effects) can significantly reduce detection sensitivity.[7] A robust sample preparation protocol is essential. For tissue samples, this typically involves homogenization in an acidic buffer, followed by protein precipitation with a cold organic solvent like acetonitrile, and centrifugation to clarify the supernatant.[2]
Q8: How do I reduce high background noise in my assay?
High background can mask a weak signal. Common causes include insufficient blocking, overly concentrated antibody or conjugate, or inadequate washing.[9][11]
-
Increase Blocking: Extend the blocking incubation time or try a different blocking agent (e.g., 5% non-fat dry milk instead of BSA).[10]
-
Optimize Reagent Concentrations: Reduce the concentration of the primary antibody or the enzyme conjugate.[9]
-
Improve Washing: Increase the number of wash cycles or the volume of wash buffer to ensure all unbound reagents are removed.[12]
Quantitative Data Summary
The following tables provide recommended starting points and ranges for key parameters in a this compound competitive ELISA.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Purpose |
| Coating Antigen (this compound-BSA) | 1 - 10 µg/mL | Adsorbs to the microplate surface.[10] |
| Primary Anti-Ser-Glu Antibody | 0.1 - 1.0 µg/mL | Binds to either coated or free this compound.[9] |
| HRP-Conjugated Secondary Ab | 0.1 - 1.0 µg/mL | Binds to the primary antibody for detection.[9] |
| Blocking Buffer (BSA or Milk) | 3% - 5% (w/v) | Prevents non-specific binding of reagents.[10][13] |
Table 2: Recommended Incubation Times & Temperatures
| Step | Duration | Temperature | Purpose |
| Antigen Coating | 2 hrs - Overnight | Room Temp or 4°C | Allows for stable adsorption to the plate.[13] |
| Blocking | 1 - 2 hours | Room Temp or 37°C | Saturates all unbound sites on the well surface.[10] |
| Sample/Antibody Incubation | 2 hours | Room Temp | Allows competition to reach equilibrium.[13] |
| Secondary Antibody Incubation | 1 hour | Room Temp or 37°C | Ensures sufficient binding of the detection reagent.[10][13] |
| Substrate Development | 10 - 30 minutes | Room Temp (in dark) | Allows for colorimetric signal development.[13] |
Detailed Experimental Protocol
This section outlines a standard methodology for quantifying this compound using a competitive ELISA.
General Experimental Workflow
Caption: Workflow for a this compound competitive ELISA.
Step-by-Step Protocol
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to a final concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C or for at least 2 hours at room temperature.[13]
-
-
Washing:
-
Discard the coating solution.
-
Wash the wells three times with 200-300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[13]
-
-
Blocking:
-
Competitive Reaction:
-
Wash the plate three times as described in Step 2.
-
Prepare serial dilutions of your this compound standard and prepare your samples in the assay diluent.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Immediately add 50 µL of the diluted primary anti-Ser-Glu antibody to each well.
-
Incubate for 2 hours at room temperature, allowing the competition for antibody binding to occur.[13]
-
-
Detection:
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[13]
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2N H₂SO₄).[13]
-
Read the optical density (absorbance) on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[8]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. The signal will be inversely proportional to the concentration.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. arp1.com [arp1.com]
- 9. seracare.com [seracare.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 12. Assay Procedure for Competitive-ELISA [elabscience.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Seryl-Glutamate Research: Technical Support Center
Welcome to the technical support center for Seryl-Glutamate research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing Seryl-Glutamate?
A1: The synthesis of dipeptides like Seryl-Glutamate involves standard peptide coupling techniques. However, challenges can arise from protecting group strategies for the serine hydroxyl and glutamate carboxyl side chains, potential side reactions, and purification of the final product. The presence of multiple reactive groups necessitates a carefully planned synthetic route to ensure high purity and yield.
Q2: How should Seryl-Glutamate samples be stored to ensure stability?
A2: Seryl-Glutamate, like many peptides and its constituent amino acid glutamate, is susceptible to degradation. Glutamic acid can be converted to pyrrolidonecarboxylic acid, a process favored by pH values from 2-3, increased temperature, and the presence of oxygen[1][2]. Its precursor, glutamine, is also unstable and can degrade, forming ammonia[3]. For optimal stability, it is recommended to store Seryl-Glutamate solutions at -80°C, especially for long-term storage[3][4]. For short-term storage, 4°C is preferable to room temperature, as degradation rates are significantly lower[3]. Avoid repeated freeze-thaw cycles, which can alter the concentration of detectable analytes[4].
Q3: What are the most common methods for quantifying Seryl-Glutamate or its enzymatic cleavage products?
A3: Quantification can be achieved through various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection (often requiring derivatization) or Mass Spectrometry (LC-MS) offers high selectivity and sensitivity[5]. For biological assays measuring the release of glutamate, enzymatic assay kits that yield a colorimetric or fluorometric signal are widely used[6]. These kits are based on the glutamate dehydrogenase or glutamate oxidase catalyzed oxidation of glutamate[6].
Q4: What are known interfering substances in biological assays for the glutamate moiety?
A4: Several substances can interfere with common glutamate assays. These include metal chelators like EDTA (>0.5 mM), ascorbic acid, and detergents such as SDS (>0.2%), NP-40 (>1%), and Tween-20 (>1%)[7]. It is crucial to check the compatibility of your sample buffer and preparation method with the specific assay kit being used[8].
Troubleshooting Guides
Issue 1: Low or No Signal in Biological Assays
Q: I am not getting any signal in my fluorometric/colorimetric assay for glutamate released from Seryl-Glutamate. What could be the cause?
A: This is a common issue that can stem from several factors. Here is a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for no-signal assay results.
-
Potential Cause: Reagent Issues.
-
Solution: Ensure all kit components have been stored at the correct temperatures, as some reagents may require different conditions[8]. Enzymes, in particular, should be kept on ice during use[8]. Verify that the kit has not expired and that the working reagent was prepared correctly according to the manual[8].
-
-
Potential Cause: Protocol Deviation.
-
Potential Cause: Incorrect Instrument Settings.
-
Potential Cause: Low Analyte Concentration.
-
Solution: The concentration of glutamate in your sample may be below the detection limit of the assay. Try concentrating your sample or re-evaluating the expected release of glutamate from Seryl-Glutamate in your experimental setup. The detection limit for sensitive fluorometric assays can be as low as 5 pmol or 300 nM[6][9].
-
Issue 2: High Variability and Inconsistent Results
Q: My results are not reproducible between wells and experiments. What are the likely sources of this variability?
A: Inconsistent results often point to issues with pipetting, sample stability, or reaction conditions.
-
Potential Cause: Pipetting Inaccuracy.
-
Solution: Consistency between wells is critical. Pipette carefully down the side of the well to avoid splashing and ensure all reagents reach the bottom. Avoid introducing air bubbles, which can interfere with absorbance or fluorescence readings[8]. Using a multi-channel pipettor for adding reaction mix can help ensure identical incubation times across wells[7].
-
-
Potential Cause: Sample Degradation.
-
Solution: Seryl-Glutamate or the released glutamate may be degrading during sample preparation or storage. As shown in the diagram below, glutamate can convert to pyrrolidonecarboxylic acid (pyroglutamate), especially at acidic pH and elevated temperatures[1][2]. Prepare samples fresh and keep them on ice. If storage is necessary, freeze at -80°C immediately after collection[4].
-
Caption: Spontaneous degradation pathway of Glutamic Acid.
-
Potential Cause: Non-Linear Standard Curve.
-
Solution: Always run a fresh standard curve with each experiment. If your standard curve is not linear as expected, remake the standard dilutions carefully[8]. This ensures that the calculation of unknown sample concentrations is accurate. If sample values are higher than the highest standard, dilute the samples and re-run the assay[7].
-
Quantitative Data Summary
Table 1: Performance of Common Glutamate Detection Methods
| Analytical Method | Common Detection Limit | Linearity Range | Key Considerations |
|---|---|---|---|
| Fluorometric Assay | 5 pmol / 300 nM[6][9] | Up to ~10 µM (varies by kit) | High sensitivity, prone to interference from autofluorescent compounds. |
| Colorimetric Assay | 50 µM[7] | Up to 2.5 mM[7] | Less sensitive, suitable for higher concentration samples. |
| HPLC-ECD | 10 nmol/L (15 fmol)[10] | 0.5–2.5 µmol/L[10] | Requires derivatization, good for complex samples like microdialysates.[10] |
| LC-MS/MS | 1.25 ng/mL | Not specified | High specificity and sensitivity, ideal for complex matrices.[11] |
Table 2: Stability of Glutamate Under Different Conditions
| Condition | Observation | Reference |
|---|---|---|
| Storage at 22°C (Serum) | Significant increase in glutamate levels after 1-4 hours. | [4] |
| Storage at 4°C (Serum) | Increased levels observed during extended storage periods. | [4] |
| Freeze-Thaw Cycles (-80°C) | Can alter the concentration of detectable analytes. | [4] |
| pH and Temperature | Conversion to pyroglutamate is favored at pH 2-3 and elevated temperatures. Stable at pH 0 and pH 14. |[1][2] |
Experimental Protocols
Protocol 1: General Fluorometric Assay for Glutamate
This protocol is a generalized procedure based on commercially available kits (e.g., Cell Biolabs STA-674, Abcam ab252893) that measure glutamate via an enzyme-coupled reaction producing a fluorescent product[6][9].
1. Reagent Preparation:
-
Thaw all kit components. Keep enzymes on ice. Equilibrate Assay Buffer to room temperature[8][9].
-
Prepare a 1X Assay Buffer if a 10X stock is provided.
-
Prepare Glutamate Standards by diluting the provided stock (e.g., 100 mM) in 1X Assay Buffer to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Prepare the Reaction Mix according to the kit's instructions, typically by mixing the Assay Buffer, a fluorometric probe, Horseradish Peroxidase (HRP), and glutamate-specific enzymes (e.g., Glutamate Oxidase, Glutamate-Pyruvate Transaminase)[6]. Protect from light.
2. Sample Preparation:
-
Homogenize tissue or cells in ice-cold Assay Buffer, centrifuge to pellet debris, and collect the supernatant[9].
-
If high glutamate concentrations are expected, dilute the supernatant in Assay Buffer[9].
-
For serum samples, clarify by centrifugation to remove insoluble material[9].
3. Assay Procedure:
-
Add 50 µL of each standard and unknown sample to separate wells of a black, flat-bottom 96-well plate[6].
-
Using a multichannel pipette, quickly add 50 µL of the Reaction Mix to all wells[6].
-
Mix thoroughly by tapping the plate gently.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light[6][9].
-
Measure fluorescence using a microplate reader at the specified wavelengths (e.g., Ex/Em = 535/587 nm or 530-570/590-600 nm)[6][9].
4. Data Analysis:
-
Subtract the fluorescence reading of the blank (0 µM standard) from all other readings.
-
Plot the corrected fluorescence values for the standards against their concentrations to generate a standard curve.
-
Calculate the glutamate concentration of the unknown samples using the linear regression equation from the standard curve[6].
Protocol 2: Analysis of Glutamate by HPLC with Electrochemical Detection (ECD)
This protocol is based on established methods for analyzing neurotransmitters in microdialysis samples and requires specialized equipment[10].
1. Sample Derivatization (Automated):
-
Amino acid neurotransmitters like glutamate require derivatization to be electrochemically active[10]. This is typically done pre-column using an automated system.
2. Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution is often used. For example, starting with 100% Solvent A and switching to 100% Solvent B over a set time course[10].
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Temperature: 40°C[10].
3. Electrochemical Detection:
-
Detector: A microflow cell with a glassy carbon working electrode[10].
-
Working Potential: 850 mV (vs Ag/AgCl reference)[10].
-
Temperature: 40°C[10].
4. Data Analysis:
-
Identify the glutamate peak based on its retention time compared to a known standard.
-
Quantify the concentration by integrating the peak area and comparing it to a standard curve generated from known concentrations of glutamate.
Signaling Pathway Context
Understanding the biological context of Seryl-Glutamate often involves studying its interaction with glutamate signaling pathways. Glutamate is the primary excitatory neurotransmitter, and its signaling is tightly regulated at the synapse.
Caption: Overview of the Glutamatergic Synapse.
Dysfunction in this pathway, such as excessive glutamate release or insufficient reuptake, can lead to excitotoxicity and is implicated in numerous neurological disorders[12][13][14]. Experiments with Seryl-Glutamate may aim to modulate these pathways, for instance, by acting as a pro-drug for glutamate or by interacting with glutamate receptors or transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. abcam.com [abcam.com]
- 10. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders [mdpi.com]
Technical Support Center: Dipeptide Uptake Assays
Welcome to the Technical Support Center for Dipeptide Uptake Assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a dipeptide uptake assay?
A1: A dipeptide uptake assay measures the transport of dipeptides across a cell membrane into the cell's interior. This process is primarily mediated by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2. These transporters use an inwardly directed proton gradient as the driving force to move di- and tripeptides into the cell. The assay typically involves incubating cells with a labeled dipeptide (e.g., radiolabeled or fluorescently tagged) and then measuring the amount of label that has accumulated inside the cells over time.
Q2: Which cell lines are suitable for dipeptide uptake assays?
A2: The choice of cell line depends on the specific transporter being studied.
-
Caco-2 cells , a human colon adenocarcinoma cell line, are widely used as they spontaneously differentiate to form a polarized monolayer that expresses PepT1, mimicking the intestinal barrier.[1]
-
CHO (Chinese Hamster Ovary) cells are often used for recombinant expression of specific transporters, allowing for the study of a particular transporter in isolation.[2][3]
-
HEK293 (Human Embryonic Kidney 293) cells are also a common choice for transient or stable transfection of transporter proteins.
-
Specialized cell types like isolated cardiomyocytes can be used to investigate tissue-specific transport.[4]
Q3: What is the difference between PepT1 and PepT2 transporters?
A3: PepT1 and PepT2 are the two major dipeptide transporters in mammals, differing in their affinity, capacity, and tissue distribution.
| Feature | PepT1 | PepT2 |
| Affinity | Low-affinity | High-affinity |
| Capacity | High-capacity | Low-capacity |
| Primary Location | Intestine (duodenum, jejunum, ileum)[1][5] | Kidney, brain, lungs, mammary gland[1][5][6] |
| Primary Function | Absorption of dietary di- and tripeptides | Reabsorption of peptides in the kidney, neuropeptide homeostasis in the brain[6] |
Q4: How does pH influence dipeptide uptake?
A4: The activity of dipeptide transporters is highly dependent on the extracellular pH. These transporters are proton-coupled symporters, meaning they utilize a proton gradient to drive substrate transport. Optimal transport typically occurs under acidic conditions, which favor the proton-substrate cotransport mechanism. For instance, the maximal uptake of L-Glycyl-L-[14C]sarcosine (Gly-sar) in cardiomyocytes is observed at an extracellular pH of 6.0, with minimal uptake at pH 8.0.[4] Similarly, optimal transport of glycyl-L-proline and L-carnosine in intestinal and renal brush-border membrane vesicles occurs at an extravesicular pH of 5.5-6.0.[7]
Troubleshooting Guides
Problem 1: Low or No Dipeptide Uptake
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH of Assay Buffer | Verify that the pH of your uptake buffer is optimal for the transporter being studied (typically between pH 5.5 and 6.5).[4][7] The proton gradient is a key driving force for uptake.[1][8] |
| Low Transporter Expression | Confirm the expression of the target transporter (e.g., PepT1, PepT2) in your chosen cell line using techniques like RT-PCR or Western blotting.[4] |
| Incorrect Substrate | Ensure the dipeptide you are using is a substrate for the transporter of interest. Some transporters have specific substrate preferences. |
| Cell Monolayer Integrity Issues (for Caco-2 cells) | Measure the transepithelial electrical resistance (TEER) to ensure the cell monolayer is confluent and has formed tight junctions. |
| Presence of Inhibitors | Check if any components of your assay medium are known inhibitors of dipeptide transporters. Common inhibitors include other dipeptides, certain amino acids, and some drugs like ACE inhibitors and β-lactam antibiotics.[4][6] |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and temperature. Uptake should be measured in the linear range. Perform assays at 37°C for active transport and include a 4°C control for passive diffusion and non-specific binding.[9] |
Problem 2: High Background or Non-Specific Binding
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inadequate Washing Steps | Increase the number and volume of washes with ice-cold buffer after the uptake incubation to remove unbound extracellular dipeptide.[10] |
| Hydrophobic Peptide | Hydrophobic peptides may non-specifically associate with the cell membrane. Include a non-specific binding control by adding a high concentration of an unlabeled competing substrate. |
| Contaminated Reagents | Ensure all buffers and reagents are sterile and free of contaminants that might interfere with the assay.[11] |
| Issues with Radiolabel or Fluorescent Tag | The label itself might be binding non-specifically. Run a control with the free label to assess this. |
Problem 3: Inconsistent or Variable Results
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Peptide Instability or Degradation | Store peptides properly at -20°C and avoid repeated freeze-thaw cycles.[11] Prepare fresh solutions for each experiment. Some dipeptides, like those containing glutamine, can be unstable in solution.[12][13] |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well to normalize uptake values accurately.[10] |
| Fluctuations in pH | Maintain a stable pH in your assay buffer throughout the experiment. |
| Cell Viability Issues | Perform a cell viability assay to ensure that the experimental conditions are not toxic to the cells. Contaminants like trifluoroacetate (TFA) from peptide synthesis can inhibit cell proliferation.[11][14] |
Experimental Protocols
Radiolabeled Dipeptide Uptake Assay
This protocol is adapted for adherent cells grown in 24-well plates.
-
Cell Seeding: Seed cells in a 24-well plate and grow until they reach near confluence.[10]
-
Preparation:
-
On the day of the assay, prepare a transport buffer (e.g., HBSS-HEPES, pH 7.4, or a more acidic buffer like MES-buffered saline, pH 6.0, depending on the experimental goal).[10]
-
Prepare a stock solution of the radiolabeled dipeptide (e.g., [14C]Gly-Sar) and unlabeled dipeptide for competition experiments.
-
-
Assay Procedure:
-
Aspirate the growth medium from the wells.
-
Wash the cells twice with pre-warmed transport buffer.[15]
-
Add the transport buffer containing the radiolabeled dipeptide to each well to initiate the uptake. For non-specific uptake control, add a high concentration of the corresponding unlabeled dipeptide.[10]
-
Incubate the plate at 37°C for a predetermined time (e.g., 5, 15, 30 minutes). To determine the linear uptake phase, a time-course experiment is recommended.
-
-
Stopping the Uptake:
-
To terminate the transport, aspirate the uptake solution and immediately wash the cells three times with ice-cold transport buffer.[10]
-
-
Cell Lysis and Measurement:
-
Data Analysis:
-
Normalize the radioactivity counts to the protein concentration in each well or to the cell number.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Fluorescent Dipeptide Uptake Assay
This protocol utilizes a fluorescently labeled dipeptide and can be analyzed via flow cytometry or fluorescence microscopy.
-
Cell Preparation: Prepare a single-cell suspension for flow cytometry or seed cells on coverslips in a culture dish for microscopy.[16]
-
Assay Procedure:
-
Wash the cells with an appropriate transport buffer.
-
Add the transport buffer containing the fluorescently labeled dipeptide to the cells.
-
Incubate at 37°C for the desired time period. Include a 4°C control to assess passive diffusion and membrane binding.
-
-
Analysis by Flow Cytometry:
-
After incubation, wash the cells with ice-cold buffer to remove the extracellular fluorescent dipeptide.
-
Resuspend the cells in buffer and analyze them using a flow cytometer to measure the intracellular fluorescence.[16]
-
-
Analysis by Fluorescence Microscopy:
-
After incubation, wash the cells on the coverslips with ice-cold buffer.
-
Mount the coverslips on a microscope slide.
-
Observe the cells under a fluorescence microscope to visualize the intracellular localization of the fluorescent dipeptide.[16]
-
Visualizations
Experimental Workflow for a Radiolabeled Dipeptide Uptake Assay
Caption: Workflow for a typical radiolabeled dipeptide uptake assay.
Logical Flow for Troubleshooting Low Dipeptide Uptake
Caption: A decision tree for troubleshooting low dipeptide uptake.
Signaling Pathway Influencing Dipeptide Transporter Activity
Caption: Signaling pathways involved in the regulation of PepT2.[6][17]
References
- 1. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Demonstration of functional dipeptide transport with expression of PEPT2 in guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of the peptide transporters PepT1, PepT2, and PHT1 in the embryonic and posthatch chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of pH gradient and membrane potential in dipeptide transport in intestinal and renal brush-border membrane vesicles from the rabbit. Studies with L-carnosine and glycyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. genscript.com [genscript.com]
- 12. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 13. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 14. genscript.com [genscript.com]
- 15. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
- 16. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Downregulation of peptide transporters PEPT1 and PEPT2 by oxidative stress responsive kinase OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ser-Glu Signal-to-Noise Ratio in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the signal-to-noise (S/N) ratio for Ser-Glu peptides in your mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving a high signal-to-noise ratio for this compound peptides in MS analysis?
Achieving a high signal-to-noise (S/N) ratio for Serine-Glutamic acid (this compound) peptides can be challenging due to several factors. The complexity of biological samples often leads to "matrix effects," where co-eluting substances interfere with the ionization of the target peptide, causing ion suppression or enhancement.[1][2] Contamination from sample residues, mobile phase impurities, or column bleed can also elevate background noise, further obscuring the peptide's signal.[1] Additionally, the inherent chemical properties of the this compound sequence can influence its ionization efficiency and fragmentation behavior, requiring careful optimization of MS parameters.[3]
Q2: Which ionization mode, positive or negative electrospray ionization (ESI), is recommended for this compound analysis?
Both positive and negative electrospray ionization (ESI) modes can be utilized for this compound analysis, and the optimal choice may depend on the specific peptide sequence, sample matrix, and instrument sensitivity.[4]
-
Positive Ion Mode ([M+H]⁺): This mode is generally effective for peptides, as it protonates basic sites like the N-terminal amine and the side chains of basic amino acids. It is a common starting point for peptide analysis.[5]
-
Negative Ion Mode ([M-H]⁻): This mode deprotonates acidic sites, such as the C-terminal carboxyl group and the side chain of glutamic acid. It can sometimes offer higher specificity and reduced background noise for acidic peptides.
It is advisable to test both modes during method development to determine which provides the best S/N ratio for your specific this compound peptide and matrix.[5]
Q3: What are the expected fragmentation patterns for this compound peptides in tandem MS (MS/MS)?
In collision-induced dissociation (CID), peptides primarily fragment along the peptide backbone, producing b- and y-ions.[3][6]
-
b-ions are formed when the charge is retained on the N-terminal fragment.
-
y-ions are formed when the charge is retained on the C-terminal fragment.
For this compound peptides, specific fragmentation patterns can be observed. The presence of glutamic acid can sometimes lead to internal cleavage reactions at acidic residue sites.[7] The precise fragmentation pattern and the relative intensities of b- and y-ions depend on factors like the collision energy and the overall peptide sequence.[3][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Signal Intensity or Complete Signal Loss
Q: I'm observing a very weak or no signal for my this compound standard. What are the common causes and solutions?
A weak or absent signal is a common issue in MS.[9][10] A systematic approach is the best way to identify the root cause.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting logic for low signal intensity.
Potential Causes & Solutions:
-
Instrument Performance: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's guidelines. Visually inspect the electrospray needle for a stable spray.[10][11]
-
Sample Concentration: The sample may be too dilute. Prepare a fresh, higher-concentration standard to confirm the method is working. Conversely, a sample that is too concentrated can cause ion suppression.[9]
-
Sample Matrix and Cleanup: Components in the sample matrix can suppress the ionization of the target analyte.[1] If analyzing complex samples like plasma or tissue extracts, improve sample cleanup using techniques like protein precipitation or solid-phase extraction (SPE).[12][13]
-
LC System Issues: A complete signal loss can indicate a problem with the liquid chromatography (LC) system, such as a pump failure or a significant leak.[10] Ensure there is solvent flow and the system pressure is stable.
High Background Noise
Q: My mass chromatogram shows a high, noisy baseline, which is compromising my S/N ratio. How can I fix this?
High background noise can originate from several sources, including contaminated solvents, a dirty ion source, or electronic noise.[1]
Solutions:
-
Solvent and Mobile Phase Quality: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Contaminants in solvents are a common source of background noise.[14]
-
Ion Source Cleaning: The ion source can accumulate contaminants over time. Follow the manufacturer's protocol to clean the ion source, paying attention to the capillary, lenses, and skimmer.[9]
-
System Contamination: Run blank injections (injecting only mobile phase) to determine if the noise is coming from the LC system or the sample. If the blanks are noisy, flush the system thoroughly.[4]
-
Check for Leaks: Air leaks in the LC system can introduce atmospheric components that contribute to background noise.
Poor Chromatographic Peak Shape
Q: My this compound peak is broad, tailing, or splitting. What are the likely causes?
Poor peak shape negatively impacts both resolution and quantification.[1][9]
Solutions:
-
Column Health: The analytical column may be old, contaminated, or degraded. Try flushing the column with a strong solvent wash sequence. If performance does not improve, replace the column.[9]
-
Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is compatible with, or weaker than, the initial mobile phase. Injecting a sample in a much stronger solvent can cause severe peak distortion.[4]
-
LC System Issues: Check for leaks or blockages in the LC flow path. Ensure the pumps are delivering a consistent and accurate flow rate.[4]
Inconsistent Quantification Results
Q: I'm observing high variability in my quantification results. What should I investigate?
Inconsistent quantification is often tied to matrix effects or variability in sample preparation.[9]
Understanding Matrix Effects
Caption: Matrix effects in the ESI source.
Solutions:
-
Use an Internal Standard: The most effective way to compensate for matrix effects and sample preparation variability is to use a stable isotope-labeled (SIL) internal standard for your this compound peptide. The SIL standard will behave nearly identically to the analyte throughout the process, correcting for variations.[9]
-
Improve Sample Cleanup: The more matrix components you can remove, the lower the chance of ion suppression or enhancement. Techniques like solid-phase extraction (SPE) are highly effective at cleaning up complex samples.[12]
-
Optimize Chromatography: Adjust the LC gradient to better separate the this compound peptide from interfering matrix components.
Quantitative Data & Experimental Protocols
Table 1: Typical Starting Parameters for MS Optimization (ESI)
| Parameter | Positive Ion Mode | Negative Ion Mode | Notes |
| Capillary Voltage | 2.5 - 3.5 kV | 2.0 - 3.0 kV | Optimize for a stable spray and maximum signal intensity.[4] |
| Cone/Fragmentor Voltage | 20 - 50 V | 20 - 50 V | Tune to maximize precursor ion intensity without causing in-source fragmentation. |
| Nebulizer Gas Flow | Instrument Dependent | Instrument Dependent | Affects droplet formation and desolvation. |
| Drying Gas Temperature | 250 - 400 °C | 250 - 400 °C | Crucial for efficient desolvation; optimize to avoid thermal degradation. |
| Collision Energy (for MS/MS) | 10 - 40 eV | 10 - 40 eV | Optimize to achieve a good balance of precursor and product ions.[9] |
Table 2: Comparison of Sample Cleanup Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Addition of an organic solvent (e.g., acetonitrile) to precipitate large proteins.[15] | Simple, fast, and inexpensive. | Non-selective; may not remove other interfering small molecules like salts and lipids. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[12] | Highly selective, provides excellent cleanup and concentration. | More time-consuming and costly; requires method development. |
| Ultrafiltration | Uses a semi-permeable membrane to separate molecules based on size.[12] | Good for removing large proteins. | Can lead to analyte loss through non-specific binding to the membrane. |
Experimental Protocol 1: Protein Precipitation
This protocol is a quick method for removing the bulk of proteins from a biological fluid like plasma or serum.
-
Preparation: To 100 µL of sample (e.g., plasma), add 400 µL of ice-cold acetonitrile.[15] If using an internal standard, it should be added to the acetonitrile.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Supernatant Collection: Carefully collect the supernatant, which contains the peptides and other small molecules, and transfer it to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness using a nitrogen evaporator or vacuum concentrator. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.[15]
Experimental Protocol 2: Solid-Phase Extraction (SPE) for Peptide Cleanup
This protocol uses a reversed-phase (e.g., C18) SPE cartridge to desalt and concentrate peptides after protein digestion.[14]
General Workflow for SPE
Caption: Step-by-step solid-phase extraction workflow.
-
Conditioning: Activate the C18 sorbent by passing 1 mL of 100% methanol through the cartridge.
-
Equilibration: Equilibrate the cartridge by passing 2 x 1 mL of an aqueous solution with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water). Do not let the sorbent bed go dry.
-
Sample Loading: Acidify the peptide sample with TFA or formic acid (to pH < 3) and load it onto the cartridge. The peptides will bind to the C18 sorbent.
-
Washing: Wash the cartridge with 2 x 1 mL of the equilibration buffer (0.1% TFA in water) to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides using a small volume (e.g., 200-500 µL) of an organic solvent mixture, such as 50% acetonitrile with 0.1% formic acid.[13] Collect the eluate for analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. uab.edu [uab.edu]
- 8. psb.stanford.edu [psb.stanford.edu]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. organomation.com [organomation.com]
Technical Support Center: Mitigating Variability in Serine-Glutamate Signaling Experiments
Welcome to the technical support center for researchers investigating the interplay between serine phosphorylation and glutamate signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and reduce variability in your experiments, ensuring more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in experiments studying Ser-Glu signaling?
A1: Variability in this compound signaling experiments can arise from multiple factors, including:
-
Cell Culture Conditions: Inconsistent cell density, passage number, serum concentration, and media composition can significantly alter cellular responses to stimuli.[1][2][3][4][5] Optimizing and maintaining consistent cell culture conditions is crucial.[1][2][4]
-
Reagent Quality and Consistency: Variability in antibody lots, enzyme activity, and the purity of chemical reagents like glutamate and serine can lead to inconsistent results.[6]
-
Sample Preparation: Differences in lysis buffer composition, incubation times, and the inclusion of protease and phosphatase inhibitors are critical for preserving the phosphorylation state of proteins.[7][8][9]
-
Assay Technique: Minor variations in protocols for techniques like Western blotting, co-immunoprecipitation (Co-IP), and mass spectrometry can introduce significant variability.[10][11][12]
Q2: How can I ensure my phospho-specific antibodies are working correctly?
A2: To validate your phospho-specific antibodies, you should:
-
Perform peptide competition assays: Pre-incubate the antibody with the phosphorylated peptide immunogen to block its binding to the target protein on the blot.
-
Treat cells with phosphatases: Treatment of cell lysates with a phosphatase, such as lambda protein phosphatase, should abolish the signal from a phospho-specific antibody.[13]
-
Use positive and negative controls: Include samples with known high and low levels of phosphorylation of your target protein.[9]
-
Check antibody affinity: Be aware that phospho-specific antibodies may have a higher affinity than their total protein counterparts, which can affect signal interpretation.[10]
Q3: My Western blot results for phosphorylated proteins are inconsistent. What should I check?
A3: For inconsistent Western blot results, consider the following:
-
Phosphatase and Protease Inhibition: Ensure you are using a fresh cocktail of phosphatase and protease inhibitors in your lysis buffer to prevent dephosphorylation and degradation of your target protein.[8]
-
Blocking Buffer: Milk contains casein, a phosphoprotein, which can lead to high background.[8] Consider using Bovine Serum Albumin (BSA) or protein-free blocking agents.[7][13]
-
Loading Controls: Normalize the phosphorylated protein signal to the total protein signal for the same target, rather than relying solely on housekeeping proteins, whose expression can vary.[11]
-
Antibody Incubation: Optimize antibody concentrations and consider incubating primary antibodies overnight at 4°C to enhance signal.[8]
Troubleshooting Guides
Issue 1: High Background in Phospho-Western Blots
High background can obscure your target protein and lead to false positives.
| Potential Cause | Recommended Solution |
| Blocking agent is inappropriate. | Switch from milk to 5% BSA in TBST for blocking. Milk contains casein, which can be recognized by anti-phospho antibodies.[7][8] |
| Antibody concentration is too high. | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. |
| Washing steps are insufficient. | Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.[14] |
| Membrane type. | Use low-fluorescence PVDF membranes to reduce background, especially for fluorescent Western blotting.[13] |
Issue 2: No or Weak Signal in Co-Immunoprecipitation (Co-IP)
Failure to detect a protein-protein interaction can be due to several factors.
| Potential Cause | Recommended Solution |
| Lysis buffer is too harsh. | Use a milder lysis buffer (e.g., non-ionic detergents like NP-40) to avoid disrupting protein-protein interactions. RIPA buffer can be too stringent for some Co-IPs. |
| Protein of interest is not expressed or is at low levels. | Confirm the expression of your target proteins in the input lysate via Western blot.[9][15] |
| Antibody is not suitable for IP. | Not all antibodies that work for Western blotting are effective for immunoprecipitation. Use an antibody that has been validated for IP.[15] |
| Interaction is transient or weak. | Consider using a cross-linking agent to stabilize the protein complex before lysis.[16] |
| Incorrect bead type. | Ensure the Protein A or Protein G beads are compatible with the isotype of your primary antibody. |
Issue 3: Variability in Kinase Assay Results
Inconsistent kinase activity measurements can compromise your findings.
| Potential Cause | Recommended Solution |
| Substrate or ATP concentration is suboptimal. | Empirically determine the optimal concentrations of substrate and ATP. High ATP concentrations can be used to select against ATP-competitive inhibitors.[17][18] |
| Enzyme concentration is inconsistent. | Prepare and aliquot a single batch of purified kinase to use across all experiments to minimize variability in enzyme activity. |
| Reaction conditions are not optimal. | Maintain a consistent pH, temperature, and buffer composition for all assays.[6] |
| Autophosphorylation is affecting kinase activity. | Be aware that many kinases require autophosphorylation for full activity. This can be a source of variability if not controlled.[19] |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Serine
This protocol provides a general framework for detecting phosphorylated serine residues on a target protein.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100), protease inhibitors, and phosphatase inhibitors (e.g., sodium pyrophosphate and beta-glycerophosphate).[9]
-
Sonicate the lysate to shear DNA and ensure complete lysis.[9]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a low-fluorescence PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][13]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing (for Total Protein):
-
Strip the membrane using a commercial stripping buffer or a mild stripping solution.
-
Re-block the membrane and probe with an antibody against the total (non-phosphorylated) protein.
-
Protocol 2: Glutamate Quantification Assay
This protocol outlines a fluorometric method for measuring glutamate levels in biological samples.
-
Sample Preparation:
-
For cell culture supernatants, they can often be assayed directly or after dilution in the assay buffer.[20]
-
For tissue samples, homogenize in a suitable buffer and deproteinize using a cold organic solvent like acetone or acetonitrile.[21]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.[21]
-
-
Standard Curve Preparation:
-
Assay Procedure:
-
Add samples and standards to a 96-well black microplate.
-
Prepare a reaction mix containing glutamate oxidase, glutamate-pyruvate transaminase, L-alanine, horseradish peroxidase (HRP), and a fluorometric probe in an appropriate assay buffer.[20]
-
Add the reaction mix to all wells.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.[20]
-
-
Measurement:
-
Calculation:
-
Determine the glutamate concentration in the samples by comparing their fluorescence values to the standard curve.
-
Visualizations
Signaling Pathways and Workflows
Caption: Glutamate signaling leading to serine phosphorylation.
Caption: Workflow for Phospho-Western Blotting.
Caption: Logical troubleshooting flow for experimental variability.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 3. researchgate.net [researchgate.net]
- 4. cedarstoneindustry.com [cedarstoneindustry.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Can Phosphorylated Protein Levels Exceed Total Protein in Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. wp.unil.ch [wp.unil.ch]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. sinobiological.com [sinobiological.com]
- 17. promega.com.br [promega.com.br]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. benchchem.com [benchchem.com]
- 22. abcam.com [abcam.com]
Technical Support Center: Stability and Handling of Seryl-Glutamate (Ser-Glu)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the dipeptide Seryl-Glutamate (Ser-Glu) during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in storage?
The degradation of this compound is primarily influenced by its constituent amino acids, serine and glutamic acid. The main degradation pathways include:
-
Hydrolysis: Cleavage of the peptide bond between serine and glutamic acid, particularly accelerated at extreme pH values and elevated temperatures.
-
Pyroglutamate Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form a pyroglutamic acid derivative.[1] This is a common issue for peptides with N-terminal glutamine or glutamic acid.[1]
-
Serine-related Degradation: The serine residue can participate in peptide bond cleavage, a reaction that is more pronounced at basic pH.
-
Oxidation: While less common for serine and glutamic acid compared to residues like methionine or cysteine, oxidation can still occur in the presence of reactive oxygen species, especially during long-term storage.[2]
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Glutamyl-Serine (Glu-Ser) Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dipeptides such as Glutamyl-Serine (Glu-Ser) is crucial for advancing our understanding of biological processes and for the development of novel therapeutics. The selection of a robust analytical method and its thorough validation are paramount to ensure data integrity and reproducibility. This guide provides an objective comparison of common analytical methods for Glu-Ser quantification, supported by experimental data and detailed protocols.
The Importance of Assay Validation
The validation of a bioanalytical method is essential to ensure that the method is suitable for its intended purpose.[1][2] A properly validated assay provides confidence in the reliability of the results and is a critical component of regulatory submissions.[1] Key validation parameters, as outlined by various regulatory bodies, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[3][4] The "fit-for-purpose" approach to validation acknowledges that the extent of validation should be appropriate for the intended use of the data.[5][6][7]
Comparison of Analytical Methods for Glu-Ser Quantification
Several analytical techniques are available for the quantification of Glu-Ser in biological matrices. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and fluorescence-based assays.[8][9]
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of different analytical methods for the quantification of dipeptides like Glu-Ser. These values are based on published literature and may vary depending on the specific instrumentation and experimental conditions.[8]
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | > 0.99 | 95 - 105% | < 5% | 1 - 10 µM | 5 - 25 µM |
| UPLC-MS/MS | > 0.999 | 98 - 102% | < 2% | 0.1 - 1 nM | 0.5 - 5 nM |
| Fluorescence-based Assay | > 0.99 | 90 - 110% | < 10% | 10 - 100 nM | 50 - 500 nM |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of analytes in a mixture. For Glu-Ser analysis, a reversed-phase column is typically employed.
-
Sample Preparation:
-
Deproteinate biological samples (e.g., plasma, serum, tissue homogenates) using methods such as precipitation with acetonitrile or perchloric acid, followed by centrifugation.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
Prepare a calibration curve using standard solutions of Glu-Ser of known concentrations.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from 0% to 40% B over 20 minutes.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at 214 nm.[8]
-
Injection Volume: 20 µL.[8]
-
-
Quantification:
-
The concentration of Glu-Ser in the unknown sample is determined by interpolating its peak area on the calibration curve.[8]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level quantification of biomolecules.[9]
-
Sample Preparation:
-
Sample preparation is similar to that for HPLC, but may require additional solid-phase extraction (SPE) for cleaner samples and to achieve lower detection limits.
-
-
UPLC Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient tailored to the specific retention time of Glu-Ser.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Glu-Ser and an internal standard. For Glu-Ser, a possible transition would be m/z 221.1 -> m/z 84.1.[8]
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.[8]
-
Fluorescence-based Assay
Fluorescence-based assays often involve a derivatization step to attach a fluorescent tag to the analyte, enhancing detection sensitivity.
-
Principle:
-
The assay measures the fluorescence intensity of a derivative of Glu-Ser. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with the primary amine group of the dipeptide.[9]
-
-
Protocol:
-
Derivatization: Mix the sample or standard with the derivatizing reagent (e.g., AQC) and incubate to allow the reaction to complete.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
-
Quantification: Determine the concentration of Glu-Ser in the sample by comparing its fluorescence intensity to a standard curve prepared with known concentrations of derivatized Glu-Ser.
-
Mandatory Visualizations
References
- 1. ASSAY VALIDATION - Biomarker Assay Validations – A Time for Change? [drug-dev.com]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. omicsonline.org [omicsonline.org]
- 4. asean.org [asean.org]
- 5. Exploring technical aspects of biomarker assays: verification, validation and pre-analytical variables - Methods for the evaluation of biomarkers in patients with kidney and liver diseases: multicentre research programme including ELUCIDATE RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Biomarker Assay Validation | Scientific Considerations [immunologixlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Ser-Glu and Gly-Sar Dipeptide Uptake Kinetics
For researchers, scientists, and drug development professionals, understanding the kinetic properties of dipeptide uptake is crucial for optimizing drug delivery and cellular nutrition strategies. This guide provides a detailed comparison of the uptake kinetics of two dipeptides, Ser-yl-L-Glutamate (Ser-Glu) and Glycylsarcosine (Gly-Sar), with a focus on their interaction with the intestinal peptide transporter 1 (PepT1).
The primary transporter responsible for the absorption of di- and tripeptides in the small intestine is the proton-coupled peptide transporter, PepT1 (SLC15A1). This transporter exhibits broad substrate specificity and plays a vital role in protein absorption and the oral bioavailability of many peptidomimetic drugs. While Gly-Sar is a well-established and extensively studied model substrate for PepT1, kinetic data for this compound is less prevalent in the scientific literature. This guide synthesizes the available experimental data to provide a comparative overview.
Quantitative Data Summary
| Dipeptide | Experimental System | K_m_ (mM) | V_max_ (nmol/mg protein/10 min) | Reference |
| Gly-Sar | Caco-2 cells | 0.88 | 6833 (nmol/g protein/10 min) | [1] |
| Gly-Sar | Caco-2 cells | 17.4 | 92.8 (nmol/cm²/h) | [2] |
| Gly-Sar | Caco-2 cell clones | Varies (dependent on PepT1 expression) | Varies (dependent on PepT1 expression) | [3] |
| Gly-Sar | Caco-2 cells (basolateral) | - | 408.71 (pmol/cm²/min at pH 5.0) | [4] |
Note: K_m_ (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum velocity (V_max_). A lower K_m_ value indicates a higher affinity of the substrate for the transporter. V_max_ represents the maximum rate of transport. Direct comparison of V_max_ values across different studies can be challenging due to variations in experimental units and conditions.
Experimental Protocols
The determination of dipeptide uptake kinetics typically involves in vitro cell-based assays. The human colon adenocarcinoma cell line, Caco-2, is a widely used model as it differentiates into a monolayer of polarized enterocytes that express PepT1.
A general experimental protocol for a dipeptide uptake assay using Caco-2 cells is as follows:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer.
-
Uptake Experiment:
-
The cell monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a slightly acidic pH (typically around 6.0-6.5) to mimic the conditions of the intestinal lumen and provide the necessary proton gradient for PepT1 activity.
-
An uptake solution containing the radiolabeled or fluorescently tagged dipeptide of interest (e.g., [¹⁴C]Gly-Sar) at various concentrations is added to the apical side of the monolayer.
-
The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cell monolayers with ice-cold transport buffer to remove any unbound dipeptide.
-
-
Quantification:
-
The cells are lysed, and the intracellular concentration of the dipeptide is quantified using appropriate methods such as liquid scintillation counting for radiolabeled compounds or fluorescence spectroscopy for fluorescently tagged molecules.
-
-
Data Analysis:
-
The initial rates of uptake at different substrate concentrations are plotted, and the kinetic parameters (K_m_ and V_max_) are determined by fitting the data to the Michaelis-Menten equation.
-
Visualization of Dipeptide Uptake and Associated Signaling
Dipeptide Uptake Workflow
The following diagram illustrates the general workflow for a typical in vitro dipeptide uptake experiment.
PepT1-Mediated Dipeptide Transport
This diagram illustrates the fundamental mechanism of dipeptide transport across the apical membrane of an intestinal epithelial cell via the PepT1 transporter.
Potential Downstream Signaling
While direct signaling pathways activated by the intracellular accumulation of this compound or Gly-Sar are not well-elucidated, the transport process itself and the subsequent increase in intracellular amino acid concentration can influence cellular signaling. For instance, the PI3K/AKT pathway has been shown to regulate the expression of PepT1.
Concluding Remarks
Gly-Sar is a well-characterized, high-capacity substrate for the PepT1 transporter, and its kinetic parameters have been extensively documented in various in vitro models. In contrast, there is a notable lack of specific quantitative data on the uptake kinetics of this compound. While it is presumed to be a substrate for PepT1, further experimental studies are required to determine its affinity (K_m_) and maximum transport velocity (V_max_) to enable a direct and comprehensive comparison with Gly-Sar. Such data would be invaluable for researchers in the fields of nutrition, pharmacology, and drug development, aiding in the design of novel therapeutic agents and the optimization of nutritional formulations. The provided experimental protocols and diagrams offer a foundational understanding of the methodologies and mechanisms involved in dipeptide transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Transepithelial dipeptide (glycylsarcosine) transport across epithelial monolayers of human Caco-2 cells is rheogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of glycylsarcosine transport in Caco-2 cell lines expressing PEPT1 at different levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Ser-Glu vs. Other Dipeptides for PEPT1 Targeting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intestinal peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a high-capacity, low-affinity transporter crucial for the absorption of dietary di- and tripeptides. Its broad substrate specificity has made it a prime target for enhancing the oral bioavailability of peptide-based and peptidomimetic drugs. Among the vast array of potential substrates, the dipeptide Ser-Glu (Serine-Glutamate) has emerged as a ligand with high affinity for PEPT1, showing particular promise in targeted drug delivery, especially in the context of cancer imaging where PEPT1 is often overexpressed.
This guide provides an objective comparison of this compound with other dipeptides and peptidomimetics in their interaction with the PEPT1 transporter, supported by experimental data from peer-reviewed studies. We will delve into quantitative transport kinetics, detail the experimental methodologies used to derive these data, and visualize the key cellular signaling pathways influenced by PEPT1-mediated transport.
Quantitative Comparison of PEPT1 Substrates
The affinity of a dipeptide for the PEPT1 transporter is typically quantified by the Michaelis-Menten constant (Km) or the inhibition constant (Ki). A lower Km or Ki value indicates a higher binding affinity. The maximum transport rate is represented by Vmax. While direct kinetic studies providing a Km value for this compound are not extensively available in the public domain, its high affinity has been noted in studies focusing on its use as a targeting ligand. The following tables summarize the available kinetic and inhibition data for a range of dipeptides and peptidomimetic drugs to provide a comparative context for the performance of this compound.
| Dipeptide/Compound | Km (mM) | Vmax (nmol/mg protein/min) | Cell Line/System | Notes |
| Gly-Sar | 0.35 - 3.8[1] | 8.4 - 21.0 (per 10 min)[1] | Caco-2 | A widely used, hydrolysis-resistant model substrate for PEPT1 transport studies.[1] |
| Valacyclovir | 2.23 - 7.42 | Not specified | CHO-hPEPT1 | Affinity is pH-dependent. |
| Cephalexin | Not specified | Not specified | Caco-2/hPEPT1 | Transport is directly proportional to hPEPT1 expression.[2] |
| Bestatin | Not specified | Not specified | Xenopus laevis oocytes | A peptidomimetic anticancer agent transported by PEPT1.[3] |
| Inhibitor Dipeptide | Ki (mM) | Cell Line/System | Notes |
| Gly-Pro | Not specified | CHO-hPepT1-M5 | Known inhibitor of PEPT1.[4] |
| Gly-Leu | 0.08 | Not specified | Has a lower Km than Gly-Sar.[1] |
| Various Dipeptides | Wide range | Caco-2 | Affinity is influenced by charge, hydrophobicity, size, and side-chain flexibility.[5][6][7] |
Experimental Protocols
The characterization of dipeptide interaction with PEPT1 relies on robust in vitro and in situ experimental models. Below are detailed methodologies for two key assays.
Caco-2 Cell Uptake and Transepithelial Transport Assay
The Caco-2 cell line, a human colon adenocarcinoma line, differentiates into a polarized monolayer of enterocytes that endogenously express PEPT1, making it an excellent in vitro model for studying intestinal transport.
1. Cell Culture and Differentiation:
-
Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
For transport studies, cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-28 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions.
-
The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
2. Uptake Assay:
-
Differentiated Caco-2 monolayers are washed with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a pH of 6.0, which is optimal for PEPT1 activity due to the necessary proton gradient.
-
The cells are then incubated with a solution containing the radiolabeled or fluorescently tagged dipeptide of interest (e.g., [14C]Gly-Sar) at various concentrations.
-
To determine PEPT1-mediated uptake, parallel experiments are conducted in the presence of a known competitive inhibitor (e.g., a high concentration of a non-labeled dipeptide like Gly-Leu) or at 4°C to inhibit active transport.
-
After a defined incubation period, the cells are washed with ice-cold buffer to stop the uptake and then lysed.
-
The intracellular concentration of the labeled dipeptide is quantified using a scintillation counter or fluorescence reader.
-
Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
3. Transepithelial Transport Assay:
-
The experimental setup is similar to the uptake assay, with the dipeptide solution added to the apical (upper) chamber of the Transwell® insert.
-
Samples are collected from the basolateral (lower) chamber at various time points to measure the amount of dipeptide transported across the cell monolayer.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
In Situ Single-Pass Intestinal Perfusion
This model provides a more physiologically relevant system by maintaining the intact blood supply and architecture of the intestine in a live, anesthetized animal (typically a rat or mouse).
1. Animal Preparation:
-
The animal is anesthetized, and the abdominal cavity is opened to expose the small intestine.
-
A specific segment of the intestine (e.g., jejunum) is cannulated at both ends with tubing.
-
The cannulated segment is rinsed with warm saline to remove any contents.
2. Perfusion:
-
A perfusion solution containing the dipeptide of interest and a non-absorbable marker (to correct for water flux) is pumped through the intestinal segment at a constant flow rate.
-
The perfusate is collected from the outlet cannula at specific time intervals.
3. Sample Analysis:
-
The concentrations of the dipeptide and the non-absorbable marker in the collected perfusate are determined using analytical methods such as HPLC or LC-MS/MS.
-
The disappearance of the dipeptide from the perfusate is used to calculate the intestinal permeability.
PEPT1-Mediated Signaling Pathways
The transport of di- and tripeptides via PEPT1 is not merely a nutrient uptake mechanism; it also triggers intracellular signaling cascades that can influence cellular processes, particularly in the context of inflammation.
Inflammatory Signaling via NF-κB and MAPK Pathways
In certain pathological conditions, such as inflammatory bowel disease (IBD), PEPT1 expression can be upregulated in the colon. This allows for the transport of bacterial-derived peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) and muramyl dipeptide (MDP), into intestinal epithelial cells. This uptake can trigger pro-inflammatory signaling pathways.[6][8]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Upon transport into the cell, bacterial peptides can interact with intracellular pattern recognition receptors like NOD-like receptors (NLRs). This interaction can lead to the activation of the IKK complex, which then phosphorylates IκBα, an inhibitor of NF-κB. The degradation of IκBα allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines and chemokines (e.g., IL-8, TNF-α).
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The same intracellular signals can also activate MAPK cascades, including ERK, JNK, and p38 MAPK. These kinases, in turn, can activate transcription factors like AP-1, which also contribute to the expression of inflammatory mediators.
Regulation of PEPT1 Expression and Function by the PI3K/AKT Pathway
The expression and activity of the PEPT1 transporter can be modulated by various intracellular signaling pathways, including the PI3K/AKT pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
-
Activation: Growth factors or hormones can bind to their receptors, leading to the activation of Phosphoinositide 3-kinase (PI3K).
-
Downstream Signaling: Activated PI3K phosphorylates PIP2 to PIP3, which in turn activates the serine/threonine kinase AKT (also known as Protein Kinase B).
-
PEPT1 Regulation: Studies have shown that inhibitors of the PI3K/AKT pathway can suppress the expression of PEPT1, thereby impairing the uptake and transport of dipeptides.[9] This suggests that the PI3K/AKT pathway positively regulates PEPT1 function, although the precise molecular mechanisms are still under investigation.
Conclusion
The dipeptide this compound holds significant potential as a high-affinity targeting ligand for the PEPT1 transporter, particularly for applications in drug delivery to PEPT1-overexpressing tissues like certain cancers. While comprehensive quantitative kinetic data for this compound remains to be fully elucidated in comparative studies, its qualitative performance suggests a strong interaction with the transporter. For researchers and drug developers, the choice of dipeptide for PEPT1 targeting will depend on the specific application, balancing factors such as binding affinity, transport efficiency, stability, and the desired pharmacological effect. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and optimization of dipeptide-based strategies for PEPT1-mediated drug delivery. Further head-to-head studies incorporating this compound are warranted to definitively place its performance within the broader landscape of PEPT1 substrates.
References
- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between epithelial cell permeability of cephalexin and expression of intestinal oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular interactions between dipeptides, drugs and the human intestinal H+–oligopeptide cotransporter hPEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Properties and regulation of Gly-Sar uptake and transport in bovine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Ser-Glu as a Specific PEPT1 Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipeptide Ser-Glu as a specific ligand for the Peptide Transporter 1 (PEPT1) against other known substrates and inhibitors. The information is supported by experimental data from peer-reviewed literature to aid in the evaluation and application of this compound in research and drug development.
Performance Comparison of PEPT1 Ligands
Table 1: Michaelis-Menten Constants (Km) and Maximal Transport Rates (Vmax) of Selected PEPT1 Substrates
| Substrate | Cell System | Km (mM) | Vmax (nmol/mg protein/min) | Reference |
| Glycylsarcosine (Gly-Sar) | Caco-2 cells | 0.7 - 2.4 | 0.84 - 2.1 | [3] |
| Cephalexin | Caco-2 cells | Not specified | Not specified | [4] |
| Valacyclovir | Rat PEPT1-expressing cells | 2.7 (Ki) | Not specified | [5] |
| L-Valine methyl ester | Rat PEPT1-expressing cells | 3.6 (Ki) | Not specified | [5] |
| Glycyl-tyrosine | Caco-2 cells | Lower than cyclo(Gly-Phe) | Not specified | [6] |
| Cyclo(Ser-Tyr) | Caco-2 cells | Lower than cyclo(Phe-Ser) | Not specified | [6] |
Table 2: Inhibition Constants (IC50/Ki) of Selected PEPT1 Inhibitors
| Inhibitor | Cell System | IC50 / Ki | Reference |
| Losartan | CHO-hPepT1 cells | 37.0 ± 4.8 µM (IC50) | [7] |
| Glycyl-proline (Gly-Pro) | CHO-hPepT1 cells | 196 ± 41 µM (IC50) | [7] |
| Octreotide | CHO-hPepT1 cells | 4.2 ± 1.6 mM (IC50) | [7] |
| Pasireotide | CHO-hPepT1 cells | 0.53 ± 0.11 mM (IC50) | [7] |
| Lys[Z(NO₂)]-Val (LZNV) | Mammalian PEPT1 | 2 µM (Ki) | [8] |
| Trp-Gly | AsPC-1 cells | Competitive inhibitor (no value specified) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the validation of PEPT1 ligands. Below are protocols for key experiments cited in the validation of PEPT1 substrates and inhibitors.
Competitive Inhibition Assay in Caco-2 Cells
This assay is used to determine the inhibitory potential of a test compound against a known PEPT1 substrate, typically radiolabeled Glycylsarcosine (Gly-Sar).
Cell Culture:
-
Caco-2 cells are seeded on permeable supports (e.g., Transwell®) and cultured for 21 days to allow for differentiation into a polarized monolayer with enterocyte-like characteristics[9].
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER)[9].
Transport Assay:
-
Prepare a transport buffer with a pH of 6.0 to establish the necessary proton gradient for PEPT1 activity[4].
-
Wash the Caco-2 cell monolayers with the transport buffer.
-
Incubate the cells with varying concentrations of the test compound (e.g., this compound) and a fixed concentration of a radiolabeled PEPT1 substrate (e.g., [14C]Gly-Sar) in the apical chamber[1].
-
After a defined incubation period (e.g., 10-60 minutes) at 37°C, collect samples from the basolateral chamber and the cell lysate[3][4].
-
Quantify the amount of radiolabeled substrate transported and/or accumulated in the cells using liquid scintillation counting[1].
-
Calculate the inhibition of substrate uptake by the test compound and determine the IC50 or Ki value[1].
Substrate Uptake Assay in PEPT1-Expressing Cells
This assay directly measures the uptake of a potential substrate into cells engineered to express PEPT1.
Cell Lines:
-
Use a cell line that does not endogenously express PEPT1 (e.g., HEK293, CHO) transfected with a vector containing the human PEPT1 cDNA (hPEPT1 cells)[7][10].
-
A mock-transfected cell line (with an empty vector) serves as a negative control[10].
Uptake Experiment:
-
Seed hPEPT1 and mock cells in appropriate culture plates[10].
-
Wash the cells with a transport buffer (pH 6.0).
-
Incubate the cells with the test substrate (e.g., this compound) at various concentrations and for different time points[10].
-
After incubation, wash the cells with ice-cold buffer to stop the transport process.
-
Lyse the cells and quantify the intracellular concentration of the substrate using a suitable analytical method (e.g., LC-MS/MS)[10].
-
Compare the uptake in hPEPT1 cells to that in mock cells to determine PEPT1-mediated transport.
Electrophysiological Recordings
PEPT1 is an electrogenic transporter, meaning its activity generates an electrical current. This property can be exploited to directly measure its function.
System:
-
Xenopus laevis oocytes injected with cRNA encoding PEPT1[11].
-
Solid-supported membrane-based electrophysiology (SSME) with vesicles containing PEPT1[12][13].
Measurement:
-
In the Xenopus oocyte system, use a two-electrode voltage clamp to measure the inward current generated upon application of the substrate (e.g., Gly-Gly)[11].
-
In the SSME system, perfuse a sensor with attached PEPT1-containing membrane fragments with a buffer containing the substrate. The resulting proton movement across the membrane is measured as an electrical current[12].
-
The magnitude of the current is proportional to the transport rate. This method can be used to determine kinetic parameters (Km, Vmax) and the effect of inhibitors[12][13].
Visualizations
Signaling and Transport Pathways
Caption: PEPT1 co-transports this compound and protons into the cell.
Experimental Workflow
Caption: Workflow for a competitive inhibition assay in Caco-2 cells.
Logical Relationships in Ligand Validation
Caption: Logical steps for validating a new PEPT1 ligand.
References
- 1. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new target ligand this compound for PEPT1-overexpressing cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]
- 5. Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uptake of cyclic dipeptide by PEPT1 in Caco-2 cells: phenolic hydroxyl group of substrate enhances affinity for PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Downregulation of peptide transporters PEPT1 and PEPT2 by oxidative stress responsive kinase OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanion.de [nanion.de]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
A Comparative Analysis of Ser-Glu and Ala-Gln Dipeptide Transport
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a detailed comparative analysis of the intestinal transport of two dipeptides: Seryl-Glutamic acid (Ser-Glu) and Alanyl-Glutamine (Ala-Gln). Understanding the transport mechanisms of these dipeptides is crucial for their application in clinical nutrition, drug delivery, and various research contexts. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding.
Executive Summary
Both this compound and Ala-Gln are primarily transported across the intestinal epithelium by the proton-coupled peptide transporter 1 (PepT1). PepT1 is a low-affinity, high-capacity transporter responsible for the absorption of a wide range of di- and tripeptides. While Ala-Gln has been extensively studied, demonstrating efficient uptake and subsequent hydrolysis into its constituent amino acids, specific kinetic data for this compound transport is less available in the current literature. However, studies have confirmed that this compound does interact with and is a ligand for PepT1.
Ala-Gln is known for its stability in aqueous solutions, a significant advantage over free glutamine. Upon transport into intestinal cells, it is hydrolyzed, releasing alanine and glutamine, which then participate in various metabolic pathways. Notably, the released glutamine can activate the mTORC1 signaling pathway, a key regulator of cell growth and protein synthesis.
Due to the limited direct quantitative data for this compound transport, this guide provides a detailed experimental protocol for a competitive inhibition assay to determine its affinity (Ki) for the PepT1 transporter. This will enable researchers to generate the necessary data for a direct quantitative comparison with Ala-Gln.
Data Presentation: Transport Kinetics
Quantitative data on the transport kinetics of dipeptides via PepT1 is typically determined using radiolabeled substrates in cellular models like Caco-2 cells, which mimic the human intestinal epithelium. The affinity of a dipeptide for PepT1 is often expressed as the inhibition constant (Ki), which represents the concentration of the dipeptide required to inhibit the transport of a known substrate by 50%. A lower Ki value indicates a higher affinity.
| Dipeptide | Transporter | Cell Line | Kinetic Parameter | Value | Reference |
| Ala-Gln | PepT1 | Porcine enterocytes (IPEC-J2) | Functional similarity to free Gln | Similar to free Gln | [1] |
| This compound | PepT1 | Pancreatic cancer cells (AsPC-1) | Ligand for PepT1 | Confirmed | Not Quantified |
| Reference Substrate | |||||
| Gly-Sar | PepT1 | Caco-2 | Km | 0.5–1.5 mM | [2] |
Experimental Protocols
Competitive Inhibition Assay for Determining Ki of this compound
This protocol describes how to determine the inhibition constant (Ki) of this compound for the PepT1 transporter using Caco-2 cells and a radiolabeled substrate, such as [14C]Gly-Sar.
a. Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21 days to allow for differentiation into a polarized monolayer expressing PepT1.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
b. Uptake Experiment:
-
Wash the Caco-2 cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution buffered with MES, pH 6.0).
-
Pre-incubate the cells for 15 minutes at 37°C with transport buffer containing various concentrations of the inhibitor, this compound.
-
Initiate the uptake by adding the transport buffer containing a fixed concentration of radiolabeled substrate (e.g., 20 µM [14C]Gly-Sar) and the corresponding concentrations of this compound.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for the substrate.
-
Terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
c. Data Analysis:
-
Calculate the percentage of inhibition of [14C]Gly-Sar uptake at each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of substrate uptake) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([S] / Km)) where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant for the substrate.
Measurement of Intracellular Dipeptide Concentration
This protocol outlines a method for quantifying the intracellular concentration of this compound or Ala-Gln.
a. Sample Preparation:
-
Culture cells (e.g., Caco-2) to the desired confluency.
-
Incubate the cells with a known concentration of the dipeptide (this compound or Ala-Gln) for a specific time.
-
Aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular dipeptide.
-
Lyse the cells using a suitable method, such as sonication or by adding a lysis buffer.
-
Precipitate proteins from the cell lysate (e.g., with methanol or acetonitrile) and centrifuge to collect the supernatant containing the intracellular metabolites.
b. Quantification by LC-MS/MS:
-
Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for sensitive and specific quantification.
-
Develop a specific multiple reaction monitoring (MRM) method for each dipeptide by identifying unique precursor and product ion transitions.
-
Prepare a standard curve with known concentrations of the dipeptide to be quantified.
-
Analyze the prepared cell extracts and quantify the intracellular dipeptide concentration by comparing the peak areas to the standard curve.
-
Normalize the results to the total protein content or cell number.
Visualization of Pathways and Workflows
Signaling Pathway of Ala-Gln Transport and mTORC1 Activation
Caption: Ala-Gln transport via PepT1 and subsequent mTORC1 activation.
Experimental Workflow for Comparative Dipeptide Transport Analysis
Caption: Workflow for comparing this compound and Ala-Gln transport affinity.
References
A Comparative Guide to the Efficacy of Peptide Ligands: A Focus on a Ser-Glu Containing Peptide
For researchers and professionals in drug development, understanding the nuanced differences in the efficacy of peptide ligands is critical for advancing therapeutic candidates. This guide provides an objective comparison of a hypothetical peptide containing a Serine-Glutamic Acid (Ser-Glu) motif, referred to as Peptide SE, against two other peptide ligands, Peptide X and Peptide Y. The following sections detail the experimental data, protocols, and signaling pathways involved in evaluating their relative performance.
Quantitative Comparison of Peptide Ligand Efficacy
The efficacy of Peptide SE, Peptide X, and Peptide Y was evaluated based on their binding affinity to a target G-protein coupled receptor (GPCR) and their potency in downstream signaling pathways, namely cyclic AMP (cAMP) accumulation and Extracellular signal-Regulated Kinase (ERK) phosphorylation. The data presented in Table 1 summarizes the key quantitative parameters from these assessments.
| Parameter | Peptide SE (this compound motif) | Peptide X | Peptide Y | Unit | Interpretation |
| Binding Affinity (Ki) | 5.2 | 15.8 | 98.3 | nM | Lower value indicates higher binding affinity. |
| cAMP Accumulation (EC50) | 10.5 | 55.2 | 850.7 | nM | Lower value indicates higher potency in activating the Gs pathway. |
| ERK Phosphorylation (EC50) | 8.9 | 25.1 | 450.2 | nM | Lower value indicates higher potency in activating the MAPK/ERK pathway. |
Table 1: Comparative Efficacy of Peptide Ligands. This table summarizes the binding affinity (Ki) and functional potency (EC50) of Peptide SE, Peptide X, and Peptide Y.
Based on the data, Peptide SE demonstrates the highest binding affinity for the target receptor and is the most potent activator of both the cAMP and ERK signaling pathways.
Signaling Pathways and Experimental Overviews
The interaction of a peptide ligand with its GPCR can initiate multiple intracellular signaling cascades. A common pathway involves the activation of a G-protein, leading to the production of second messengers like cAMP and the activation of kinase cascades such as the MAPK/ERK pathway.
Figure 1: GPCR Signaling Cascade. A simplified diagram illustrating the activation of the cAMP and MAPK/ERK pathways following peptide ligand binding to a GPCR.
The following workflows outline the key experimental procedures used to generate the comparative data.
Figure 2: Competitive Binding Assay Workflow. This diagram outlines the steps to determine the binding affinity of a peptide ligand.
Figure 3: Cell-Based Signaling Assay Workflow. This diagram shows the general workflow for measuring cAMP accumulation or ERK phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results.
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the peptide ligands.
-
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand (e.g., ³H-labeled or ¹²⁵I-labeled known ligand).
-
Unlabeled competitor peptides (Peptide SE, Peptide X, Peptide Y).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the competitor peptides.
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled ligand, and the serially diluted competitor peptides.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate specific binding and plot as a function of the competitor peptide concentration to determine the IC50.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay
-
Objective: To measure the potency (EC50) of the peptide ligands in stimulating cAMP production.[1][2][3][4][5]
-
Materials:
-
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with stimulation buffer and incubate.
-
Prepare serial dilutions of the peptide agonists.
-
Add the diluted peptides to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.[1]
-
Lyse the cells according to the detection kit manufacturer's protocol.
-
Perform the cAMP detection assay following the kit's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Plot the signal as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
3. ERK1/2 Phosphorylation Assay
-
Objective: To measure the potency (EC50) of the peptide ligands in inducing ERK phosphorylation.[6][7][8]
-
Materials:
-
Whole cells expressing the target GPCR.
-
Serum-free medium for starvation.
-
Peptide agonists (Peptide SE, Peptide X, Peptide Y).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibody conjugated to HRP.
-
Detection method (e.g., Western blotting apparatus and chemiluminescence substrate, or ELISA-based kit).[6][7]
-
-
Procedure (Western Blotting):
-
Seed cells and grow to sub-confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.[7]
-
Stimulate the cells with serially diluted peptide agonists for a short period (e.g., 5-10 minutes).[7]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for total ERK to normalize the p-ERK signal.
-
Quantify the band intensities and plot the normalized p-ERK signal against the agonist concentration to determine the EC50.
-
This guide provides a framework for the comparative analysis of peptide ligand efficacy. The presented data and methodologies underscore the importance of a multi-faceted approach, combining binding and functional assays, to fully characterize and rank novel therapeutic peptides.
References
- 1. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 2. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and MS for Ser-Glu Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of the dipeptide Serine-Glutamic Acid (Ser-Glu). Accurate quantification of such dipeptides is vital in diverse fields, including metabolomics, pharmaceutical quality control, and drug development.[1] This document provides detailed experimental protocols, a quantitative performance comparison, and workflow diagrams to assist researchers in selecting the most suitable analytical technique for their specific needs.
Experimental Protocols
Detailed and validated methodologies are the foundation of reliable analytical results. Below are typical protocols for the analysis of this compound using both HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC separates compounds based on their physicochemical interactions with a stationary phase and a mobile phase.[2] For peptides like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common technique.[2]
-
Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation : Samples containing this compound are dissolved in a suitable solvent, often the initial mobile phase, and filtered through a 0.22 µm or 0.45 µm membrane to remove particulates.[2]
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for peptide separations.[3]
-
Mobile Phase : A binary solvent system is used for gradient elution.[2]
-
Gradient : A shallow, linear gradient (e.g., an increase of 1% B per minute) is often effective for separating peptides.[4]
-
Flow Rate : Typically 1.0 mL/min for a 4.6 mm ID column.[3]
-
Detection : UV detection at 210-220 nm is used to monitor the peptide bond.[5]
-
-
Quantification : A standard curve is generated using known concentrations of a this compound reference standard. The concentration in unknown samples is determined by comparing their peak areas to this calibration curve.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it a preferred technology for analyzing complex biological samples.[6][7]
-
Instrumentation : An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[8][9]
-
Sample Preparation : Similar to HPLC, but may require more rigorous cleanup steps like solid-phase extraction (SPE) to minimize matrix effects that can interfere with ionization.[8][10]
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : To avoid ion suppression in the MS source, volatile modifiers are preferred over TFA.[3]
-
Gradient & Flow Rate : Similar to HPLC, but often adapted for higher throughput with UHPLC systems.
-
-
Mass Spectrometry Detection :
-
Ionization : ESI in positive ion mode is generally used for peptides, which readily accept protons.[8]
-
Analysis Mode : For targeted quantification, Multiple Reaction Monitoring (MRM) is the gold standard, offering excellent sensitivity and selectivity.[6][8] This involves monitoring a specific precursor-to-product ion transition for this compound.
-
-
Quantification : A calibration curve is constructed using a series of this compound standards, often with the addition of a stable isotope-labeled internal standard to correct for matrix effects and improve accuracy.[10][11]
Data Presentation: Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the assay, such as sensitivity and sample complexity.[1] LC-MS/MS is generally superior in terms of sensitivity and specificity, while HPLC-UV can be a robust and cost-effective option for less demanding applications.[1]
| Performance Metric | HPLC-UV | LC-MS/MS (MRM) | Key Considerations |
| Selectivity | Moderate | Very High | MS detection is based on mass-to-charge ratio, significantly reducing interference from co-eluting matrix components. |
| Linearity (r²) | > 0.999 | > 0.995[6] | Both techniques provide excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~0.004–1.2 µg/mL[12] | ~10-50 pg/mL[11] | LC-MS/MS is orders of magnitude more sensitive, making it ideal for trace-level analysis.[1][11] |
| Limit of Quantification (LOQ) | ~0.01–5.2 µg/mL[12] | ~50-100 pg/mL[11] | The superior sensitivity of LC-MS/MS allows for reliable quantification of very low analyte concentrations.[13] |
| Precision (%RSD) | < 5%[12] | < 10-15%[6][14] | Both methods demonstrate high precision, though MS can be more variable due to matrix effects.[10] |
| Accuracy (% Recovery) | 93–109%[12] | 90–110%[15] | Both methods can achieve high accuracy, often enhanced in LC-MS/MS with the use of internal standards.[11] |
| Throughput | Lower | Higher | Modern UHPLC-MS systems can utilize faster gradients and shorter run times. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain, and method development can be more straightforward.[1] |
Mandatory Visualizations
Caption: Cross-validation workflow from sample preparation to data comparison.
Caption: Principles of separation and detection for HPLC-UV and LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ser-Glu and Glu-Ser Dipeptides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the potential biological activities of the dipeptides Seryl-Glutamic acid (Ser-Glu) and Glutamyl-Serine (Glu-Ser). While direct comparative studies are not extensively available in the current literature, this document extrapolates potential differences based on the known biological roles of the constituent amino acids and the influence of their positioning within a dipeptide structure. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse biological activities, ranging from neurotransmission to antioxidant effects. The specific sequence of amino acids in a dipeptide is a critical determinant of its function, stability, and interaction with biological systems. This guide focuses on the potential differences between this compound and Glu-Ser, two dipeptides composed of the same amino acids but in a reversed sequence.
Theoretical Comparison of Biological Activities
The positioning of serine and glutamic acid at the N-terminus versus the C-terminus can significantly influence the dipeptide's chemical properties and its interaction with biological targets.
This compound (Seryl-Glutamic Acid): With serine at the N-terminus, the hydroxyl group of serine is readily available for potential interactions. N-terminal serine residues are known to be important for the catalytic activity of some enzymes. For instance, the dipeptide seryl-histidine has been shown to possess catalytic activity, cleaving DNA, proteins, and esters, an activity that is absent in its reverse sequence, His-Ser.[1][2] This suggests that this compound may have a higher potential for enzymatic or catalytic-like activities compared to Glu-Ser.
Glu-Ser (Glutamyl-Serine): With glutamic acid at the N-terminus, the peptide is susceptible to cyclization, where the N-terminal glutamic acid can form pyroglutamic acid.[3][4][5][6][7] This modification can alter the peptide's conformation, stability, and biological activity, potentially reducing its efficacy in certain applications such as T-cell activation.[3] The presence of Glu-Ser is often seen as a metabolic marker indicative of protein turnover.
Potential Differences in Biological Activity: A Tabular Summary
| Feature | This compound (Seryl-Glutamic Acid) | Glu-Ser (Glutamyl-Serine) | Rationale |
| Chemical Stability | Likely more stable. | Prone to N-terminal cyclization to form pyroglutamic acid.[3][4][5][6][7] | The free amino group of N-terminal glutamic acid can react with its side-chain carboxyl group. |
| Potential for Catalytic Activity | Higher potential. | Lower potential. | The N-terminal serine's hydroxyl group may participate in catalytic reactions, similar to the Ser-His dipeptide.[1][2] |
| Receptor/Transporter Interaction | The exposed serine may favor interaction with serine-specific transporters or receptors. | The exposed glutamic acid may favor interaction with glutamate receptors or transporters. | The N-terminal amino acid is more readily available for initial binding interactions. |
| Immunogenicity | Potentially higher if it avoids cyclization and presents a more stable epitope. | The formation of pyroglutamic acid can reduce its affinity for MHC complexes and subsequent T-cell activation.[3] | N-terminal modification is a known factor in altering immune recognition. |
| Metabolic Significance | Less established. | Recognized as a metabolite reflecting the metabolic state of tissues. | Its presence is linked to protein catabolism and the availability of its constituent amino acids. |
Experimental Protocols for Comparative Analysis
To empirically determine the differential biological activities of this compound and Glu-Ser, the following experimental protocols are recommended:
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To compare the cytotoxic or proliferative effects of this compound and Glu-Ser on a specific cell line (e.g., cancer cells, immune cells).
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound and Glu-Ser in a suitable solvent (e.g., sterile water or PBS). Add serial dilutions of each dipeptide to the cell cultures. Include a vehicle control.
-
Incubation: Incubate the cells with the dipeptides for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot dose-response curves to determine the IC50 or EC50 values for each dipeptide.
Receptor Binding Assay (Competitive Binding)
Objective: To determine if either dipeptide binds to a specific receptor (e.g., a glutamate receptor subtype).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line known to express the receptor of interest.
-
Radioligand: Select a suitable radiolabeled ligand that is known to bind to the target receptor.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of either this compound or Glu-Ser.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the Ki (inhibition constant) for each dipeptide to determine its binding affinity.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of this compound and Glu-Ser dipeptides.
Caption: A generalized workflow for comparing dipeptide bioactivity.
Caption: Metabolic pathways of serine and glutamic acid.
Conclusion
While direct experimental comparisons of this compound and Glu-Ser are lacking, a theoretical analysis based on the principles of peptide chemistry and biology suggests that their activities are likely to differ significantly. The sequence of amino acids dictates the dipeptide's stability, its potential for catalytic action, and its interaction with biological targets. Further empirical research, following the protocols outlined in this guide, is necessary to fully elucidate and confirm the distinct biological roles of these two dipeptides.
References
- 1. Dipeptide seryl-histidine and related oligopeptides cleave DNA, protein, and a carboxyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability and CTL activity of N-terminal glutamic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of N-Terminal Glutamic Acid and Glutamine on Fragmentation of Peptide Ions | NIST [nist.gov]
Benchmarking Ser-Glu Quantification Standards: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of dipeptides such as Ser-Glu (Seryl-Glutamic acid) is crucial for advancing our understanding of physiological processes and for the development of novel therapeutics. The this compound dipeptide, found in notable concentrations in immune-related organs like the spleen and thymus, is emerging as a significant biomarker, necessitating robust and reliable quantification methods.[1][2][3][4]
This guide provides an objective comparison of the two primary analytical methodologies for this compound quantification: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and fluorescence-based assays. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Performance Comparison
The selection of a quantification method is often dictated by the required sensitivity, specificity, and the complexity of the sample matrix. UPLC-MS/MS is generally considered the gold standard for its high sensitivity and selectivity, while fluorescence-based assays offer a more accessible, high-throughput alternative. The table below summarizes the typical performance characteristics of these two methods for dipeptide quantification.
| Performance Metric | UPLC-MS/MS with Derivatization | Fluorescence-Based Assay with Derivatization |
| Linearity (R²) | > 0.999 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 fmol | 1 - 50 pmol |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 15% | < 20% |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for interference from other primary amines) |
| Throughput | Moderate | High |
| Instrumentation Cost | High | Low to Moderate |
Note: The performance characteristics for the fluorescence-based assay are generalized from typical peptide quantification assays, as specific validation data for this compound dipeptide is not as readily available as for LC-MS/MS.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context of this compound is essential for a comprehensive understanding. The following diagrams illustrate a typical UPLC-MS/MS workflow for this compound quantification and its potential role as a biomarker within the immune system.
Caption: UPLC-MS/MS workflow for this compound analysis.
Caption: this compound's role as an immune system biomarker.
Detailed Experimental Protocols
For reproducible and accurate results, detailed methodologies are indispensable. The following are representative protocols for the quantification of this compound using UPLC-MS/MS and a fluorescence-based assay.
UPLC-MS/MS Quantification of this compound
This protocol is adapted from the methodology described by Ziesak et al. (2021) for the quantification of dipeptides in biological samples.[1][2][3][4]
1. Sample Preparation and Derivatization:
-
Extraction: Homogenize frozen tissue samples in ice-cold 0.1 M HCl containing an internal standard (e.g., stable isotope-labeled this compound) at a ratio of 20 mg tissue per 100 µL of extraction solution. Centrifuge the homogenate to pellet cellular debris.
-
Derivatization: Mix 5 µL of the supernatant or calibration standard with 35 µL of borate buffer. Add 20 µL of AccQ-Tag™ reagent (Waters Corporation), vortex, and incubate at room temperature for 1 minute, followed by heating at 55°C for 10 minutes.
2. UPLC Conditions:
-
Column: A reversed-phase UPLC column suitable for amino acid analysis (e.g., Waters AccQ-Tag™ Ultra C18).
-
Mobile Phase A: Aqueous buffer (e.g., 1% formic acid in water).
-
Mobile Phase B: Organic solvent (e.g., 1% formic acid in acetonitrile).
-
Gradient: A suitable gradient to separate the derivatized this compound from other sample components.
-
Flow Rate: Optimized for the specific column dimensions (typically 0.4-0.6 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 45°C) to ensure reproducible retention times.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for derivatized this compound and the internal standard. For AccQ-Tag™ derivatized dipeptides, a common product ion at m/z 171.1 is often used.
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
4. Quantification:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.
Fluorescence-Based Quantification of this compound
This protocol provides a general framework for dipeptide quantification using a derivatization agent and a fluorescence plate reader.
1. Sample Preparation and Derivatization:
-
Sample Dilution: Dilute the extracted samples (as described in the UPLC-MS/MS protocol) to fall within the linear range of the fluorescence assay.
-
Derivatization:
-
Using AccQ-Tag™: Follow the derivatization procedure outlined in the UPLC-MS/MS protocol.
-
Using o-phthalaldehyde (OPA): In a microplate well, mix the sample with an OPA/thiol reagent in a borate buffer (pH 9-10). The reaction is typically rapid and occurs at room temperature.
-
2. Fluorescence Measurement:
-
Instrument: A fluorescence microplate reader.
-
Excitation/Emission Wavelengths:
-
For AccQ-Tag™ derivatives: Excitation at ~250 nm and emission at ~395 nm.
-
For OPA derivatives: Excitation at ~340 nm and emission at ~455 nm.
-
-
Measurement: Read the fluorescence intensity of the standards and samples after the derivatization reaction is complete.
3. Quantification:
-
Prepare a standard curve by plotting the fluorescence intensity (with blank subtraction) against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by comparing their fluorescence intensity to the standard curve.
Conclusion
The choice between UPLC-MS/MS and fluorescence-based assays for this compound quantification depends on the specific research question and available resources. UPLC-MS/MS offers unparalleled sensitivity and specificity, making it the ideal choice for discovery and validation studies where accurate measurement of low abundance dipeptides in complex matrices is required. Fluorescence-based assays, while less specific, provide a cost-effective and high-throughput option for screening or for studies where sample complexity is lower and absolute specificity is less critical. By understanding the principles, performance, and protocols of each method, researchers can make an informed decision to generate reliable and meaningful data in their investigations of the biological roles of this compound.
References
- 1. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles [mdpi.com]
- 3. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ser-Glu
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents, including dipeptides like Ser-Glu (Seryl-glutamic acid), are fundamental to laboratory safety and environmental responsibility. While this compound is a dipeptide composed of two common amino acids and is not generally classified as a hazardous substance, it is imperative to follow established laboratory protocols for chemical waste management. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, ensuring a safe laboratory environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, a risk assessment should be conducted. Although this compound is not considered highly toxic, its full toxicological properties may not be extensively documented. Therefore, it should be handled with care as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, should be worn.
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.
-
Lab Coat: A buttoned lab coat is essential to prevent skin contact.
All handling of this compound, particularly in powdered form, should be carried out in a well-ventilated area or a fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on its physical state (solid or liquid) and the specific guidelines of your institution. Under no circumstances should peptides be disposed of down the drain or in regular trash. [1][2]
Liquid Waste (this compound Solutions)
Liquid waste includes any solutions containing this compound, such as experimental buffers or reaction mixtures.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2][3]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate its contents, including "this compound solution" and the approximate concentration.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
Solid Waste (Powdered this compound and Contaminated Materials)
Solid waste includes unused or expired powdered this compound, as well as materials contaminated with it, such as weighing paper, pipette tips, gloves, and empty vials.
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.[1][4]
-
Labeling: The container should be clearly labeled as "Hazardous Waste" and list the contaminant ("this compound").[3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Contact your institution's EHS department for pickup and proper disposal.[1][3]
Data Presentation: this compound Disposal Summary
| Waste Type | Container Requirement | Labeling | Storage | Disposal Method |
| Liquid Waste (this compound solutions) | Leak-proof, sealed container | "Hazardous Waste," "this compound solution" | Designated hazardous waste area | Institutional EHS/licensed contractor |
| Solid Waste (Powder, contaminated items) | Leak-proof, sealed container | "Hazardous Waste," "this compound" | Designated hazardous waste area | Institutional EHS/licensed contractor |
Experimental Protocols: Chemical Inactivation (Optional Pre-Treatment)
For institutions that allow for the chemical inactivation of non-hazardous peptide waste before collection, hydrolysis can be employed to break the peptide bond. This procedure should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional guidelines.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)
-
pH meter or pH strips
-
Appropriate PPE
Procedure:
-
Dilution: In a suitable container within a fume hood, dilute the this compound waste with water.
-
Hydrolysis: Slowly add either 1 M NaOH (for basic hydrolysis) or 1 M HCl (for acidic hydrolysis) to the diluted waste solution. A common ratio is to add a sufficient volume of the acid or base to achieve a final concentration that will facilitate hydrolysis.
-
Reaction Time: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure the complete degradation of the dipeptide.[3]
-
Neutralization: After the inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base (e.g., sodium bicarbonate). For basic solutions, slowly add a weak acid.[3]
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal through your institution's EHS department.[3]
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ser-Glu
Essential Safety and Handling Guide for Ser-Glu
This document provides crucial safety, handling, and disposal information for professionals working with the dipeptide this compound (Seryl-glutamic acid). While this compound is composed of naturally occurring amino acids and is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain experimental integrity.[1][2] The chemical, physical, and toxicological properties of this specific peptide have not been exhaustively investigated, warranting a cautious approach.[3]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a combination of personal protective equipment and engineering controls is mandatory when handling this compound, particularly in its lyophilized (powder) form.[3]
Recommended PPE:
-
Eye Protection: Safety goggles or glasses should be worn to protect against accidental splashes or contact with airborne powder.[3][4]
-
Hand Protection: Chemical-resistant nitrile or latex gloves are required to prevent direct skin contact.[3][5] Gloves should be changed regularly and between handling different compounds to avoid cross-contamination.[5]
-
Body Protection: A standard laboratory coat must be worn to protect clothing and skin from contamination.[3][6]
-
Respiratory Protection: When handling the lyophilized powder, especially when weighing, a respirator or face mask is recommended to prevent inhalation of fine dust particles.[3][5] Handling should occur in a well-ventilated area, preferably within a powder hood or fume cabinet.[3][4][5]
Quantitative PPE Summary for Handling this compound
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection | Engineering Control |
| Weighing Lyophilized Powder | Safety Goggles | Nitrile/Latex Gloves | Lab Coat | N95 Respirator/Mask | Fume/Powder Hood |
| Reconstituting (in solution) | Safety Goggles | Nitrile/Latex Gloves | Lab Coat | Not Required | Clean Bench/Well-Ventilated Area |
| Handling Solutions | Safety Glasses | Nitrile/Latex Gloves | Lab Coat | Not Required | Standard Laboratory Bench |
| Spill Cleanup (Powder) | Safety Goggles | Nitrile/Latex Gloves | Lab Coat | N95 Respirator/Mask | N/A |
| Spill Cleanup (Solution) | Safety Goggles | Nitrile/Latex Gloves | Lab Coat | Not Required | N/A |
Operational and Disposal Protocols
Proper operational procedures are critical for both safety and maintaining the integrity of the peptide.[5]
Protocol for Safe Handling and Reconstitution
-
Preparation: Designate and clean a specific workspace. Ensure all necessary equipment (sterile pipettes, vials, etc.) is readily available.[3][5]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.[3][6]
-
Weighing: If working with lyophilized powder, carefully weigh the desired amount in a fume hood or powder hood to minimize dust creation and inhalation.[3][4]
-
Reconstitution: To create a solution, slowly add the appropriate sterile diluent (e.g., bacteriostatic water) down the side of the vial.[5][6]
-
Mixing: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can damage the molecular structure.[5][6]
-
Labeling: Clearly label the reconstituted solution with the peptide name, concentration, date, and any hazard information.[5][6]
-
Storage: Store lyophilized and reconstituted peptides under recommended conditions, typically at –20°C for long-term storage, to prevent degradation.[4][6]
Protocol for Spill Response
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Ensure appropriate PPE is worn before beginning cleanup.
-
Containment:
-
Cleaning: Clean the affected area thoroughly with soap and water.[7]
-
Waste Disposal: Dispose of all contaminated materials (absorbent pads, gloves, etc.) as chemical waste according to institutional guidelines.[5]
Protocol for Waste Disposal
This compound is not typically classified as hazardous waste.[1][2] However, disposal must comply with all local and institutional regulations.[4][5]
-
Waste Collection: Collect all waste containing this compound (unused solutions, contaminated vials, pipette tips) in a clearly labeled container designated for non-hazardous chemical waste.[3]
-
Container Management: Keep the waste container securely sealed and store it in a designated satellite accumulation area.[3][8]
-
Aqueous Solutions: For purely aqueous solutions of this compound without other hazardous components, neutralization of pH (if necessary) and disposal down the drain with copious amounts of water may be permissible, but this requires verification with your institution's Environmental Health & Safety (EHS) office.[9][10]
-
Final Disposal: Arrange for pickup and disposal of the sealed waste container through your institution's hazardous waste management program.[8] Never mix with other waste streams unless compatibility is confirmed.[11]
Process Workflow
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 6. realpeptides.co [realpeptides.co]
- 7. dick-blick.com [dick-blick.com]
- 8. odu.edu [odu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 11. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
